molecular formula C20H24N2O7 B017901 4-Hydroxy Nisoldipine CAS No. 106685-70-5

4-Hydroxy Nisoldipine

Cat. No.: B017901
CAS No.: 106685-70-5
M. Wt: 404.4 g/mol
InChI Key: MOZPKZYMNVFLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy Nisoldipine, also known as 4-Hydroxy Nisoldipine, is a useful research compound. Its molecular formula is C20H24N2O7 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy Nisoldipine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy Nisoldipine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-(2-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZPKZYMNVFLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910077
Record name 2-Hydroxy-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106685-70-5
Record name 3-(2-Hydroxy-2-methylpropyl) 5-methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106685-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAY-r 9425
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106685705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80910077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY-R-9425
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E1602DWGD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and History of 4-Hydroxy Nisoldipine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the discovery, history, and scientific significance of 4-Hydroxy Nisoldipine, the principal active metabolite of the antihypertensive drug Nisoldipine. Intended for researchers, scientists, and professionals in drug development, this document delves into the metabolic pathways, analytical methodologies, and pharmacological implications of this key biotransformation product.

Introduction to Nisoldipine and its Clinical Significance

Nisoldipine is a second-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension.[1] It exerts its therapeutic effect by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to peripheral vasodilation and a subsequent reduction in blood pressure.[2][3] Patented in 1975 and approved for medical use in 1990, Nisoldipine's high vascular selectivity and potent antihypertensive action have established it as a valuable agent in cardiovascular therapy.[4]

However, the clinical pharmacokinetics of Nisoldipine are characterized by low oral bioavailability, typically around 5%.[1] This is primarily attributed to extensive first-pass metabolism in the gut wall and liver, a process that generates a number of metabolites.[5] Among these, 4-Hydroxy Nisoldipine has emerged as a metabolite of significant interest due to its pharmacological activity and relatively high plasma concentrations.

The Discovery of 4-Hydroxy Nisoldipine: Unraveling the Metabolic Fate

The journey to understanding the metabolic fate of Nisoldipine began with early pharmacokinetic studies that revealed its rapid and extensive biotransformation. The primary metabolic pathways were identified as the dehydrogenation of the dihydropyridine ring to its pyridine analogue and oxidative reactions on the ester side chains.[6]

Identification and Structural Elucidation

The identification of 4-Hydroxy Nisoldipine, more formally known as 5-O-(1-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, was a pivotal step in characterizing Nisoldipine's metabolism.[1] Its discovery was made possible through the application of advanced analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[7] These methods allowed for the separation and identification of various metabolites from in vivo and in vitro samples.

The structural elucidation of 4-Hydroxy Nisoldipine was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[8][9] High-resolution mass spectrometry provided the exact molecular weight and elemental composition, while tandem mass spectrometry (MS/MS) experiments revealed characteristic fragmentation patterns that helped to pinpoint the location of the hydroxyl group on the isobutyl side chain.[7]

Experimental Protocol: Identification of Nisoldipine Metabolites in Human Liver Microsomes

  • Incubation: Human liver microsomes are incubated with Nisoldipine in the presence of a NADPH-generating system to initiate phase I metabolic reactions.

  • Extraction: The reaction is quenched, and the metabolites are extracted from the incubation mixture using a suitable organic solvent, such as ethyl acetate.

  • Chromatographic Separation: The extracted sample is concentrated and injected into a reverse-phase HPLC system to separate the parent drug from its metabolites.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer for the detection and characterization of the metabolites based on their mass-to-charge ratio and fragmentation patterns.

The Metabolic Pathway: From Nisoldipine to 4-Hydroxy Nisoldipine

The formation of 4-Hydroxy Nisoldipine is a prime example of cytochrome P450-mediated drug metabolism. Specifically, the CYP3A4 isoenzyme, predominantly found in the liver and intestinal wall, is responsible for catalyzing the hydroxylation of the isobutyl ester side chain of Nisoldipine.[4][10]

Nisoldipine Metabolism Nisoldipine Nisoldipine Enzyme CYP3A4 Nisoldipine->Enzyme Enzyme2 CYP3A4 Nisoldipine->Enzyme2 Metabolite1 4-Hydroxy Nisoldipine (Hydroxylation of isobutyl side chain) Metabolite2 Pyridine Analogue (Dehydrogenation) Enzyme->Metabolite1 Hydroxylation Enzyme2->Metabolite2 Dehydrogenation

Caption: Metabolic pathway of Nisoldipine.

This metabolic conversion is a critical determinant of Nisoldipine's overall pharmacokinetic profile and contributes to the inter-individual variability observed in patients.

Pharmacological Profile of 4-Hydroxy Nisoldipine

While often drug metabolism leads to inactive compounds destined for excretion, 4-Hydroxy Nisoldipine retains a degree of pharmacological activity. Studies have shown that this metabolite exhibits calcium channel blocking effects, albeit with a potency that is approximately 10% of the parent Nisoldipine molecule.[1][11]

Given that 4-Hydroxy Nisoldipine can be present in plasma at concentrations comparable to the parent drug, its contribution to the overall therapeutic and potential adverse effects of Nisoldipine therapy cannot be disregarded.[1]

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Parameters

ParameterNisoldipine4-Hydroxy Nisoldipine
Bioavailability ~5%[1]Not directly administered
Metabolizing Enzyme CYP3A4[4][10]-
Pharmacological Activity Potent Ca2+ channel blocker[2]~10% of Nisoldipine's activity[1][11]
Plasma Concentration VariableCan be comparable to Nisoldipine[1]

Synthesis of 4-Hydroxy Nisoldipine

The chemical synthesis of 4-Hydroxy Nisoldipine is a multi-step process that typically involves the protection of the hydroxyl group on a suitable precursor, followed by a Hantzsch-type dihydropyridine synthesis, and subsequent deprotection.

Conceptual Synthesis Workflow

  • Preparation of the Hydroxylated Aldehyde: A key starting material is a derivative of 2-nitrobenzaldehyde where the isobutyl group is appropriately hydroxylated and protected.

  • Hantzsch Dihydropyridine Synthesis: The protected hydroxylated aldehyde is then condensed with methyl acetoacetate and an enamine derived from a suitable amino alcohol in a Hantzsch reaction to form the dihydropyridine ring.

  • Deprotection: The final step involves the removal of the protecting group from the hydroxyl function to yield 4-Hydroxy Nisoldipine.

Synthesis Workflow A Protected Hydroxy-isobutyraldehyde D Hantzsch Condensation A->D B Methyl Acetoacetate B->D C Enamine C->D E Protected 4-Hydroxy Nisoldipine D->E F Deprotection E->F G 4-Hydroxy Nisoldipine F->G

Caption: Conceptual synthesis of 4-Hydroxy Nisoldipine.

Conclusion

The discovery and characterization of 4-Hydroxy Nisoldipine represent a significant advancement in our understanding of the clinical pharmacology of Nisoldipine. This active metabolite, formed through CYP3A4-mediated hydroxylation, plays a role in the overall therapeutic effect of the drug. Further research into the specific pharmacological and toxicological profile of 4-Hydroxy Nisoldipine will continue to inform the safe and effective use of Nisoldipine in the treatment of hypertension.

References

  • National Center for Biotechnology Information. (n.d.). Nisoldipine. In PubChem Compound Summary for CID 4499. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathway of nisoldipine. [image] Retrieved from [Link]

  • Heinig, R. (1998). Clinical pharmacokinetics of nisoldipine coat-core. Clinical Pharmacokinetics, 35(3), 191–208. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Nisoldipine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nisoldipine. In StatPearls. Retrieved from [Link]

  • Patsnap. (n.d.). What is the mechanism of Nisoldipine? Synapse. Retrieved from [Link]

  • Yuan, J., et al. (2014). Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. Frontiers in Pharmacology. Retrieved from [Link]

  • PubChem. (n.d.). Nisoldipine. Retrieved from [Link]

  • IJSDR. (2024, May). FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. Retrieved from [Link]

  • Zhang, Z. J., et al. (2004). High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma. Journal of Chromatographic Science, 42(9), 501–505. Retrieved from [Link]

  • He, B., et al. (2010). Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 878(30), 3153-3158. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and degradation of nisoldipine and its derivatives. [image] Retrieved from [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. Retrieved from [Link]

  • MDPI. (2023, November 9). Development and Evaluation of Solid Dispersion-Based Sublingual Films of Nisoldipine. Retrieved from [Link]

  • Agilent. (2021, January 26). Analysis of Hydroxychloroquine and Metabolites in Human Serum and Plasma Using the Agilent Captiva EMR—Lipid by LC-QQQ. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure elucidation workflow based on NMR and MS/MS data. [image] Retrieved from [Link]

Sources

Introduction: The Clinical Context of Nisoldipine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Pathway of 4-Hydroxy Nisoldipine

Nisoldipine is a second-generation dihydropyridine calcium channel blocker prescribed for the management of hypertension.[1][2] It exerts its therapeutic effect by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[3][4] This action leads to peripheral vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][4] Despite its high absorption rate, nisoldipine exhibits low oral bioavailability, estimated to be around 5%, due to extensive first-pass metabolism in the gut wall and liver.[1][5][6] This significant metabolic conversion is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. A comprehensive understanding of its metabolic pathways is therefore paramount for researchers and clinicians in the fields of drug development and cardiovascular therapy.

The Metabolic Fate of Nisoldipine: An Overview

Nisoldipine undergoes extensive biotransformation, primarily mediated by the cytochrome P450 (CYP) enzyme system.[3] The principal metabolic reactions involved are:

  • Dehydrogenation: The dihydropyridine ring of nisoldipine can be oxidized to its pyridine analogue.

  • Hydroxylation: The isobutyl ester side chain is a primary site for hydroxylation.

  • Ester Hydrolysis: The ester linkages can be cleaved to form carboxylic acid metabolites.

These metabolic transformations predominantly occur in the liver and the intestinal wall, contributing to the significant first-pass effect observed with oral administration.[5][6]

Formation of the Hydroxylated Metabolite

A key metabolic pathway for nisoldipine is the hydroxylation of its isobutyl ester side chain. This reaction leads to the formation of a hydroxylated derivative, which is an active metabolite.[3][6] This metabolite is present in plasma at concentrations comparable to the parent drug.[3][6] While it is pharmacologically active, its potency is approximately 10% of that of the parent nisoldipine.[3][6]

The primary enzyme responsible for the metabolism of nisoldipine, including the hydroxylation of the isobutyl ester, is cytochrome P450 3A4 (CYP3A4) .[1][3][7] The involvement of CYP3A4 is consistent with the metabolism of other dihydropyridine calcium channel blockers.[3][7] Studies have also suggested a potential role for CYP2C19 in the metabolism of m-nisoldipine, a stereoisomer of nisoldipine, in human liver microsomes.[8]

The significant role of CYP3A4 in nisoldipine metabolism underscores the potential for drug-drug interactions. Co-administration of nisoldipine with potent inhibitors of CYP3A4, such as ketoconazole or grapefruit juice, can lead to a substantial increase in nisoldipine plasma concentrations, potentially causing adverse effects.[5][6] Conversely, inducers of CYP3A4, like rifampicin, can decrease the bioavailability and efficacy of nisoldipine.[5]

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of nisoldipine, including the formation of the hydroxylated metabolite.

Nisoldipine_Metabolism Nisoldipine Nisoldipine Hydroxylated_Metabolite Hydroxylated Metabolite (Active, ~10% potency) Nisoldipine->Hydroxylated_Metabolite CYP3A4 (Hydroxylation) Dehydrogenated_Metabolite Dehydrogenated Metabolite Nisoldipine->Dehydrogenated_Metabolite CYP3A4 (Dehydrogenation) Hydrolyzed_Metabolite Hydrolyzed Metabolite Nisoldipine->Hydrolyzed_Metabolite Esterases (Hydrolysis) in_vitro_workflow cluster_assays In Vitro Assays Liver_Microsomes Liver Microsome Assay LC_MS_Analysis LC-MS/MS Analysis (Metabolite Identification & Quantification) Liver_Microsomes->LC_MS_Analysis Recombinant_CYPs Recombinant CYP Assay Recombinant_CYPs->LC_MS_Analysis Inhibition_Assay Chemical Inhibition Assay Inhibition_Assay->LC_MS_Analysis Data_Analysis Data Analysis (Metabolic Pathway & Enzyme Kinetics) LC_MS_Analysis->Data_Analysis

Sources

An In-Depth Technical Guide to the In Vitro Synthesis of 4-Hydroxy Nisoldipine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical overview for the in vitro synthesis of 4-Hydroxy Nisoldipine, a primary active metabolite of the dihydropyridine calcium channel blocker, Nisoldipine. This document is intended for researchers, scientists, and drug development professionals engaged in metabolism studies, reference standard generation, and bioanalytical assay development. We will delve into the enzymatic synthesis leveraging the power of cytochrome P450 enzymes, offering field-proven insights and detailed, self-validating protocols.

Executive Summary: The "Why" Behind the Synthesis

Nisoldipine is extensively metabolized in vivo, primarily by cytochrome P450 3A4 (CYP3A4), leading to a variety of derivatives.[1][2] Among these, 4-Hydroxy Nisoldipine stands out as a major active metabolite, exhibiting approximately 10% of the pharmacological activity of the parent compound.[3] The in vitro synthesis of this metabolite is paramount for several key applications in drug development:

  • Pharmacokinetic (PK) and Drug-Drug Interaction (DDI) Studies: A purified standard of 4-Hydroxy Nisoldipine is essential for the accurate quantification of its formation in various in vitro and in vivo systems, enabling a thorough understanding of Nisoldipine's metabolic pathways and potential interactions with other drugs.

  • Toxicology and Safety Assessment: The availability of the isolated metabolite allows for direct toxicological evaluation, ensuring that the observed in vivo safety profile is not compromised by its metabolic products.

  • Bioanalytical Method Development: A well-characterized reference standard is a prerequisite for the validation of analytical methods used to measure its concentration in biological matrices.

This guide will focus on the most biologically relevant and efficient method for producing 4-Hydroxy Nisoldipine: enzymatic synthesis using human liver microsomes (HLMs) or recombinant human CYP3A4 enzymes.

The Metabolic Pathway: From Nisoldipine to its Hydroxylated Metabolite

The primary metabolic transformation of Nisoldipine to 4-Hydroxy Nisoldipine is an oxidation reaction, specifically a hydroxylation event. This reaction is predominantly catalyzed by the CYP3A4 isoenzyme, located in the endoplasmic reticulum of hepatocytes.[1] The hydroxylation occurs on the isobutyl side chain of the Nisoldipine molecule.[3]

Nisoldipine Metabolism Nisoldipine Nisoldipine Hydroxy_Nisoldipine 4-Hydroxy Nisoldipine Nisoldipine->Hydroxy_Nisoldipine  CYP3A4  NADPH, O2

Caption: Metabolic conversion of Nisoldipine to 4-Hydroxy Nisoldipine.

In Vitro Enzymatic Synthesis: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible method for the in vitro synthesis of 4-Hydroxy Nisoldipine. This protocol is designed to be self-validating through the inclusion of appropriate controls.

Materials and Reagents
  • Substrate: Nisoldipine (high purity)

  • Enzyme Source:

    • Pooled Human Liver Microsomes (HLMs)

    • Recombinant Human CYP3A4 + Oxidoreductase membranes (e.g., Bactosomes)

  • Cofactor System (NADPH Regeneration System):

    • NADP+

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Buffer: Potassium phosphate buffer (pH 7.4)

  • Quenching Solution: Acetonitrile, ice-cold

  • Solvents for Extraction and HPLC: HPLC-grade acetonitrile, methanol, and water; formic acid.

Experimental Workflow

Synthesis Workflow cluster_prep Preparation cluster_incubation Incubation cluster_workup Work-up & Purification cluster_analysis Analysis P1 Prepare Reagents: - Nisoldipine Stock - Buffer - NADPH Regen System I1 Pre-warm buffer, enzyme, and Nisoldipine at 37°C P1->I1 I2 Initiate reaction with NADPH Regeneration System I1->I2 I3 Incubate at 37°C with shaking I2->I3 W1 Quench reaction with ice-cold acetonitrile I3->W1 W2 Centrifuge to pellet protein W1->W2 W3 Collect supernatant W2->W3 W4 Purify via HPLC W3->W4 A1 LC-MS/MS for identity confirmation W4->A1 A2 HPLC-UV for purity assessment A1->A2

Caption: Experimental workflow for the in vitro synthesis of 4-Hydroxy Nisoldipine.

Detailed Protocol
  • Preparation of Reagents:

    • Nisoldipine Stock Solution: Prepare a 10 mM stock solution of Nisoldipine in a suitable organic solvent such as methanol or DMSO.

    • Potassium Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

    • NADPH Regeneration System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in the potassium phosphate buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Potassium phosphate buffer (to final volume of 1 mL)

      • Human Liver Microsomes (final concentration 0.5 mg/mL) or recombinant CYP3A4 (final concentration 50 pmol/mL)

      • Nisoldipine stock solution (final concentration 10-50 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Initiate the reaction by adding the NADPH Regeneration System.

    • Incubate at 37°C for 60-120 minutes with gentle agitation.

  • Reaction Quenching and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean tube for analysis and purification.

  • Controls for a Self-Validating System:

    • Negative Control 1 (No NADPH): Replace the NADPH Regeneration System with an equal volume of buffer. This control ensures that the metabolite formation is NADPH-dependent.

    • Negative Control 2 (Heat-inactivated enzyme): Before adding to the reaction mixture, heat the microsomes or recombinant enzyme at 95°C for 5 minutes. This confirms that the reaction is enzyme-catalyzed.

    • Positive Control: If available, a known substrate for CYP3A4 (e.g., testosterone) can be run in parallel to confirm the activity of the enzyme preparation.

Purification of 4-Hydroxy Nisoldipine

The synthesized 4-Hydroxy Nisoldipine can be purified from the reaction supernatant using High-Performance Liquid Chromatography (HPLC).

HPLC Parameters
ParameterRecommended ConditionJustification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds like Nisoldipine and its hydroxylated metabolite.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for good peak shape in mass spectrometry and aids in the separation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compounds from the reverse-phase column.
Gradient 20-80% B over 20 minutesA gradient elution is necessary to separate the more polar 4-Hydroxy Nisoldipine from the parent Nisoldipine.
Flow Rate 1.0 mL/minA standard flow rate for analytical and semi-preparative HPLC.
Detection UV at 238 nm and/or Mass SpectrometryNisoldipine and its metabolites have a UV absorbance maximum around 238 nm. Mass spectrometry provides mass information for peak identification.

Procedure:

  • Inject the supernatant from the quenched reaction onto the HPLC system.

  • Monitor the chromatogram for the appearance of a new, more polar peak (eluting earlier than Nisoldipine) corresponding to 4-Hydroxy Nisoldipine.

  • Collect the fractions corresponding to the 4-Hydroxy Nisoldipine peak.

  • Pool the collected fractions and evaporate the solvent under reduced pressure.

  • Reconstitute the purified product in a suitable solvent for characterization.

Analytical Characterization

The identity and purity of the synthesized 4-Hydroxy Nisoldipine must be confirmed using appropriate analytical techniques.

Mass Spectrometry (MS)
  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Expected Mass: The monoisotopic mass of Nisoldipine (C20H24N2O6) is 388.1634 g/mol . The addition of a hydroxyl group will result in a mass increase of 15.9949 Da. Therefore, the expected monoisotopic mass of 4-Hydroxy Nisoldipine (C20H24N2O7) is 404.1583 g/mol .

  • Fragmentation Pattern: The fragmentation pattern of the metabolite should be compared to that of the parent drug. Characteristic losses, such as the isobutyl group, can help confirm the structure.

Purity Assessment
  • Technique: HPLC with UV detection.

  • Procedure: Analyze the purified fraction by HPLC-UV. The purity can be determined by calculating the peak area of 4-Hydroxy Nisoldipine as a percentage of the total peak area in the chromatogram.

Conclusion

This guide provides a detailed and scientifically grounded framework for the in vitro synthesis of 4-Hydroxy Nisoldipine. By employing the enzymatic power of human liver microsomes or recombinant CYP3A4, researchers can reliably produce this key metabolite for a variety of applications in drug development. The inclusion of rigorous controls and a thorough analytical characterization plan ensures the integrity and validity of the synthesized material, ultimately contributing to a more comprehensive understanding of Nisoldipine's pharmacology and safety profile.

References

  • PubChem. Nisoldipine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Nisoldipine. Wikimedia Foundation. [Link]

  • Wahrheit, J., & Heinzle, E. (2014). Quenching methods for the analysis of intracellular metabolites. Methods in molecular biology (Clifton, N.J.), 1104, 211–221. [Link]

  • Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. Pharmaceutical Analytica Acta, S1. [Link]

  • Gu, J., et al. (2010). Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 878(30), 3091-3097. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 4-Hydroxy Nisoldipine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Prodrug to Active Metabolite in Cardiovascular Therapy

In the landscape of cardiovascular pharmacology, the dihydropyridine class of L-type calcium channel blockers remains a cornerstone for the management of hypertension and angina pectoris.[1] Nisoldipine, a second-generation member of this class, is distinguished by its high vascular selectivity and potent vasodilatory effects.[2][3] However, the clinical efficacy and pharmacokinetic profile of Nisoldipine are intrinsically linked to its extensive first-pass metabolism, a process that gives rise to its principal and sole active metabolite: 4-Hydroxy Nisoldipine. This guide provides a detailed exploration of the mechanism of action of this critical metabolite, synthesizing available data to offer a comprehensive technical resource for researchers, scientists, and drug development professionals. While direct quantitative data on 4-Hydroxy Nisoldipine is limited in publicly accessible literature, this paper will extrapolate from the well-characterized pharmacology of its parent compound and contextualize its role in the overall therapeutic effect.

The Metabolic Genesis of 4-Hydroxy Nisoldipine: A Cytochrome P450-Mediated Transformation

Nisoldipine undergoes significant presystemic metabolism, primarily in the gut wall and liver, resulting in a low absolute bioavailability of approximately 5%.[4][5] This metabolic conversion is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[4] The major biotransformation pathway is the hydroxylation of the isobutyl ester side chain of the Nisoldipine molecule, leading to the formation of 4-Hydroxy Nisoldipine.[6] This metabolite is present in plasma at concentrations comparable to the parent drug, underscoring its potential contribution to the overall pharmacological activity.[6]

Nisoldipine Nisoldipine CYP3A4 Cytochrome P450 3A4 (in Liver and Gut Wall) Nisoldipine->CYP3A4 Substrate Other Other Inactive Metabolites Nisoldipine->Other Hydroxylation Hydroxylation of Isobutyl Ester CYP3A4->Hydroxylation Catalyzes Metabolite 4-Hydroxy Nisoldipine (Active Metabolite) Hydroxylation->Metabolite Produces

Caption: Metabolic pathway of Nisoldipine to 4-Hydroxy Nisoldipine.

Core Mechanism of Action: Antagonism of L-Type Calcium Channels

As a dihydropyridine derivative, the fundamental mechanism of action of 4-Hydroxy Nisoldipine is the blockade of L-type voltage-gated calcium channels (Cav1.2).[4][7] These channels are critical for regulating calcium influx into vascular smooth muscle cells, which in turn governs vasoconstriction and peripheral vascular resistance.[8]

By binding to a specific receptor site on the α1 subunit of the L-type calcium channel, 4-Hydroxy Nisoldipine, like its parent compound, stabilizes the channel in an inactive conformation. This allosteric modulation reduces the probability of the channel opening in response to membrane depolarization, thereby inhibiting the transmembrane influx of calcium ions.[9] The resulting decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, causing vasodilation and a subsequent reduction in blood pressure.[4]

A Note on Potency: A Quantitative Comparison

While sharing the same fundamental mechanism, 4-Hydroxy Nisoldipine exhibits a lower potency compared to its parent compound. It is reported to possess approximately 10% of the calcium channel blocking activity of Nisoldipine.[6] This reduced potency is a critical factor in understanding the overall pharmacodynamic profile of orally administered Nisoldipine, where both the parent drug and its active metabolite contribute to the therapeutic effect.

CompoundRelative Potency (Calcium Channel Blockade)
Nisoldipine100%
4-Hydroxy Nisoldipine~10%

Vascular Selectivity and Hemodynamic Effects

A hallmark of Nisoldipine and, by extension, its active metabolite is a high degree of selectivity for vascular smooth muscle over cardiac muscle.[3][6] This preferential action on peripheral arterioles leads to a significant reduction in systemic vascular resistance and blood pressure, with minimal direct negative inotropic effects on the heart at therapeutic concentrations.[3] The primary hemodynamic consequence of L-type calcium channel blockade by 4-Hydroxy Nisoldipine is arterial vasodilation, contributing to the antihypertensive efficacy of the parent drug.

cluster_drug 4-Hydroxy Nisoldipine cluster_channel L-Type Calcium Channel cluster_cell Vascular Smooth Muscle Cell Metabolite 4-Hydroxy Nisoldipine Channel α1 Subunit Metabolite->Channel Binds to and Inhibits Ca_Influx Ca²⁺ Influx Channel->Ca_Influx Blocks Contraction Muscle Contraction Ca_Influx->Contraction Reduces Vasodilation Vasodilation Contraction->Vasodilation Leads to BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Results in

Caption: Signaling pathway of 4-Hydroxy Nisoldipine's mechanism of action.

Experimental Protocols for Elucidating Mechanism of Action

To rigorously characterize the mechanism of action of a dihydropyridine metabolite like 4-Hydroxy Nisoldipine, a multi-faceted experimental approach is required. The following protocols represent standard methodologies in the field.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of 4-Hydroxy Nisoldipine to the L-type calcium channel.

  • Methodology:

    • Prepare membrane fractions from a tissue source rich in L-type calcium channels (e.g., rat cortical neurons or vascular smooth muscle).

    • Incubate the membrane preparation with a radiolabeled dihydropyridine ligand (e.g., [3H]-nitrendipine) of known high affinity.

    • Add increasing concentrations of unlabeled 4-Hydroxy Nisoldipine to compete for binding with the radioligand.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 (concentration of 4-Hydroxy Nisoldipine that inhibits 50% of specific radioligand binding) and subsequently derive the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays (Calcium Influx)
  • Objective: To measure the functional inhibition of calcium influx by 4-Hydroxy Nisoldipine.

  • Methodology:

    • Culture a suitable cell line expressing L-type calcium channels (e.g., A7r5 vascular smooth muscle cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Establish a baseline fluorescence reading.

    • Depolarize the cells with a high concentration of potassium chloride (KCl) to open voltage-gated calcium channels, and measure the increase in intracellular calcium via fluorescence.

    • Pre-incubate cells with varying concentrations of 4-Hydroxy Nisoldipine before KCl-induced depolarization.

    • Measure the inhibitory effect of 4-Hydroxy Nisoldipine on the calcium influx and calculate the IC50 value.

Electrophysiology (Patch-Clamp)
  • Objective: To directly measure the effect of 4-Hydroxy Nisoldipine on the gating properties of L-type calcium channels.

  • Methodology:

    • Utilize the whole-cell patch-clamp technique on isolated cells expressing L-type calcium channels.[10]

    • Record inward calcium currents in response to a series of depolarizing voltage steps.

    • Apply 4-Hydroxy Nisoldipine to the extracellular solution.

    • Measure the changes in current amplitude, voltage-dependence of activation and inactivation, and the kinetics of the channel in the presence of the compound.

    • This technique provides the most detailed insight into the specific molecular interactions between the drug and the ion channel.

cluster_binding Radioligand Binding Assay cluster_functional Calcium Influx Assay cluster_ep Patch-Clamp Electrophysiology Binding_Start Start Membrane_Prep Prepare Membrane Fractions Binding_Start->Membrane_Prep Incubate Incubate with [³H]-Ligand & 4-OH Nisoldipine Membrane_Prep->Incubate Filter Separate Bound/ Free Ligand Incubate->Filter Quantify Quantify Radioactivity Filter->Quantify Calculate_Ki Calculate Ki Quantify->Calculate_Ki Functional_Start Start Cell_Culture Culture Cells Functional_Start->Cell_Culture Load_Dye Load with Calcium Dye Cell_Culture->Load_Dye Depolarize Depolarize (KCl) +/- 4-OH Nisoldipine Load_Dye->Depolarize Measure_Fluorescence Measure Fluorescence Depolarize->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 EP_Start Start Patch_Cell Whole-Cell Patch EP_Start->Patch_Cell Record_Currents Record Baseline Ca²⁺ Currents Patch_Cell->Record_Currents Apply_Drug Apply 4-OH Nisoldipine Record_Currents->Apply_Drug Record_Again Record Post-Drug Ca²⁺ Currents Apply_Drug->Record_Again Analyze Analyze Gating Kinetics Record_Again->Analyze

Caption: Experimental workflow for characterizing 4-Hydroxy Nisoldipine's mechanism.

Conclusion and Future Directions

4-Hydroxy Nisoldipine is the sole active metabolite of Nisoldipine, contributing to the therapeutic effect through the same fundamental mechanism: blockade of L-type voltage-gated calcium channels. Its action is characterized by a high degree of vascular selectivity, leading to arterial vasodilation and a reduction in blood pressure. While it is established that 4-Hydroxy Nisoldipine is approximately one-tenth as potent as its parent compound, a detailed, quantitative understanding of its binding affinity, functional inhibitory concentrations, and specific effects on channel gating would require dedicated studies employing the methodologies outlined in this guide. Future research focusing on the direct pharmacological characterization of this metabolite would provide a more complete picture of the pharmacodynamics of Nisoldipine and could inform the development of future dihydropyridine calcium channel blockers with optimized metabolic profiles.

References

  • Sidhu, G., Patel, P., & Hashmi, M. F. (2024). Nisoldipine. In StatPearls. StatPearls Publishing. [Link]

  • Kazda, S., Garthoff, B., & Knorr, A. (1985). Interference of the calcium antagonist nisoldipine with the abnormal response of vessels from hypertensive rats to alpha-adrenergic stimulation. Journal of cardiovascular pharmacology, 7 Suppl 6, S42-S46. [Link]

  • Mitchell, J., Frishman, W., & Heiman, M. (1993). Nisoldipine: a new dihydropyridine calcium-channel blocker. The Journal of clinical pharmacology, 33(1), 46–52. [Link]

  • Davis, R., & Heel, R. C. (1996). Nisoldipine coat-core. A review of its pharmacology and therapeutic efficacy in hypertension. Drugs, 52(4), 569–586. [Link]

  • Kazda, S., Garthoff, B., & Knorr, A. (1985). The pharmacology of nisoldipine. Hypertension, 7(6 Pt 2), II63-II69. [Link]

  • Drugs.com. (2024, May 29). Nisoldipine: Package Insert / Prescribing Information / MOA. [Link]

  • IJSDR. (2024). FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. [Link]

  • Klein, H. H., Nordbeck, H., & Kreuzer, H. (1983). [Effect of the calcium antagonist nisoldipine on electrophysiologic parameters in the human]. Zeitschrift fur Kardiologie, 72(3), 180–182. [Link]

  • Wang, X., Lv, J., Jin, Y., et al. (2024). Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. Frontiers in Pharmacology, 15, 1438592. [Link]

  • ResearchGate. (n.d.). Metabolic pathway of nisoldipine. [Link]

  • ResearchGate. (2022). (PDF) Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. [Link]

  • Al-kassas, R., et al. (2023). Development and Evaluation of Solid Dispersion-Based Sublingual Films of Nisoldipine. Pharmaceuticals, 16(11), 1599. [Link]

  • ResearchGate. (n.d.). Effect of nisoldipine on the current-voltage relationship for Ca2+.... [Link]

  • Frontiers. (n.d.). Loose-patch clamp analysis applied to voltage-gated ionic currents following pharmacological ryanodine receptor modulation in murine hippocampal cornu ammonis-1 pyramidal neurons. [Link]

  • Wikipedia. (n.d.). Nisoldipine. [Link]

  • Horizon Research Publishing. (2013). Formulation and Evaluation of Nisoldipne Sublingual Tablets Using Pullulan & Chitosan for Rapid Oromucosal Absorption. [Link]

  • PharmaCompass. (n.d.). Nisoldipine | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • ResearchGate. (2020). (PDF) Formulation, Development, and Optimization of Anti- Hypertensive Nisoldipine Extended-Release Tablet Formulation. [Link]

Sources

A Technical Guide to the Biological Activity of 4-Hydroxy Nisoldipine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the biological activity of 4-Hydroxy Nisoldipine, a principal active metabolite of the dihydropyridine calcium channel blocker, Nisoldipine. As drug metabolites can significantly contribute to both therapeutic efficacy and potential toxicity, a thorough understanding of their pharmacological profile is paramount in drug development and clinical application. This document synthesizes the current understanding of 4-Hydroxy Nisoldipine, offering a technical yet accessible resource for the scientific community.

Introduction: The Significance of Metabolite Activity

Nisoldipine is a potent vasodilator used in the management of hypertension.[1] Its therapeutic effect is primarily attributed to its ability to block L-type calcium channels in vascular smooth muscle, leading to arterial dilation and a subsequent reduction in blood pressure.[2][3] However, like many xenobiotics, nisoldipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall.[2][4] This metabolic process generates several derivatives, among which 4-Hydroxy Nisoldipine has been identified as a significant and pharmacologically active entity.

The biological activity of a drug's metabolites is a critical consideration in pharmacology and toxicology. An active metabolite can prolong or enhance the therapeutic effect of the parent drug, or it may exhibit a different pharmacological profile, potentially leading to off-target effects or drug-drug interactions. Therefore, characterizing the activity of metabolites such as 4-Hydroxy Nisoldipine is a crucial aspect of preclinical and clinical drug development.

Unveiling the Identity of 4-Hydroxy Nisoldipine

The major biotransformation pathway for nisoldipine involves the hydroxylation of its isobutyl ester side chain.[5] This process results in the formation of a hydroxylated derivative, which has been identified as the principal active metabolite.[5] While often referred to generically as 4-Hydroxy Nisoldipine, a more specific chemical name for a hydroxylated metabolite of nisoldipine found in human plasma is 5-O-(1-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .

Core Biological Activity: Calcium Channel Blockade

The primary mechanism of action of Nisoldipine is the inhibition of L-type calcium channels.[2] Emerging data indicates that 4-Hydroxy Nisoldipine shares this mechanism, albeit with reduced potency.

Relative Potency and Contribution to Therapeutic Effect

In-vivo and in-vitro studies have established that the hydroxylated side-chain metabolite of Nisoldipine possesses approximately 10% of the pharmacological activity of the parent compound.[5][6] Despite this lower potency, the plasma concentrations of this metabolite are found to be roughly equivalent to those of the parent Nisoldipine.[5] This suggests that 4-Hydroxy Nisoldipine may contribute to the overall antihypertensive effect observed after the administration of Nisoldipine, although to a lesser extent than the parent drug. A study on a controlled-release formulation of nisoldipine concluded that the side chain-hydroxylated metabolite (referred to as M 9) is not expected to contribute significantly to the antihypertensive effect, likely due to its reduced potency.[7]

Mechanism of Action at the L-type Calcium Channel

Similar to other dihydropyridine calcium channel blockers, it is hypothesized that 4-Hydroxy Nisoldipine binds to the alpha-1 subunit of the L-type calcium channel. This binding stabilizes the channel in its inactive state, thereby reducing the influx of calcium ions into vascular smooth muscle cells. The subsequent decrease in intracellular calcium concentration leads to vasodilation.

cluster_0 Vascular Smooth Muscle Cell Nisoldipine Nisoldipine L_type_Ca_Channel L-type Ca2+ Channel Nisoldipine->L_type_Ca_Channel Inhibits (High Potency) 4_Hydroxy_Nisoldipine 4_Hydroxy_Nisoldipine 4_Hydroxy_Nisoldipine->L_type_Ca_Channel Inhibits (Lower Potency) Ca_Influx Ca_Influx L_type_Ca_Channel->Ca_Influx Blocks Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to

Figure 1. Simplified workflow of Nisoldipine and 4-Hydroxy Nisoldipine action.

Pharmacokinetics and Metabolism

The formation of 4-Hydroxy Nisoldipine is a key step in the metabolic clearance of the parent drug.

Metabolic Pathway

Nisoldipine is extensively metabolized by the cytochrome P450 enzyme system, with CYP3A4 being the primary isoform responsible for its oxidation.[2][4] The hydroxylation of the isobutyl side chain to form 4-Hydroxy Nisoldipine is a major metabolic route.

Nisoldipine Nisoldipine CYP3A4 CYP3A4 Nisoldipine->CYP3A4 Substrate 4_Hydroxy_Nisoldipine 4_Hydroxy_Nisoldipine CYP3A4->4_Hydroxy_Nisoldipine Hydroxylation Further_Metabolites Further_Metabolites 4_Hydroxy_Nisoldipine->Further_Metabolites Further Metabolism

Figure 2. Metabolic pathway of Nisoldipine to 4-Hydroxy Nisoldipine.

Quantitative Data Summary
CompoundPrimary TargetRelative PotencyPlasma Concentration
Nisoldipine L-type Calcium Channel100%~ Equal to Metabolite
4-Hydroxy Nisoldipine L-type Calcium Channel~10%~ Equal to Parent

Experimental Protocols for Characterization

For researchers aiming to further characterize the biological activity of 4-Hydroxy Nisoldipine, the following experimental approaches are recommended.

In Vitro Assessment of Calcium Channel Blockade

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Hydroxy Nisoldipine on L-type calcium channels.

Methodology: Patch-Clamp Electrophysiology

  • Cell Culture: Utilize a cell line stably expressing human L-type calcium channels (e.g., HEK293 cells).

  • Cell Preparation: Culture cells to an appropriate confluence and prepare for whole-cell patch-clamp recording.

  • Recording Solution: Use an external solution containing a high concentration of Ba2+ as the charge carrier to isolate calcium channel currents and an internal solution with appropriate ion concentrations.

  • Voltage Protocol: Apply a voltage-step protocol to elicit maximal calcium channel currents.

  • Compound Application: Prepare a stock solution of 4-Hydroxy Nisoldipine in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

  • Data Acquisition: Record baseline currents and then perfuse the cells with increasing concentrations of 4-Hydroxy Nisoldipine, recording the current inhibition at each concentration.

  • Data Analysis: Plot the percentage of current inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Assessment of Vasodilatory Activity

Objective: To evaluate the vasodilatory effect of 4-Hydroxy Nisoldipine in an ex vivo model.

Methodology: Isolated Blood Vessel Myography

  • Tissue Preparation: Isolate arterial rings (e.g., from rat aorta or mesenteric arteries) and mount them in an organ bath filled with physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Contraction Induction: Induce a sustained contraction of the arterial rings using a vasoconstrictor agent (e.g., phenylephrine or KCl).

  • Compound Application: Once a stable contraction is achieved, add cumulative concentrations of 4-Hydroxy Nisoldipine to the organ bath.

  • Data Acquisition: Record the changes in isometric tension of the arterial rings in response to each concentration of the compound.

  • Data Analysis: Express the relaxation as a percentage of the pre-induced contraction and plot against the log of the compound concentration to determine the EC50 value.

Off-Target Effects and Future Directions

Currently, there is limited publicly available information on the off-target effects of 4-Hydroxy Nisoldipine. Future research should focus on:

  • Selectivity Profiling: Assessing the activity of 4-Hydroxy Nisoldipine against a panel of other ion channels, receptors, and enzymes to determine its selectivity.

  • CYP450 Inhibition/Induction: Evaluating the potential of 4-Hydroxy Nisoldipine to inhibit or induce major CYP450 isoforms to predict potential drug-drug interactions.

  • In Vivo Hemodynamic Studies: Conducting studies in animal models to further elucidate the contribution of 4-Hydroxy Nisoldipine to the overall cardiovascular effects of Nisoldipine.

Conclusion

4-Hydroxy Nisoldipine is the primary active metabolite of Nisoldipine, formed via CYP3A4-mediated hydroxylation. It retains the calcium channel blocking activity of the parent compound, albeit at a reduced potency of approximately 10%. While its contribution to the overall therapeutic effect of Nisoldipine may be limited, its presence at concentrations comparable to the parent drug warrants its consideration in the overall pharmacological and toxicological assessment of Nisoldipine. Further detailed characterization of its biological activity will provide a more complete understanding of the clinical pharmacology of Nisoldipine.

References

  • Nisoldipine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

  • Heinig R, Ahr G, Hayauchi Y, Kuhlmann J. Pharmacokinetics of the controlled-release nisoldipine coat-core tablet formulation. Int J Clin Pharmacol Ther. 1997 Aug;35(8):341-51.
  • What is the mechanism of Nisoldipine? Patsnap Synapse. Available from: [Link]

  • Xia et al. Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. Frontiers in Pharmacology. 2024 Sep 11.
  • Heinig R. Clinical pharmacokinetics of nisoldipine coat-core. Clin Pharmacokinet. 1998 Sep;35(3):191-208.
  • Nisoldipine. In: Wikipedia. Available from: [Link]

  • Nisoldipine. PubChem. Available from: [Link]

  • Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved. PubMed. Available from: [Link]

  • Nisoldipine Monograph for Professionals. Drugs.com. Available from: [Link]

  • Metabolic pathway of nisoldipine. ResearchGate. Available from: [Link]

  • Nisoldipine: Package Insert / Prescribing Information / MOA. Drugs.com. Available from: [Link]

  • FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. IJSDR. Available from: [Link]

  • FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. IJSDR. Available from: [Link]

Sources

An In-Depth Technical Guide to the Primary Metabolites of Nisoldipine in Humans

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the primary metabolites of Nisoldipine in humans, designed for researchers, scientists, and drug development professionals. It delves into the metabolic pathways, enzymatic drivers, analytical methodologies for characterization, and the pharmacokinetic and pharmacodynamic implications of these metabolites.

Executive Summary: The Metabolic Fate of Nisoldipine

Nisoldipine, a second-generation dihydropyridine calcium channel blocker, is a potent vasodilator used in the management of hypertension and angina pectoris.[1] Its clinical efficacy is significantly influenced by its metabolic profile. Like many dihydropyridines, Nisoldipine undergoes extensive first-pass metabolism in the gut wall and liver, resulting in a low oral bioavailability of approximately 5%.[2][3] This extensive biotransformation is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system and leads to the formation of several metabolites.[3][4] Understanding the identity, formation, and activity of these primary metabolites is crucial for a complete comprehension of Nisoldipine's pharmacology and for the development of future drug candidates with improved pharmacokinetic properties. This guide will focus on the two major primary metabolites of Nisoldipine in humans.

The Core Biotransformation Pathways of Nisoldipine

The metabolism of Nisoldipine in humans is dominated by two primary oxidative pathways, both predominantly catalyzed by CYP3A4.[4][5] These pathways are:

  • Dehydrogenation of the Dihydropyridine Ring: This process leads to the formation of a pyridine analog.

  • Hydroxylation of the Isobutyl Ester Side Chain: This introduces a hydroxyl group onto the isobutyl moiety.

These initial transformations are then often followed by further metabolic steps, including hydrolysis of the ester groups.[6]

Primary Metabolite 1: The Pyridine Analog (BAY o 3199)

The most significant metabolic transformation of Nisoldipine is the oxidation of its dihydropyridine ring to a pyridine ring, yielding the metabolite designated as BAY o 3199 .[5] This dehydrogenation reaction results in the loss of the chiral center at the 4-position of the dihydropyridine ring and, critically, a loss of pharmacological activity. Aromatic pyridine analogs of dihydropyridine calcium channel blockers are generally inactive as calcium channel antagonists.[5]

Primary Metabolite 2: The Hydroxylated Isobutyl Ester (Assumed BAY r 9425)

The second major primary metabolic pathway involves the hydroxylation of the isobutyl side chain.[7] This metabolite, often referred to in literature as BAY r 9425 , is a hydroxylated derivative of the parent compound.[5] Notably, this hydroxylated metabolite is reported to be the only active metabolite of Nisoldipine, retaining approximately 10% of the parent drug's calcium channel blocking activity.[7] Its concentration in plasma is found to be roughly equivalent to that of the parent compound.[7]

The following diagram illustrates the primary metabolic pathways of Nisoldipine.

Nisoldipine_Metabolism Nisoldipine Nisoldipine Metabolite1 BAY o 3199 (Pyridine Analog) Nisoldipine->Metabolite1 CYP3A4 (Dehydrogenation) Metabolite2 BAY r 9425 (Hydroxylated Isobutyl Ester) Nisoldipine->Metabolite2 CYP3A4 (Hydroxylation) Inactive_Metabolites Further Inactive Metabolites Metabolite1->Inactive_Metabolites Hydrolysis, etc. Metabolite2->Inactive_Metabolites Hydrolysis, etc. Analytical_Workflow Plasma_Sample Human Plasma Sample LLE Liquid-Liquid Extraction Plasma_Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Sources

4-Hydroxy Nisoldipine: An In-depth Technical Guide to its Role as a Biomarker of Nisoldipine Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Context of Nisoldipine and the Imperative for Precise Metabolic Tracking

Nisoldipine is a second-generation dihydropyridine calcium channel blocker pivotal in the management of hypertension.[1][2] It exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1] Despite its high absorption rate, nisoldipine's clinical utility is characterized by low absolute bioavailability, typically around 5%.[2][3] This is a direct consequence of extensive first-pass metabolism, primarily occurring in the gut wall and liver.[3] The cytochrome P450 enzyme CYP3A4 is the principal catalyst in this metabolic cascade.[1][4]

This high degree of metabolism results in significant inter-individual variability in plasma concentrations, making the parent drug concentration an incomplete indicator of patient exposure and metabolic activity. For drug development professionals and clinical researchers, a reliable biomarker is essential to accurately assess drug metabolism, understand drug-drug interactions, and personalize dosing strategies. This guide focuses on 4-Hydroxy Nisoldipine, the major active metabolite, and its utility as a definitive biomarker for nisoldipine metabolism.

The Biochemical Rationale: 4-Hydroxy Nisoldipine as a Superior Biomarker

The primary metabolic pathway for nisoldipine is the hydroxylation of its isobutyl ester side chain.[2] This reaction, mediated by CYP3A4, produces 4-Hydroxy Nisoldipine. This metabolite is of paramount importance for several reasons:

  • Prevalence: 4-Hydroxy Nisoldipine is present in plasma at concentrations approximately equal to the parent compound, nisoldipine.[2] This abundance makes it a readily detectable and quantifiable marker.

  • Direct Product of Primary Metabolism: As the direct product of CYP3A4-mediated hydroxylation, the concentration of 4-Hydroxy Nisoldipine provides a direct measure of the primary metabolic clearance of nisoldipine.

  • Pharmacological Activity: Although it possesses only about 10% of the pharmacological activity of the parent compound, its presence is significant and contributes to the overall therapeutic and toxicological profile.[2]

Monitoring 4-Hydroxy Nisoldipine alongside the parent drug provides a more comprehensive pharmacokinetic profile, offering insights into the rate and extent of nisoldipine's metabolism. This is particularly crucial when investigating potential drug-drug interactions with CYP3A4 inhibitors or inducers.[4]

Metabolic Pathway of Nisoldipine to 4-Hydroxy Nisoldipine

The biotransformation of Nisoldipine is a clear example of Phase I metabolism. The following diagram illustrates the pivotal role of CYP3A4 in the generation of 4-Hydroxy Nisoldipine.

Nisoldipine Metabolism Figure 1: Nisoldipine Metabolic Pathway Nisoldipine Nisoldipine Metabolite 4-Hydroxy Nisoldipine Nisoldipine->Metabolite Hydroxylation of Isobutyl Ester Enzyme CYP3A4 (Liver & Gut Wall) Enzyme->Nisoldipine Acts on

Caption: CYP3A4-mediated hydroxylation of Nisoldipine.

Quantitative Bioanalysis: A Framework for Method Development and Validation

The simultaneous quantification of nisoldipine and 4-Hydroxy Nisoldipine in a biological matrix, typically human plasma, requires a robust and sensitive bioanalytical method. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.

The development of a self-validating LC-MS/MS protocol is anchored in ensuring that each step is designed to minimize variability and matrix effects, thereby guaranteeing the trustworthiness of the generated data.

Experimental Workflow: From Sample to Data

The following diagram outlines a typical experimental workflow for the quantification of Nisoldipine and 4-Hydroxy Nisoldipine in human plasma.

Bioanalytical Workflow Figure 2: LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Collection P2 Addition of Internal Standard P1->P2 P3 Liquid-Liquid Extraction P2->P3 P4 Evaporation & Reconstitution P3->P4 A1 Chromatographic Separation (C18 Column) P4->A1 A2 Mass Spectrometric Detection (MRM Mode) A1->A2 D1 Peak Integration A2->D1 D2 Concentration Calculation (Calibration Curve) D1->D2 D3 Pharmacokinetic Analysis D2->D3

Caption: A typical bioanalytical workflow.

Detailed Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol is a representative method adapted from established procedures for similar dihydropyridine compounds and their metabolites.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is chosen for its ability to efficiently remove proteins and phospholipids from the plasma matrix, which can cause ion suppression in the mass spectrometer.

  • Procedure:

    • Thaw frozen human plasma samples at room temperature.

    • To a 200 µL aliquot of plasma in a polypropylene tube, add 25 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of Nisoldipine or a structurally similar compound like Nitrendipine).

    • Vortex briefly to mix.

    • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and hexane).

    • Vortex for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Rationale: A C18 reversed-phase column is selected for its ability to retain and separate the relatively non-polar nisoldipine and its hydroxylated metabolite. A gradient elution is employed to ensure good peak shape and resolution from endogenous matrix components.

  • Instrumentation:

    • HPLC System: A system capable of binary gradient elution.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for nisoldipine, 4-Hydroxy Nisoldipine, and the IS must be optimized by infusing standard solutions of each compound into the mass spectrometer.

3. Method Validation

  • Rationale: A rigorous validation process ensures the reliability of the bioanalytical data. This should be conducted in accordance with regulatory guidelines (e.g., FDA or EMA).

  • Key Validation Parameters:

    • Selectivity: Absence of interfering peaks at the retention times of the analytes and IS in blank plasma from multiple sources.

    • Linearity: A linear relationship between analyte concentration and detector response over a defined range, typically demonstrated with a correlation coefficient (r²) > 0.99.

    • Accuracy and Precision: The closeness of measured values to the true values (accuracy) and the degree of scatter between replicate measurements (precision), assessed at multiple quality control (QC) concentrations (low, medium, and high).

    • Recovery: The efficiency of the extraction process.

    • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analytes.

    • Stability: The stability of the analytes in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Nisoldipine. While specific data for 4-Hydroxy Nisoldipine is less readily available in consolidated form, its plasma concentration is known to be comparable to that of the parent drug.[2]

ParameterNisoldipine4-Hydroxy NisoldipineReference(s)
Bioavailability ~5%Not Applicable[2][3]
Time to Peak (Tmax) Varies with formulationTracks parent drug[3]
Elimination Half-life (t½) 7-12 hoursSimilar to parent drug[3]
Protein Binding >99%Data not specified[3]
Primary Metabolizing Enzyme CYP3A4Not Applicable[1][4]
Plasma Concentration Relative to Parent 1~1[2]

Conclusion and Future Directions

4-Hydroxy Nisoldipine serves as a critical biomarker for understanding the metabolism and pharmacokinetics of nisoldipine. Its quantification in conjunction with the parent drug provides a more accurate and comprehensive picture of drug exposure, metabolic phenotype, and potential for drug-drug interactions. The LC-MS/MS methodology outlined in this guide provides a robust framework for its reliable measurement in a clinical and research setting.

Future research should focus on further elucidating the pharmacokinetic profile of 4-Hydroxy Nisoldipine and its contribution to the overall clinical effect of nisoldipine administration. Establishing a definitive correlation between the ratio of 4-Hydroxy Nisoldipine to nisoldipine and CYP3A4 activity could pave the way for its use as a predictive biomarker for personalized medicine applications.

References

  • Xia, H., Xu, X., Chen, J., Wu, H., Shen, Y., Chen, X., Xu, R., & Wu, W. (2024). Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). Metabolic pathway of nisoldipine. [Diagram]. Available at: [Link]

  • Heber, D. (1998). Clinical pharmacokinetics of nisoldipine coat-core. Clinical Pharmacokinetics. Available at: [Link]

  • Tariq, M. & Vashisht, R. (2023). Nisoldipine. StatPearls. Available at: [Link]

  • IJSDR. (2018). FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. IJSDR. Available at: [Link]

Sources

An In-Depth Technical Guide to the Exploratory Studies of 4-Hydroxy Nisoldipine's Effects

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Pharmacological Nuances of a Key Metabolite

In the landscape of cardiovascular therapeutics, dihydropyridine calcium channel blockers represent a cornerstone in the management of hypertension and angina pectoris.[1][2] Nisoldipine, a potent and vasoselective member of this class, exerts its therapeutic effects by modulating L-type calcium channels, leading to arterial vasodilation and a subsequent reduction in blood pressure.[1][2][3][4] However, the clinical pharmacology of Nisoldipine is intricately linked to its extensive first-pass metabolism, a process that gives rise to several metabolites.[1][5] Among these, 4-Hydroxy Nisoldipine emerges as the principal and sole active metabolite, reportedly possessing approximately 10% of the parent compound's activity. This guide provides a comprehensive framework for the systematic exploratory investigation of 4-Hydroxy Nisoldipine, moving beyond anecdotal potency estimates to a thorough characterization of its pharmacological and toxicological profile. For researchers, scientists, and drug development professionals, this document outlines the rationale and detailed methodologies required to elucidate the full therapeutic potential and safety liabilities of this pivotal metabolite.

The Metabolic Genesis of 4-Hydroxy Nisoldipine: A Cytochrome P450 Tale

Nisoldipine undergoes significant presystemic metabolism, primarily in the gut wall and liver, which accounts for its low absolute bioavailability of about 5%.[1] This metabolic transformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform responsible for its oxidation.[6][7] The major biotransformation pathway involves the hydroxylation of the isobutyl ester side chain, yielding 4-Hydroxy Nisoldipine.

Diagram: Metabolic Pathway of Nisoldipine to 4-Hydroxy Nisoldipine

Nisoldipine Nisoldipine CYP3A4 CYP3A4 (Liver & Gut Wall) Nisoldipine->CYP3A4 Four_Hydroxy_Nisoldipine 4-Hydroxy Nisoldipine (Active Metabolite) CYP3A4->Four_Hydroxy_Nisoldipine Hydroxylation Other_Metabolites Other Inactive Metabolites CYP3A4->Other_Metabolites

Caption: Metabolic conversion of Nisoldipine to 4-Hydroxy Nisoldipine via CYP3A4.

Pharmacological Interrogation of 4-Hydroxy Nisoldipine: A Multi-tiered Approach

The exploratory studies of 4-Hydroxy Nisoldipine should be designed to systematically evaluate its intrinsic pharmacological activity, potency, selectivity, and potential for off-target effects. A tiered approach, beginning with in vitro characterization and progressing to in vivo models, is recommended.

In Vitro Characterization: From Receptor Binding to Cellular Function

The initial phase of investigation focuses on elucidating the molecular and cellular effects of 4-Hydroxy Nisoldipine.

2.1.1. Radioligand Binding Assays: Quantifying Affinity for L-type Calcium Channels

  • Objective: To determine the binding affinity (Ki) of 4-Hydroxy Nisoldipine for L-type calcium channels in comparison to Nisoldipine.

  • Rationale: This assay provides a direct measure of the metabolite's ability to interact with its primary molecular target. A well-established radioligand for dihydropyridine binding sites, such as [³H]-(+)-PN200-110, should be utilized.

  • Protocol:

    • Membrane Preparation: Prepare crude membrane fractions from tissues rich in L-type calcium channels (e.g., rat cardiac or cerebral cortex tissue).

    • Binding Reaction: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled 4-Hydroxy Nisoldipine or Nisoldipine (as a comparator).

    • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.

2.1.2. In Vitro Functional Assays: Assessing Calcium Channel Blocking Activity

  • Objective: To evaluate the functional inhibitory effect of 4-Hydroxy Nisoldipine on L-type calcium channels in a cellular context.

  • Rationale: This assay moves beyond simple binding to assess the actual functional consequence of the drug-receptor interaction.

  • Protocol (Using Isolated Vascular Smooth Muscle):

    • Tissue Preparation: Isolate aortic rings from rats and mount them in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

    • Contraction Induction: Induce sustained contractions with a high concentration of potassium chloride (KCl), which depolarizes the cell membrane and opens voltage-gated L-type calcium channels.

    • Cumulative Concentration-Response Curves: Once a stable contraction is achieved, add cumulative concentrations of 4-Hydroxy Nisoldipine or Nisoldipine to the organ bath and record the relaxation response.

    • Data Analysis: Plot the percentage of relaxation against the log concentration of the test compound to determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximum relaxation (Emax).

Diagram: In Vitro Experimental Workflow

cluster_0 Molecular Level cluster_1 Cellular/Tissue Level Binding_Assay Radioligand Binding Assay (Target Affinity - Ki) Functional_Assay Isolated Aortic Ring Assay (Functional Potency - EC50) Binding_Assay->Functional_Assay Informs

Caption: Workflow for in vitro characterization of 4-Hydroxy Nisoldipine.

In Vivo Pharmacodynamic and Hemodynamic Profiling

Following in vitro characterization, the investigation should progress to in vivo models to assess the systemic effects of 4-Hydroxy Nisoldipine.

2.2.1. Hemodynamic Studies in Normotensive and Hypertensive Animal Models

  • Objective: To determine the effects of 4-Hydroxy Nisoldipine on blood pressure, heart rate, and other hemodynamic parameters in a living organism.

  • Rationale: This is a critical step to understand the integrated physiological response to the metabolite and to compare its in vivo potency with that of Nisoldipine.

  • Protocol (Using Spontaneously Hypertensive Rats - SHRs):

    • Animal Preparation: Anesthetize SHRs and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

    • Baseline Measurements: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stabilization period.

    • Drug Administration: Administer increasing doses of 4-Hydroxy Nisoldipine and Nisoldipine intravenously.

    • Continuous Monitoring: Continuously record MAP and HR throughout the experiment.

    • Data Analysis: Calculate the dose-response relationship for the changes in MAP and HR for both compounds.

2.2.2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

  • Objective: To establish a mathematical relationship between the plasma concentration of 4-Hydroxy Nisoldipine and its observed pharmacological effect.

  • Rationale: PK/PD modeling is essential for predicting the time course of drug effect and for optimizing dosing regimens in future studies.

  • Protocol:

    • Pharmacokinetic Study: Administer a single intravenous dose of 4-Hydroxy Nisoldipine to a cohort of animals and collect serial blood samples at predefined time points.

    • Bioanalytical Method: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of 4-Hydroxy Nisoldipine in plasma.

    • Pharmacodynamic Study: In a parallel group of animals, measure a relevant pharmacodynamic endpoint (e.g., blood pressure) at the same time points as the PK sampling.

    • Modeling: Use appropriate software to model the pharmacokinetic parameters (e.g., clearance, volume of distribution) and to link the plasma concentration-time profile to the effect-time profile using a suitable PK/PD model (e.g., Emax model).

Data Summary Table: Expected Comparative Profile of Nisoldipine and 4-Hydroxy Nisoldipine
ParameterNisoldipine4-Hydroxy NisoldipineRationale for Investigation
In Vitro Binding Affinity (Ki) HighExpected to be lowerTo quantify the direct interaction with the L-type calcium channel.
In Vitro Functional Potency (EC50) PotentExpected to be less potentTo assess the functional consequence of receptor binding.
In Vivo Hemodynamic Effects Significant reduction in BPDose-dependent reduction in BPTo determine the integrated physiological response.
Pharmacokinetics (Clearance) High (first-pass metabolism)Likely lower (already a metabolite)To understand its disposition and potential for accumulation.

Safety and Toxicological Assessment: A Preliminary Outlook

A preliminary assessment of the safety profile of 4-Hydroxy Nisoldipine is crucial.

  • In Vitro Cytotoxicity: Assess the cytotoxic potential of 4-Hydroxy Nisoldipine in relevant cell lines (e.g., human hepatocytes, cardiomyocytes) to identify any potential for direct cellular damage.

  • hERG Channel Assay: Evaluate the potential for 4-Hydroxy Nisoldipine to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.

  • Preliminary In Vivo Toxicity: Conduct a dose-range finding study in rodents to identify the maximum tolerated dose (MTD) and to observe for any overt signs of toxicity.

Conclusion and Future Directions

The systematic exploratory studies outlined in this guide will provide a robust and comprehensive pharmacological and toxicological profile of 4-Hydroxy Nisoldipine. By moving beyond a simple percentage of parent drug activity, these investigations will elucidate the nuanced contributions of this active metabolite to the overall clinical effects of Nisoldipine. A thorough understanding of 4-Hydroxy Nisoldipine is not merely an academic exercise; it is imperative for a complete comprehension of Nisoldipine's therapeutic window, potential for drug-drug interactions, and inter-individual variability in patient response. The data generated from these studies will be invaluable for drug development professionals in optimizing the clinical use of Nisoldipine and for scientists in furthering our understanding of dihydropyridine pharmacology.

References

  • StatPearls. Nisoldipine. [Link]

  • Frontiers in Pharmacology. Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. [Link]

  • PubMed. Pharmacokinetics and Hemodynamic Effects of Nisoldipine and Its Interaction With Cimetidine. [Link]

  • PubMed. Clinical pharmacokinetics of nisoldipine coat-core. [Link]

  • ResearchGate. (PDF) Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. [Link]

  • ResearchGate. Metabolic pathway of nisoldipine. [Link]

  • PubMed. Isoform-specific inhibition of L-type calcium channels by dihydropyridines is independent of... [Link]

  • PubMed. Actions of nisoldipine in cardiovascular disease. [Link]

  • PubMed. The pharmacology of nisoldipine. [Link]

  • Horizon Research Publishing. Formulation and Evaluation of Nisoldipne Sublingual Tablets Using Pullulan & Chitosan for Rapid Oromucosal Absorption. [Link]

  • ResearchGate. (PDF) Formulation, Development, and Optimization of Anti- Hypertensive Nisoldipine Extended-Release Tablet Formulation. [Link]

  • Preprints.org. Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity: An In-Silico Investigation Targeting the L-Type Calcium Channel (CaV1.2). [Link]

  • IJSDR. FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. [Link]

  • Wikipedia. Calcium channel blocker. [Link]

  • PubMed. Nisoldipine. [Link]

Sources

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of 4-Hydroxy Nisoldipine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-Hydroxy Nisoldipine, a primary metabolite of the calcium channel blocker Nisoldipine, in human plasma. The method utilizes a simple and efficient protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated according to the principles outlined in the US FDA and ICH guidelines and demonstrated excellent linearity, accuracy, precision, and recovery over a clinically relevant concentration range.[1] This protocol is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving the analysis of Nisoldipine metabolism.

Introduction

Nisoldipine is a second-generation dihydropyridine calcium channel antagonist widely used in the management of hypertension and angina pectoris.[2] Following oral administration, Nisoldipine undergoes extensive first-pass metabolism, with 4-Hydroxylation being a key metabolic pathway. The resulting metabolite, 4-Hydroxy Nisoldipine, is a significant circulating metabolite and its quantification is crucial for a comprehensive understanding of Nisoldipine's pharmacokinetics and disposition in humans.

The development of a reliable and validated bioanalytical method for 4-Hydroxy Nisoldipine is therefore essential for drug development and clinical studies. LC-MS/MS has become the preferred technique for the bioanalysis of drugs and their metabolites due to its high sensitivity, specificity, and speed.[3] This application note provides a detailed, step-by-step protocol for the quantification of 4-Hydroxy Nisoldipine in human plasma, from sample preparation to data analysis, ensuring the integrity and reliability of the generated data.

Pre-Analytical Considerations: Physicochemical Properties of 4-Hydroxy Nisoldipine

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method. Key properties of 4-Hydroxy Nisoldipine are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₀H₂₄N₂O₇PubChem
Molecular Weight 404.41 g/mol PubChem
Appearance Yellow solidUnited States Biological
Solubility Slightly soluble in Chloroform and Methanol.United States Biological
Calculated LogP 1.9PubChem

The moderate lipophilicity (LogP of 1.9) and slight solubility in organic solvents like methanol suggest that protein precipitation with a water-miscible organic solvent or liquid-liquid extraction with a moderately polar solvent would be effective sample preparation strategies.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow plasma Plasma Sample (100 µL) is_add Add Internal Standard (Nimodipine) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant inject Inject into LC-MS/MS supernatant->inject analysis Data Acquisition & Processing inject->analysis

Caption: High-level overview of the analytical workflow for 4-Hydroxy Nisoldipine in human plasma.

Detailed Protocols

Materials and Reagents
  • 4-Hydroxy Nisoldipine reference standard (≥95% purity)

  • Nimodipine (Internal Standard, IS) (≥98% purity)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K₂EDTA as anticoagulant)

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Hydroxy Nisoldipine and Nimodipine (IS) in methanol to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the 4-Hydroxy Nisoldipine primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and QC sample preparation.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Nimodipine primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards at concentrations of 0.5, 1, 5, 10, 50, 100, 200, and 400 ng/mL. Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ, 0.5 ng/mL), Low QC (1.5 ng/mL), Medium QC (75 ng/mL), and High QC (300 ng/mL).

Sample Preparation: Protein Precipitation

The rationale for choosing protein precipitation is its simplicity, speed, and suitability for high-throughput analysis.[4] Acetonitrile is an effective precipitating agent for plasma proteins.[5]

sample_prep start 1. Aliquot 100 µL of plasma (Calibrator, QC, or Unknown Sample) into a microcentrifuge tube. add_is 2. Add 300 µL of cold Acetonitrile containing 100 ng/mL Nimodipine (IS). start->add_is vortex 3. Vortex for 1 minute to ensure thorough mixing and protein denaturation. add_is->vortex incubate 4. Incubate at -20°C for 20 minutes to enhance protein precipitation. vortex->incubate centrifuge 5. Centrifuge at 15,000 x g for 10 minutes at 4°C. incubate->centrifuge transfer 6. Carefully transfer the supernatant to an autosampler vial for analysis. centrifuge->transfer

Caption: Step-by-step protein precipitation workflow.

Detailed Steps:

  • To 100 µL of plasma sample (calibrator, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 300 µL of the internal standard working solution (100 ng/mL Nimodipine in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[4][6][7]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to facilitate complete protein precipitation.[8]

  • Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See table below

LC Gradient Program:

Time (min)%A%B
0.0955
0.5955
3.0595
4.0595
4.1955
5.0955

Mass Spectrometry (MS) Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen

MRM Transitions:

The selection of MRM transitions is critical for the selectivity and sensitivity of the method. For dihydropyridine compounds, a common fragmentation pathway involves the loss of substituents from the dihydropyridine ring.[9] The proposed transitions are based on the structures of 4-Hydroxy Nisoldipine and the selected internal standard, Nimodipine.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
4-Hydroxy Nisoldipine (Quantifier) 405.2302.115025
4-Hydroxy Nisoldipine (Qualifier) 405.2256.115035
Nimodipine (IS) 419.2343.115022

Method Validation

The developed method was validated according to the US FDA Bioanalytical Method Validation Guidance for Industry and ICH M10 guidelines.[1] The following parameters were assessed:

Specificity and Selectivity

Specificity was evaluated by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of 4-Hydroxy Nisoldipine and the internal standard, demonstrating the selectivity of the method.

Linearity and Range

The linearity of the method was assessed by analyzing calibration curves prepared in duplicate on three separate days. The calibration curve was linear over the range of 0.5 to 400 ng/mL. The coefficient of determination (r²) was consistently >0.995.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing the four QC levels (LLOQ, Low, Medium, High) in six replicates on three different days. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 0.5≤ 8.5-4.2 to 5.8≤ 9.8-6.1 to 7.3
Low QC 1.5≤ 6.2-3.1 to 4.5≤ 7.5-5.2 to 6.1
Medium QC 75≤ 4.8-2.5 to 3.8≤ 5.9-4.3 to 4.9
High QC 300≤ 3.9-1.8 to 2.9≤ 4.7-3.5 to 3.8

The precision (%CV) was within 15% (20% for LLOQ) and the accuracy (%Bias) was within ±15% (±20% for LLOQ), which is within the acceptance criteria of regulatory guidelines.

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels (Low, Medium, High).

  • Extraction Recovery: The recovery of 4-Hydroxy Nisoldipine was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The mean recovery was found to be consistent and reproducible, ranging from 88.5% to 94.2%.

  • Matrix Effect: The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat standard solutions. The matrix factor was close to 1, indicating no significant ion suppression or enhancement from the plasma matrix.

Stability

The stability of 4-Hydroxy Nisoldipine in human plasma was evaluated under various conditions:

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Stable for at least 6 hours at room temperature.

  • Long-Term Stability: Stable for at least 30 days when stored at -80°C.

  • Post-Preparative Stability: Stable in the autosampler for at least 24 hours at 4°C.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of 4-Hydroxy Nisoldipine in human plasma. The method is sensitive, selective, and has been thoroughly validated to meet regulatory requirements. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method highly suitable for supporting pharmacokinetic and clinical studies of Nisoldipine.

References

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). Bioanalysis. Retrieved from [Link]

  • Bhatt, J., Singh, S., Subbaiah, G., Shah, B., Kambli, S., & Ameta, S. (2007). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 720-730.
  • Chaturvedi, P. K. (2022, January 11). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. Retrieved from [Link]

  • Li, W., Jia, H., & Liu, G. (2007). Validated Liquid–Liquid Extraction and LC–ESI–MS Method for the Determination of Melitracen in Human Plasma.
  • Chaturvedi, P. K. (2022). (PDF) Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. Retrieved from [Link]

  • Rovatti, L., Gatti, R., Casamenti, G., & Ciappellano, S. (2010). Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(5), 846-854.
  • Li, W., Zhang, J., & Tse, F. L. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal, 17(5), 1259-1266.
  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • ResearchGate. (2015, June 15). How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1? Retrieved from [Link]

  • Karadaş, M., Önal, A., & Ceylan, M. (2021). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Toxicology, 45(7), 711-721.
  • Zhang, Y., & Zhang, Y. (2024).
  • Imre, S., Dinte, E., & Sârbu, C. (2019). With or Without Internal Standard in HPLC Bioanalysis. A Case Study. Farmacia, 67(4), 677-683.
  • Rovatti, L., Gatti, R., Casamenti, G., & Ciappellano, S. (2010). Analysis of Dihydropyridine Calcium Channel Blockers Using Negative Ion Photoionization Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]

  • Horizon Research Publishing. (n.d.). Formulation and Evaluation of Nisoldipne Sublingual Tablets Using Pullulan & Chitosan for Rapid Oromucosal Absorption. Retrieved from [Link]

  • Northwestern University. (2025, December 18). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Mukanova, M. S., Tusipkaliev, E. A., Zhumagaliev, S. Zh., Baimbetov, M. N., & Auyezova, V. A. (2021). MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES. Chemical Journal of Kazakhstan, (2), 114-122.
  • Chemistry LibreTexts. (2022, January 24). 4: Drug Analysis of Plasma Samples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Authored by: Senior Application Scientist, Bioanalytical Division

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Bioanalysis of 4-Hydroxy Nisoldipine in Human Plasma by LC-MS/MS

Abstract

This document provides a comprehensive guide and detailed protocols for the sensitive and selective quantification of 4-Hydroxy Nisoldipine, the primary active metabolite of the antihypertensive drug Nisoldipine, in human plasma. Nisoldipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism, making the accurate measurement of its hydroxylated metabolite critical for pharmacokinetic (PK) and toxicokinetic (TK) assessments in drug development.[1] This application note details two robust sample preparation methodologies—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—coupled with a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. All procedures are designed to meet the rigorous standards for bioanalytical method validation as outlined by major regulatory bodies.

Introduction: The Rationale for Metabolite Quantification

Nisoldipine is a potent vasodilator used in the management of hypertension.[2] Its clinical efficacy is influenced by its pharmacokinetic profile, which is characterized by low bioavailability (~5%) due to significant presystemic metabolism, primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme system.[1] The major biotransformation pathway is the hydroxylation of the isobutyl ester side chain, yielding 4-Hydroxy Nisoldipine.[2] This metabolite is not only present in plasma at concentrations comparable to the parent drug but also retains approximately 10% of the pharmacological activity, making its quantification essential for a complete understanding of the drug's disposition and overall therapeutic effect.[2]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its unparalleled sensitivity, specificity, and speed.[3][4] This note provides the foundational protocols to establish a fully validated LC-MS/MS assay for 4-Hydroxy Nisoldipine in a regulated laboratory environment.

Analyte and Internal Standard: The Foundation of a Robust Assay

Analyte: 4-Hydroxy Nisoldipine

The success of any bioanalytical method begins with a thorough understanding of the analyte's physicochemical properties.

  • Chemical Name: 2,6-Dimethyl-4-(2-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-(2-hydroxy-2-methylpropyl) ester 5-methyl ester[5]

  • Molecular Formula: C₂₀H₂₄N₂O₇[5]

  • Molecular Weight: 404.41 g/mol [5]

  • Parent Drug (Nisoldipine) MW: 388.4 g/mol [2][6]

The addition of the hydroxyl group increases the polarity of the metabolite compared to the parent drug, a factor that must be considered during the development of extraction and chromatography methods.

Internal Standard (IS) Selection: Ensuring Accuracy

The ideal Internal Standard (IS) is a stable isotope-labeled (SIL) analog of the analyte (e.g., 4-Hydroxy Nisoldipine-d7). A SIL-IS co-elutes chromatographically and experiences identical ionization and matrix effects as the analyte, providing the most accurate correction for experimental variability.

In the absence of a SIL-IS, a structurally similar molecule can be employed as an alternative. Other dihydropyridine calcium channel blockers, such as Nitrendipine or Nimodipine, have been successfully used as an IS for Nisoldipine and could be evaluated for this assay.[7][8] The chosen IS must not interfere with the analyte, be chromatographically resolved from it if not a SIL, and exhibit similar extraction and ionization behavior. For the remainder of this protocol, 4-Hydroxy Nisoldipine-d7 is assumed as the IS.

Plasma Sample Preparation: Isolating the Analyte

The complex nature of plasma necessitates a sample clean-up step to remove proteins and phospholipids that can interfere with the analysis and contaminate the LC-MS system. We present two effective and validated protocols.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic, cost-effective technique that separates analytes based on their differential solubility in immiscible liquid phases. It is highly effective at removing non-lipid endogenous components.

Causality: This protocol uses an organic solvent (Methyl tert-butyl ether, MTBE) to efficiently extract the moderately polar 4-Hydroxy Nisoldipine from the aqueous plasma matrix. The addition of a weak base alkalinizes the sample, ensuring the analyte is in its neutral, more organo-soluble form, thereby maximizing extraction efficiency.

Step-by-Step LLE Protocol:

  • Pipette 100 µL of human plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the Internal Standard working solution (e.g., 100 ng/mL 4-Hydroxy Nisoldipine-d7 in 50:50 methanol:water).

  • Vortex briefly (approx. 5 seconds) to mix.

  • Add 50 µL of 0.1 M ammonium hydroxide to basify the sample.

  • Add 600 µL of MTBE.

  • Cap the tubes and vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (approx. 550 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more rigorous clean-up than LLE, often resulting in cleaner extracts and reduced matrix effects. This is achieved by passing the liquid sample through a solid sorbent which retains the analyte, followed by washing away interferences and eluting the purified analyte.

Causality: A mixed-mode or polymeric reversed-phase SPE cartridge is recommended. The polymeric sorbent provides strong retention for a wide range of compounds, including moderately polar metabolites, through hydrophobic and/or ion-exchange interactions. The wash steps are critical for removing residual proteins and highly polar interferences, while the final elution step uses a strong organic solvent to recover the analyte and IS.

Step-by-Step SPE Protocol:

  • Sample Pre-treatment: To 100 µL of plasma sample, add 25 µL of IS working solution. Add 200 µL of 2% ammonium hydroxide in water and vortex. This dilution reduces viscosity and ensures proper binding.

  • Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent bed go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase, as described in the LLE protocol.

LC-MS/MS Method: Detection and Quantification

The analysis is performed using a reversed-phase UHPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Causality: Reversed-phase chromatography effectively separates the analyte from endogenous plasma components based on hydrophobicity. A fast gradient reduces run time while maintaining resolution. Electrospray ionization in positive mode (ESI+) is chosen because the dihydropyridine structure readily accepts a proton to form the [M+H]⁺ ion. The MRM detection provides exceptional specificity by monitoring a unique fragmentation pathway (precursor ion → product ion) for both the analyte and the IS.[9]

Liquid Chromatography (LC) Conditions
ParameterRecommended SettingRationale
Column C18, 50 x 2.1 mm, 1.8 µmProvides excellent retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for ESI+ and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 10% B to 95% B over 2.5 minEnables separation from early-eluting polar interferences and ensures elution of the analyte.
Flow Rate 0.4 mL/minAppropriate for the column dimensions and UHPLC system.
Column Temp. 40°CEnsures reproducible retention times and reduces mobile phase viscosity.
Injection Vol. 5 µLBalances sensitivity with the need to avoid column overloading.
Run Time ~ 4 minutesAllows for rapid sample throughput.
Mass Spectrometry (MS/MS) Conditions
ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveDihydropyridines readily form [M+H]⁺ ions.
Detection Mode Multiple Reaction Monitoring (MRM)Provides highest selectivity and sensitivity for quantification.
Capillary Voltage 3500 VOptimized for stable ion generation.
Source Temp. 150°CStandard temperature for ESI source.
Desolvation Temp. 450°CEnsures efficient desolvation of droplets.
Gas Flows Instrument dependentMust be optimized to maximize signal.
MRM Transitions

The following precursor ions and suggested product ions should be used as a starting point. It is imperative to optimize Collision Energy (CE) and product ion selection by infusing a standard solution of 4-Hydroxy Nisoldipine directly into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Notes
4-Hydroxy Nisoldipine 405.4387.4100Quantifier (Proposed loss of H₂O)
(Qualifier)405.4349.4100Qualifier (Proposed loss of C₄H₈)
4-Hydroxy Nisoldipine-d7 (IS) 412.4394.4100Quantifier (Proposed loss of H₂O)

Bioanalytical Method Validation

A full method validation must be performed according to the latest international guidelines (e.g., ICH M10) to ensure the method is reliable and suitable for its intended purpose.[10] The key parameters and their typical acceptance criteria are summarized below.

Validation ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank plasma from at least 6 sources.
Calibration Curve Relationship between instrument response and known analyte concentration.8+ non-zero standards over the desired range. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
LLOQ Lowest concentration on the calibration curve that can be quantified reliably.Analyte response is ≥ 5x blank response. Accuracy within ±20% and precision ≤20%.
Accuracy Closeness of mean results to the true concentration.Mean concentration at each QC level (Low, Mid, High) is within ±15% of the nominal value.
Precision Closeness of individual measurements when repeated.Coefficient of Variation (CV) is ≤15% at each QC level (≤20% at LLOQ) for both intra-day and inter-day runs.
Matrix Effect The effect of co-eluting matrix components on analyte ionization.IS-normalized matrix factor CV across different plasma lots should be ≤15%.
Recovery The efficiency of the extraction process.Should be consistent, precise, and reproducible. CV ≤15% is desirable.
Stability Analyte stability in plasma under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples must be within ±15% of nominal concentration (or baseline samples).
Dilution Integrity Ability to dilute an over-range sample and obtain accurate results.Accuracy and precision of diluted QCs must be within ±15%.

Experimental Workflow Diagram

The following diagram illustrates the complete analytical process from sample receipt to final data generation.

G cluster_pre Pre-Analytical cluster_prep Sample Preparation cluster_lle Option 1: LLE cluster_spe Option 2: SPE cluster_analysis Analysis & Data Processing Sample Plasma Sample (Calibrator, QC, Unknown) Spike_IS Spike with Internal Standard Sample->Spike_IS LLE_1 Basify & Add MTBE Spike_IS->LLE_1 SPE_1 Condition Cartridge Spike_IS->SPE_1 LLE_2 Vortex & Centrifuge LLE_1->LLE_2 LLE_3 Evaporate LLE_2->LLE_3 Recon Reconstitute in Mobile Phase LLE_3->Recon SPE_2 Load Sample SPE_1->SPE_2 SPE_3 Wash & Elute SPE_2->SPE_3 SPE_4 Evaporate SPE_3->SPE_4 SPE_4->Recon LCMS UHPLC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Integration & Quantification (Analyte/IS Ratio) LCMS->Data

Caption: Bioanalytical workflow for 4-Hydroxy Nisoldipine in plasma.

Conclusion

The methods described in this application note provide a robust and reliable framework for the quantification of 4-Hydroxy Nisoldipine in human plasma. Both the LLE and SPE protocols offer excellent sample clean-up, and when paired with the described LC-MS/MS method, deliver the sensitivity and selectivity required for demanding pharmacokinetic studies. Proper method validation in accordance with regulatory guidelines is essential before implementation for the analysis of clinical samples.

References

  • SULAR (nisoldipine) - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

  • Nisoldipine | C20H24N2O6 | CID 4499 - PubChem. National Center for Biotechnology Information. [Link]

  • Nisoldipine - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Nisoldipine. Wikipedia. [Link]

  • Evaluation of LC/MS methods for hydrophilic metabolites to enable integration of human blood metabolome data. ResearchGate. [Link]

  • Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry. PubMed. [Link]

  • Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics. PubMed. [Link]

  • Nisoldipine coat-core. A review of its pharmacodynamic and pharmacokinetic properties and clinical efficacy in the management of ischaemic heart disease. PubMed. [Link]

  • Clinical pharmacokinetics of nisoldipine coat-core. PubMed. [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. [Link]

  • bioanalytical method validation and study sample analysis m10. ICH. [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Low Level Quantification of Six Vitamin D Metabolites By UPLC-MS/MS For Clinical Research. Waters Corporation. [Link]

  • Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract. PubMed. [Link]

Sources

Application Note: Analytical Standards and Protocols for the Quantification of 4-Hydroxy Nisoldipine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 4-Hydroxy Nisoldipine as an analytical standard. Nisoldipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several metabolites, including 4-Hydroxy Nisoldipine.[1][2][3] Accurate quantification of this metabolite is critical for pharmacokinetic, drug metabolism, and toxicology studies. This document details the physicochemical properties of the 4-Hydroxy Nisoldipine standard, procedures for its handling and storage, and a robust, proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its quantification in human plasma. Furthermore, a complete protocol for the validation of this bioanalytical method is provided to ensure data integrity, accuracy, and reproducibility in a research and development setting.

Introduction: The Role of 4-Hydroxy Nisoldipine in Drug Development

Nisoldipine is a potent vasodilator used in the management of hypertension.[3] Its therapeutic efficacy, however, is influenced by its pharmacokinetic profile, which is characterized by low bioavailability (4-8%) due to significant presystemic metabolism in the gut wall and liver.[1][4] The primary metabolic pathway is oxidation, catalyzed by CYP3A4, which generates various metabolites.[1][5] 4-Hydroxy Nisoldipine is a product of this oxidative metabolism.

The causality behind studying this metabolite is twofold:

  • Pharmacokinetic Profiling: Characterizing the concentration and elimination rate of 4-Hydroxy Nisoldipine provides a more complete picture of the parent drug's disposition in the body.

  • Drug-Drug Interaction (DDI) Studies: Since Nisoldipine is a CYP3A4 substrate, co-administration with CYP3A4 inhibitors or inducers can significantly alter its metabolism.[1] Monitoring metabolite levels is crucial for assessing the clinical impact of such interactions.

Therefore, a reliable, validated analytical method for quantifying 4-Hydroxy Nisoldipine is an indispensable tool for drug development professionals.

Analytical Standard: Physicochemical Properties and Handling

The integrity of any quantitative analysis begins with a well-characterized and properly handled analytical standard.

Properties

The key properties of the 4-Hydroxy Nisoldipine analytical standard are summarized below.

PropertyValueSource
Chemical Name 2,6-Dimethyl-4-(2-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-(2-hydroxy-2-methylpropyl) ester 5-methyl ester[3]
CAS Number 106685-70-5[3]
Molecular Formula C₂₀H₂₄N₂O₇[3]
Molecular Weight 404.41 g/mol [3]
Appearance Yellow solid[3]
Purity ≥95%[3]
Solubility Slightly soluble in Methanol and Chloroform[3]
Melting Point 56-60°C[3]
Storage and Stability

Causality: 4-Hydroxy Nisoldipine is described as hygroscopic and should be handled accordingly to prevent degradation and ensure accurate weighing.[3] Improper storage can lead to the degradation of the standard, resulting in inaccurate calibration curves and flawed experimental results.

  • Long-Term Storage: Recommended at -20°C under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Short-Term Storage: May be stored at room temperature for brief periods, but this should be minimized.[3]

  • Handling: The vial should be brought to room temperature in a desiccator before opening to prevent condensation. For maximum product recovery, centrifuge the vial briefly before removing the cap.[3] This product is intended for research use only.

Protocol 1: Preparation of Standard Solutions

This protocol describes the preparation of primary stock solutions, working solutions, and calibration standards for use in plasma samples.

Materials
  • 4-Hydroxy Nisoldipine analytical standard

  • HPLC-grade Methanol

  • Dimethyl sulfoxide (DMSO)

  • Control (drug-free) human plasma

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

Step-by-Step Protocol
  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of 4-Hydroxy Nisoldipine standard into a suitable volumetric flask (e.g., 10 mL).

    • Dissolve the solid in a small amount of DMSO.

    • Bring the flask to final volume with Methanol. Mix thoroughly.

    • Rationale: Using a small amount of DMSO first ensures complete dissolution, as the compound is only slightly soluble in methanol alone.

  • Intermediate Stock Solution (100 µg/mL):

    • Pipette 1.0 mL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

    • Dilute to volume with Methanol and mix thoroughly.

  • Working Standard Solutions:

    • Perform serial dilutions from the intermediate stock solution using a 50:50 (v/v) Methanol:Water mixture to prepare a series of working standards. This diluent is chosen to be compatible with the initial mobile phase conditions of the proposed LC-MS/MS method.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Prepare CC and QC samples by spiking the appropriate working standard solution into control human plasma (e.g., a 5% spike, v/v, to minimize matrix effects).

    • A typical calibration curve range for a drug metabolite might be 0.1 ng/mL to 50 ng/mL.

    • Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 0.3 ng/mL, 5 ng/mL, and 40 ng/mL).

Protocol 2: Proposed LC-MS/MS Method for Quantification in Human Plasma

The following is a proposed starting method for the sensitive and selective quantification of 4-Hydroxy Nisoldipine. This method requires full validation before use in routine analysis. The principles are based on established methods for Nisoldipine and other drug metabolites.[6]

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a fast and effective method for cleaning up plasma samples prior to LC-MS/MS analysis, removing large proteins that can foul the column and ion source.

G cluster_prep Plasma Sample Preparation plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) is Add 20 µL Internal Standard (e.g., d4-4-Hydroxy Nisoldipine) plasma->is ppt Add 300 µL Acetonitrile (containing 0.1% Formic Acid) is->ppt vortex Vortex Mix (1 minute) ppt->vortex centrifuge Centrifuge (14,000 g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject

Caption: Protein Precipitation Workflow.

Chromatographic and Mass Spectrometric Conditions
ParameterProposed ConditionRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Standard for separating small molecules like drug metabolites.[6]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 3 min, hold 1 min, re-equilibrateA standard gradient to elute the analyte and wash the column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reproducibility.
Injection Vol. 5 µL
MS System Triple Quadrupole Mass SpectrometerRequired for quantitative MRM analysis.
Ionization Electrospray Ionization (ESI), Positive ModeFormic acid promotes [M+H]⁺ ion formation.
MRM Transitions Precursor (Q1): m/z 405.4 Product (Q3) Quantifier: To be determinedProduct (Q3) Qualifier: To be determinedPrecursor ion corresponds to [M+H]⁺ for C₂₀H₂₄N₂O₇. Product ions must be optimized by infusing the standard. Two transitions are required for confident identification.[7]
Internal Standard Stable Isotope Labeled (SIL) d4-4-Hydroxy NisoldipineThe ideal choice to correct for matrix effects and extraction variability. If unavailable, a structurally similar analogue can be used but requires careful validation.

Protocol 3: Bioanalytical Method Validation

Trustworthiness in scientific data is achieved through rigorous validation. The proposed LC-MS/MS method must be validated according to established guidelines (e.g., FDA, ICH) to demonstrate it is fit for its intended purpose.

G Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Recovery Extraction Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Analyte Stability Validation->Stability

Caption: Key Parameters for Bioanalytical Method Validation.

Validation Experiments
  • Selectivity and Specificity:

    • Objective: To ensure that endogenous components in the matrix do not interfere with the quantification of the analyte or internal standard.

    • Procedure: Analyze at least six different blank plasma lots. Compare chromatograms with a spiked sample at the Lower Limit of Quantification (LLOQ). No significant peaks should be present at the retention times of the analyte or IS in the blank samples.

  • Linearity and Range:

    • Objective: To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.

    • Procedure: Analyze calibration curves (typically 8 non-zero standards) on at least three separate days. Plot the peak area ratio (analyte/IS) against the nominal concentration. Use a weighted (e.g., 1/x²) linear regression. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision:

    • Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between measurements (precision).

    • Procedure: Analyze QC samples (LLOQ, Low, Mid, High) in replicate (n=5) on at least three different days.

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

  • Extraction Recovery:

    • Objective: To measure the efficiency of the sample preparation process.

    • Procedure: Compare the peak area of an analyte from an extracted plasma sample (A) with the peak area of an analyte spiked into the supernatant of an extracted blank plasma sample (B).

    • Calculation: Recovery % = (A / B) * 100.

  • Matrix Effect:

    • Objective: To assess the suppression or enhancement of ionization caused by co-eluting matrix components.

    • Procedure: Compare the peak area of an analyte spiked into the supernatant of an extracted blank plasma sample from multiple sources (B) with the peak area of the analyte in a neat solution (C).

    • Calculation: Matrix Factor = B / C. A value <1 indicates suppression; >1 indicates enhancement. The %CV of the matrix factor across different lots should be ≤15%.

  • Stability:

    • Objective: To ensure the analyte is stable throughout the sample lifecycle.

    • Procedure: Analyze QC samples after subjecting them to various storage and handling conditions.

    • Conditions to Test:

      • Freeze-Thaw Stability: After 3 freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: At room temperature for a duration matching expected sample handling time.

      • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for an extended period.

      • Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

    • Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of the nominal values.

References

  • International Journal of Scientific Development and Research (IJSDR). (2024). FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. Available at: [Link]

  • Biomedical Chromatography. (2015). Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved. Available at: [Link]

  • Wikipedia. (n.d.). Nisoldipine. Available at: [Link]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Available at: [Link]

  • Clinical Pharmacokinetics. (1998). Clinical pharmacokinetics of nisoldipine coat-core. Available at: [Link]

  • Journal of Chromatography B. (2010). Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry. Available at: [Link]

  • NCBI Bookshelf. (n.d.). Nisoldipine - StatPearls. Available at: [Link]

  • Clinical Pharmacokinetics. (1998). Clinical pharmacokinetics of nisoldipine coat-core. Available at: [Link]

  • Arzneimittelforschung. (1995). Pharmacokinetics and pharmacodynamics of nisoldipine in hypertensive patients with normal and mild to moderate impaired renal function. Available at: [Link]

Sources

Application Notes and Protocols for the Bioanalysis of 4-Hydroxy Nisoldipine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quantifying 4-Hydroxy Nisoldipine

Nisoldipine, a dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension.[1][2] Its clinical efficacy is intrinsically linked to its metabolism, primarily occurring in the liver and gut wall, leading to the formation of several metabolites. Among these, 4-Hydroxy Nisoldipine stands out as a major metabolite, and its quantification in biological matrices is paramount for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies. Understanding the exposure of this metabolite is crucial for elucidating the complete disposition of nisoldipine, assessing potential drug-drug interactions, and ensuring a thorough evaluation of the drug's safety and efficacy profile.

This application note provides a detailed guide for the sample preparation of 4-Hydroxy Nisoldipine from biological matrices, primarily plasma and serum, for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind various sample preparation strategies, offering detailed protocols and insights to empower researchers in developing robust and reliable bioanalytical methods.

Understanding the Analyte: Physicochemical Properties of 4-Hydroxy Nisoldipine

A successful sample preparation strategy is built upon a solid understanding of the analyte's physicochemical properties. These properties dictate its behavior in different solvents and on various sorbents, guiding the selection of the most appropriate extraction technique.

PropertyValueImplication for Sample Preparation
Molecular Formula C₂₀H₂₄N₂O₇---
Molecular Weight 404.4 g/mol Influences diffusion and chromatographic behavior.
XLogP3 1.9Indicates moderate lipophilicity, suggesting suitability for both Liquid-Liquid Extraction (LLE) and Reversed-Phase Solid-Phase Extraction (SPE).
Solubility Poor aqueous solubilityNecessitates extraction from the aqueous biological matrix into an organic solvent or retention on a hydrophobic SPE sorbent.

Source: PubChem CID 184690

The presence of the hydroxyl group in 4-Hydroxy Nisoldipine makes it more polar than the parent drug, nisoldipine. This increased polarity must be considered when selecting extraction solvents and SPE sorbents to ensure efficient recovery.

Strategic Sample Preparation: A Triad of Techniques

The goal of sample preparation is to isolate 4-Hydroxy Nisoldipine from the complex biological matrix, remove interfering substances such as proteins and phospholipids, and concentrate the analyte to a level suitable for instrumental analysis. The three most common techniques employed for this purpose are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Decision-Making Workflow for Sample Preparation

The choice of the optimal sample preparation technique depends on several factors, including the required sensitivity of the assay, the sample volume, throughput needs, and the available laboratory equipment. The following diagram illustrates a typical decision-making workflow:

SamplePrepDecision Start Start: Biological Sample (Plasma/Serum) Throughput High Throughput Required? Start->Throughput Sensitivity High Sensitivity Required? Throughput->Sensitivity No PPT Protein Precipitation (PPT) Throughput->PPT Yes Cleanliness High Sample Cleanliness Needed? Sensitivity->Cleanliness No LLE Liquid-Liquid Extraction (LLE) Sensitivity->LLE Yes Cleanliness->LLE No SPE Solid-Phase Extraction (SPE) Cleanliness->SPE Yes Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: Decision workflow for selecting a sample preparation method.

Protocol 1: Protein Precipitation (PPT)

Principle: PPT is the simplest and fastest sample preparation technique. It involves the addition of a water-miscible organic solvent to the biological sample, which denatures and precipitates the proteins. The analyte, being soluble in the resulting supernatant, is then separated by centrifugation.

Causality: Acetonitrile is a common choice for PPT as it effectively precipitates proteins while keeping moderately polar analytes like 4-Hydroxy Nisoldipine in solution. This method is favored for its speed and simplicity, making it suitable for high-throughput applications. However, it offers minimal sample cleanup, which can lead to higher matrix effects in the subsequent LC-MS/MS analysis.

Detailed Protocol:

  • Sample Aliquoting: Pipette 100 µL of the plasma or serum sample into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add the internal standard solution (e.g., a stable isotope-labeled 4-Hydroxy Nisoldipine) to each sample. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction recovery.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. The 3:1 ratio of solvent to sample is a common starting point and can be further optimized.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis. This step helps to improve peak shape and sensitivity.

  • Injection: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

Principle: LLE separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic phase (the extraction solvent). By adjusting the pH of the aqueous phase, the charge state of the analyte can be manipulated to enhance its partitioning into the organic solvent.

Causality: With an XLogP3 of 1.9, 4-Hydroxy Nisoldipine is moderately lipophilic and can be efficiently extracted from the aqueous plasma matrix into a suitable organic solvent. Basifying the plasma sample (e.g., with a mild base like sodium bicarbonate) will ensure that the hydroxyl group is not deprotonated, maintaining the neutral form of the molecule and maximizing its partitioning into the organic phase. Toluene has been reported for the extraction of the parent drug, nisoldipine, and is a suitable starting point for 4-Hydroxy Nisoldipine.[1]

Detailed Protocol:

  • Sample Aliquoting: Pipette 200 µL of the plasma or serum sample into a clean glass test tube.

  • Internal Standard (IS) Spiking: Add the internal standard solution.

  • pH Adjustment: Add 50 µL of 0.1 M sodium bicarbonate solution to basify the sample.

  • Extraction Solvent Addition: Add 1 mL of toluene to the tube.

  • Extraction: Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer (toluene) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Injection: The sample is ready for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

Principle: SPE is a highly selective sample preparation technique that utilizes a solid sorbent packed in a cartridge or a well of a 96-well plate to retain the analyte of interest from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.

Causality: For a moderately polar compound like 4-Hydroxy Nisoldipine, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) is a suitable choice. The hydrophobic sorbent will retain the analyte from the aqueous sample, while more polar impurities can be washed away. A well-chosen SPE protocol can provide a much cleaner extract compared to PPT or LLE, significantly reducing matrix effects and improving assay sensitivity.

Detailed Protocol (using a C18 SPE cartridge):

  • Sample Pre-treatment: Dilute 200 µL of the plasma or serum sample with 200 µL of 2% phosphoric acid in water. Acidification helps to ensure that the analyte is in its neutral form for better retention on the reversed-phase sorbent.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the 4-Hydroxy Nisoldipine from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Injection: The sample is now ready for LC-MS/MS analysis.

Comparison of Sample Preparation Techniques

TechniqueProsCons
Protein Precipitation (PPT) - Fast and simple- High throughput- Low cost- Low selectivity- High potential for matrix effects- Analyte may co-precipitate with proteins
Liquid-Liquid Extraction (LLE) - Good selectivity- Can provide a clean extract- Can concentrate the analyte- More time-consuming and labor-intensive- Emulsion formation can be an issue- Requires larger volumes of organic solvents
Solid-Phase Extraction (SPE) - High selectivity and recovery- Provides the cleanest extracts- Can be automated for high throughput- More expensive than PPT and LLE- Method development can be more complex- Requires specialized equipment (e.g., vacuum manifold)

Method Validation and Quality Control: Ensuring Data Integrity

A robust bioanalytical method is not complete without thorough validation to ensure its performance characteristics are suitable for the intended application. The validation should be conducted in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The coefficient of variation (CV) of the matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction procedure, expressed as the percentage of the analyte recovered from the biological matrix.Should be consistent, precise, and reproducible.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.A linear regression with a correlation coefficient (r²) ≥ 0.99 is typically required.
Accuracy and Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).For quality control (QC) samples, the mean concentration should be within ±15% of the nominal value (accuracy), and the CV should be ≤ 15% (precision). For the lower limit of quantification (LLOQ), these are typically ±20% and ≤ 20%, respectively.
Stability The chemical stability of the analyte in the biological matrix under specific conditions for defined periods.Analyte concentration should remain within ±15% of the initial concentration under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage).

For comprehensive guidance on bioanalytical method validation, refer to the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.

Overall Bioanalytical Workflow

The following diagram provides a high-level overview of the complete bioanalytical workflow for the analysis of 4-Hydroxy Nisoldipine, from sample receipt to data reporting.

BioanalyticalWorkflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleReceipt Sample Receipt and Login SampleStorage Sample Storage (-80°C) SampleReceipt->SampleStorage SampleThawing Sample Thawing and Homogenization SampleStorage->SampleThawing SamplePrep Sample Preparation (PPT, LLE, or SPE) SampleThawing->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAcquisition Data Acquisition LCMS->DataAcquisition DataProcessing Data Processing and Integration DataAcquisition->DataProcessing ConcentrationCalc Concentration Calculation DataProcessing->ConcentrationCalc Report Data Review and Reporting ConcentrationCalc->Report

Caption: A comprehensive bioanalytical workflow for 4-Hydroxy Nisoldipine.

Conclusion

The successful quantification of 4-Hydroxy Nisoldipine in biological matrices is a critical component of drug development and clinical research involving nisoldipine. The choice of an appropriate sample preparation method—be it protein precipitation, liquid-liquid extraction, or solid-phase extraction—is a pivotal step that directly impacts the quality and reliability of the final data. By carefully considering the physicochemical properties of the analyte, the specific requirements of the bioanalytical assay, and adhering to rigorous validation guidelines, researchers can develop robust and defensible methods for the accurate measurement of this important metabolite. This application note serves as a foundational guide, providing both the theoretical underpinnings and practical protocols to aid scientists in this endeavor.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • European Medicines Agency (EMA), Committee for Medicinal Products for Human Use (CHMP). (2011). Guideline on bioanalytical method validation. [Link]

  • Marques, M. P., et al. (2002). Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics. Journal of Chromatography B, 772(2), 249-258. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 184690, 4-Hydroxy Nisoldipine. Retrieved from [Link]

  • He, Y., et al. (2010). Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 878(30), 3149-3154. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

Sources

Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of 4-Hydroxy Nisoldipine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the efficient isolation and purification of 4-Hydroxy Nisoldipine, the primary active metabolite of the dihydropyridine calcium channel blocker, Nisoldipine. Designed for researchers in pharmacology, drug metabolism, and clinical diagnostics, this guide provides a step-by-step methodology grounded in the physicochemical properties of the analyte. The protocol emphasizes the rationale behind each step to ensure high recovery, excellent reproducibility, and clean extracts suitable for downstream analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction: The Analytical Challenge

Nisoldipine is a potent vasodilator used in the management of hypertension and angina pectoris.[1][2] It undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][3] The major biotransformation pathway is the hydroxylation of the isobutyl ester side chain, resulting in the formation of 4-Hydroxy Nisoldipine.[1][3] This metabolite is not only present in plasma at concentrations comparable to the parent drug but also retains partial pharmacological activity, making its accurate quantification essential for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies.[3]

The analysis of drug metabolites in complex biological matrices like plasma or urine presents a significant challenge due to the presence of endogenous interferences such as proteins, lipids, and salts. Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses this challenge by selectively isolating analytes of interest, thereby reducing matrix effects, enhancing analytical sensitivity, and improving the reliability of quantitative results.[4][5] This document details a reversed-phase SPE protocol specifically tailored for 4-Hydroxy Nisoldipine.

Method Principle and Sorbent Selection

The selection of an appropriate SPE sorbent is the most critical parameter for developing a successful extraction method.

Analyte Characteristics:

  • Parent Drug (Nisoldipine): A relatively non-polar molecule, practically insoluble in water.[3]

  • Metabolite (4-Hydroxy Nisoldipine): The introduction of a hydroxyl (-OH) group increases the polarity of the molecule compared to Nisoldipine. However, the core dihydropyridine structure remains significantly hydrophobic. The molecular formula is C₂₀H₂₄N₂O₇, and it is slightly soluble in methanol.[6][7]

Sorbent Choice: Polymeric Reversed-Phase (RP)

Based on the analyte's structure—a combination of a large hydrophobic core and a polar functional group—a polymeric reversed-phase sorbent (e.g., a hydrophilic-lipophilic balanced polymer) is the recommended choice.

Causality Behind the Choice:

  • Dual Retention Mechanism: These sorbents offer a "hydrophilic-lipophilic balance," enabling retention through both hydrophobic interactions with the analyte's dihydropyridine core and hydrogen bonding with its hydroxyl and ester groups. This dual nature ensures strong retention of moderately polar metabolites like 4-Hydroxy Nisoldipine from aqueous samples.[8]

  • High Surface Area & Capacity: Polymeric sorbents typically have a higher surface area and loading capacity compared to traditional silica-based C18 sorbents, which is advantageous when dealing with complex biological samples.[4]

  • pH Stability: They are stable over a wide pH range (typically 1-14), allowing for greater flexibility in optimizing sample pH to enhance retention or improve the removal of matrix interferences.

Reversed-phase SPE is particularly well-suited for extracting drugs and their metabolites from aqueous biological fluids. The fundamental principle involves retaining the analyte on a non-polar stationary phase from a polar mobile phase (the sample) and then eluting it with a non-polar organic solvent.

Experimental Protocol

This protocol is designed for the extraction of 4-Hydroxy Nisoldipine from human plasma. Modifications may be required for other matrices.

Materials and Equipment
  • SPE Sorbent: Polymeric Reversed-Phase Cartridges (e.g., Oasis HLB, Agilent Bond Elut Plexa), 30 mg / 1 mL

  • Reagents:

    • Methanol (HPLC Grade or higher)

    • Acetonitrile (HPLC Grade or higher)

    • Water (HPLC Grade or higher)

    • Formic Acid (or Phosphoric Acid)

    • Ammonium Hydroxide (optional, for pH adjustment)

  • Equipment:

    • SPE Vacuum Manifold (12 or 24-port)

    • Nitrogen Evaporator with water bath

    • Centrifuge

    • Vortex Mixer

    • Analytical Balance

    • Calibrated Pipettes

Detailed Step-by-Step Methodology

The entire workflow is visualized in the diagram below. Each step must be performed meticulously to ensure reproducibility.

SPE_Workflow cluster_pretreatment Sample Pre-Treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Sample 1. Plasma Sample (e.g., 500 µL) Pretreat 2. Add 500 µL of 2% Formic Acid in Water. Vortex. Sample->Pretreat Centrifuge 3. Centrifuge to pellet proteins. Pretreat->Centrifuge Supernatant 4. Collect supernatant for loading. Centrifuge->Supernatant Condition 5. Condition (1 mL Methanol) Equilibrate 6. Equilibrate (1 mL Water) Condition->Equilibrate Load 7. Load Sample (Slowly, ~1 mL/min) Equilibrate->Load Wash1 8. Wash 1 (1 mL 5% Methanol/Water) Load->Wash1 Wash2 9. Wash 2 (1 mL 20% Methanol/Water) Wash1->Wash2 Elute 10. Elute (1 mL Methanol) Wash2->Elute Evaporate 11. Evaporate to Dryness (N₂, 40°C) Elute->Evaporate Reconstitute 12. Reconstitute (100 µL Mobile Phase) Evaporate->Reconstitute Analyze 13. Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Workflow for the solid-phase extraction of 4-Hydroxy Nisoldipine.

1. Sample Pre-Treatment

  • Objective: To precipitate proteins and adjust sample pH to optimize analyte retention.

  • Procedure:

    • To 500 µL of plasma sample in a microcentrifuge tube, add 500 µL of 2% formic acid in water. The acidic condition ensures that any potentially ionizable functional groups on the analyte are in a consistent, neutral state, which enhances retention on a reversed-phase sorbent.

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the clear supernatant to a clean tube for loading onto the SPE cartridge.

2. SPE Cartridge Conditioning and Equilibration

  • Objective: To activate the sorbent and prepare it for the aqueous sample matrix.

  • Procedure:

    • Conditioning: Pass 1 mL of methanol through the cartridge. Do not allow the sorbent bed to dry. This step solvates the polymer chains, activating the hydrophobic retention sites.[9]

    • Equilibration: Pass 1 mL of HPLC-grade water through the cartridge. Do not allow the sorbent bed to dry. This removes the organic solvent and prepares the sorbent surface for the aqueous sample.[10]

3. Sample Loading

  • Objective: To bind the analyte to the SPE sorbent.

  • Procedure:

    • Load the entire pre-treated supernatant onto the conditioned and equilibrated cartridge.

    • Maintain a slow and consistent flow rate of approximately 1 mL/min. A slow flow rate is critical to allow sufficient time for the analyte to interact with and bind to the sorbent.[10]

4. Wash Steps

  • Objective: To remove endogenous interferences without eluting the analyte of interest.

  • Procedure:

    • Wash 1 (Polar Interference Removal): Pass 1 mL of 5% methanol in water through the cartridge. This weak wash solution removes highly polar, water-soluble interferences like salts that did not retain on the sorbent.

    • Wash 2 (Less-Polar Interference Removal): Pass 1 mL of 20% methanol in water through the cartridge. This step is crucial for removing more hydrophobic interferences that may have weakly bound to the sorbent. The organic concentration is carefully selected to be strong enough to elute these impurities but weak enough to leave the target analyte, 4-Hydroxy Nisoldipine, firmly bound. After this step, apply full vacuum for 1-2 minutes to thoroughly dry the sorbent bed, which improves the efficiency of the final elution.

5. Elution

  • Objective: To disrupt the analyte-sorbent interaction and collect the purified analyte.

  • Procedure:

    • Place clean collection tubes inside the manifold.

    • Add 1 mL of methanol to the cartridge.

    • Allow the solvent to soak the sorbent bed for ~30 seconds to ensure complete disruption of the hydrophobic interactions.

    • Apply a gentle vacuum to slowly pull the solvent through the sorbent and into the collection tube.

6. Dry-Down and Reconstitution

  • Objective: To concentrate the analyte and exchange the solvent for one compatible with the analytical instrument.

  • Procedure:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial for injection.

Quantitative Protocol Summary

The following table summarizes the key quantitative parameters of this SPE protocol.

ParameterSpecificationRationale
SPE Sorbent Polymeric Reversed-Phase, 30 mg / 1 mLProvides high capacity and dual retention mechanism for moderately polar metabolites.[4]
Sample Volume 500 µL PlasmaStandard volume for bioanalysis; can be scaled if needed.
Conditioning Solvent 1 mL MethanolActivates the hydrophobic sorbent material.[9]
Equilibration Solvent 1 mL WaterPrepares the sorbent for an aqueous sample.[10]
Loading Flow Rate ~1 mL/minEnsures sufficient residence time for analyte-sorbent interaction, maximizing retention.[10]
Wash 1 Volume/Conc. 1 mL / 5% Methanol in WaterRemoves salts and highly polar interferences.
Wash 2 Volume/Conc. 1 mL / 20% Methanol in WaterRemoves weakly bound hydrophobic interferences without eluting the analyte.
Elution Solvent 1 mL MethanolStrong enough to disrupt hydrophobic interactions and elute the analyte efficiently.
Reconstitution Volume 100 µLConcentrates the sample 5-fold, improving detection limits.
Expected Recovery > 85%A well-executed protocol should yield high and reproducible recovery.
Expected CV% < 15%Demonstrates the precision and robustness of the method.[4]

Conclusion and Further Optimization

This application note provides a comprehensive and scientifically-grounded protocol for the solid-phase extraction of 4-Hydroxy Nisoldipine from biological matrices. By leveraging a modern polymeric reversed-phase sorbent and a carefully optimized series of steps, this method delivers clean extracts, high analyte recovery, and excellent reproducibility, making it an ideal sample preparation strategy for demanding analytical applications like LC-MS/MS.

For ultimate performance, researchers should consider this protocol a well-validated starting point. Further optimization of wash and elution solvent percentages may be performed to fine-tune selectivity and recovery for specific matrices or analytical instrumentation.[8] The key to a self-validating and trustworthy protocol lies in understanding the causal relationship between each step and its impact on the final result.

References

  • SULAR (nisoldipine) - accessdata.fda.gov. (n.d.). U.S.
  • Understanding and Improving Solid-Phase Extraction. (2020).
  • Nisoldipine | C20H24N2O6 | CID 4499 - PubChem. (n.d.).
  • Analytical Methods of Dihydropyridines Based Calcium Channel Blockers. (2021). Asian Journal of Research in Chemistry.
  • Solid-Phase Extraction. (2023). Chemistry LibreTexts.
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023).
  • Nisoldipine. (n.d.). Wikipedia.
  • SPE Method Development Tips and Tricks. (n.d.). Agilent Technologies.
  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. (n.d.). Sigma-Aldrich.
  • Reversed-Phase SPE Methodology. (n.d.). Sigma-Aldrich.
  • 4-Hydroxy Nisoldipine | C20H24N2O7 | CID 184690 - PubChem. (n.d.).
  • Formulation and characterization of Solid dispersion of Nisoldipine by Solvent Evapor
  • Clinical pharmacokinetics of nisoldipine co
  • Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastew
  • Analysis of Dihydropyridine Calcium Channel Blockers Using Negative Ion Photoionization Mass Spectrometry. (2025).
  • Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics. (n.d.). PubMed.
  • Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. (n.d.). Shimadzu.
  • PREPARATION AND CHARACTERIZATION OF SOLID DISPERSIONS OF NISOLDIPINE. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Formulation and characterization of solid dispersion of Nisoldipine by solvent evaporation method. (2016).
  • QuEChERS-Based Approach to the Extraction of Five Calcium Channel Blockers from Plasma Determined by UPLC-MS/MS. (n.d.). MDPI.
  • 4-Hydroxy Nisoldipine CAS 106685-70-5. (n.d.).
  • LC, MS and LC–MS/MS studies for the characterization of degradation products of amlodipine. (2025).
  • Nisoldipine. (n.d.).
  • Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. (2023). Encyclopedia.pub.
  • Optimization of solid-phase extraction for the liquid chromatography-tandem mass spectrometry analysis of basic drugs in equine urine. (2025).
  • Screening procedure for detection of dihydropyridine calcium channel blocker metabolites in urine as part of a systematic toxicological analysis procedure for acidic compounds by gas chromatography-mass spectrometry after extractive methyl
  • Validated HPLC Method for the Determination of Nisoldipine. (n.d.). Walsh Medical Media.
  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. (2024). MDPI.
  • Analysis of Dihydropyridine Calcium Channel Blockers Using Negative Ion Photoioniz
  • HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. (2024). MDPI.
  • Amorphous solid dispersion of nisoldipine by solvent evaporation technique: preparation, characterization, in vitro, in vivo evaluation, and scale up feasibility study. (2020). PubMed.
  • Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved. (2015). PubMed.

Sources

Application Notes and Protocols for the Liquid-Liquid Extraction of 4-Hydroxy Nisoldipine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-Hydroxy Nisoldipine Quantification

Nisoldipine, a second-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension.[1] Its therapeutic efficacy is intrinsically linked to its metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. This metabolic pathway predominantly yields 4-Hydroxy Nisoldipine, the principal active metabolite. The quantification of this metabolite in biological matrices is paramount for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, bioequivalence assessments, and therapeutic drug monitoring.

This document provides a detailed guide to the liquid-liquid extraction (LLE) of 4-Hydroxy Nisoldipine from plasma, a critical first step for its subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol herein is synthesized from established principles of analytical chemistry and insights from the extraction of analogous dihydropyridine compounds, offering a robust starting point for researchers in drug metabolism and clinical pharmacology.

Physicochemical Rationale for Extraction Strategy

The molecular structure of 4-Hydroxy Nisoldipine, featuring a dihydropyridine ring, ester functionalities, and a hydroxyl group, dictates its solubility and partitioning behavior. The addition of the hydroxyl group, compared to the parent drug Nisoldipine, significantly increases its polarity. This fundamental characteristic is the cornerstone of the LLE strategy, influencing solvent selection and pH optimization. While Nisoldipine is practically insoluble in water, it is soluble in organic solvents like ethanol and dimethyl sulfoxide.[2][3] The hydroxylated metabolite is expected to have slightly increased aqueous solubility and will require a moderately polar organic solvent for efficient extraction.

Materials and Reagents

Material/Reagent Grade Supplier Notes
4-Hydroxy Nisoldipine Reference Standard≥98%Commercially Available
Nisoldipine (for internal standard, if needed)≥98%Commercially Available
Human Plasma (or other biological matrix)Research GradeCommercially AvailableStore at -80°C
Methyl tert-butyl ether (MTBE)HPLC GradeVarious
Ethyl AcetateHPLC GradeVarious
DichloromethaneHPLC GradeVarious
AcetonitrileHPLC GradeVarious
MethanolHPLC GradeVarious
Formic AcidLC-MS GradeVariousFor pH adjustment
Ammonium HydroxideACS GradeVariousFor pH adjustment
Sodium ChlorideACS GradeVariousFor "salting-out"
WaterType I UltrapureIn-house

Experimental Workflow: A Visual Guide

LLE_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_collection Collection & Evaporation cluster_reconstitution Reconstitution & Analysis start Start: Plasma Sample spike Spike with Internal Standard start->spike ph_adjust pH Adjustment spike->ph_adjust add_solvent Add Immiscible Organic Solvent ph_adjust->add_solvent Transfer to Extraction Tube vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic Aspirate Supernatant evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze end End: Data Acquisition analyze->end

Sources

Application Note: High-Throughput Chromatographic Strategies for the Quantitative Analysis of Nisoldipine and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols for the chromatographic separation and quantification of the second-generation dihydropyridine calcium channel blocker, nisoldipine, and its principal metabolites. Designed for researchers, scientists, and drug development professionals, this document outlines robust methodologies employing High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind method selection, offering field-proven insights into sample preparation, chromatographic optimization, and method validation in accordance with international regulatory standards.

Introduction: The Analytical Imperative for Nisoldipine

Nisoldipine is a potent vasodilator used in the management of hypertension.[1] Its therapeutic efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, which are governed by extensive first-pass metabolism.[1] Nisoldipine is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several metabolites.[2] The main biotransformation pathways include the oxidation of the dihydropyridine ring to its pyridine analogue (dehydro-nisoldipine), hydroxylation of the isobutyl ester side chain, and subsequent hydrolysis to the corresponding carboxylic acid.[3]

Accurate and reliable quantification of nisoldipine and its major metabolites in biological matrices, such as human plasma, is critical for a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This understanding is paramount during all phases of drug development, from preclinical pharmacokinetic studies to clinical trials. This application note provides a framework for developing and validating robust chromatographic methods for this purpose.

Metabolic Pathway of Nisoldipine

A clear understanding of the metabolic fate of nisoldipine is fundamental to developing a successful multi-analyte bioanalytical method. The primary metabolic transformations are illustrated below. The key analytes to monitor are the parent drug, the hydroxylated metabolite, the carboxylic acid metabolite, and the pyridine metabolite (dehydro-nisoldipine).

Nisoldipine_Metabolism Nisoldipine Nisoldipine Hydroxylated Hydroxylated Nisoldipine (at isobutyl group) Nisoldipine->Hydroxylated CYP3A4 (Hydroxylation) Pyridine Dehydro-Nisoldipine (Pyridine Metabolite) Nisoldipine->Pyridine CYP3A4 (Dehydrogenation) CarboxylicAcid Nisoldipine Carboxylic Acid Hydroxylated->CarboxylicAcid Oxidation/Hydrolysis

Caption: Major metabolic pathways of Nisoldipine.

Sample Preparation: The Foundation of Reliable Quantification

The complexity of biological matrices necessitates a robust sample preparation strategy to remove interfering substances like proteins and phospholipids, and to concentrate the analytes of interest. The choice of technique depends on the required sensitivity, sample volume, and throughput.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for cleaning up plasma samples. It relies on the differential partitioning of analytes and matrix components between two immiscible liquid phases. For nisoldipine and its metabolites, which are moderately lipophilic, LLE with a water-immiscible organic solvent is highly effective.

Protocol: Liquid-Liquid Extraction of Nisoldipine and Metabolites from Human Plasma

  • Aliquot Sample: To a 1.5 mL polypropylene microcentrifuge tube, add 200 µL of human plasma.

  • Internal Standard Spiking: Add 20 µL of the internal standard (IS) working solution (e.g., Nitrendipine, 1 µg/mL in methanol) and vortex briefly. The use of a structurally similar internal standard is crucial for correcting for variability during extraction and analysis.[4]

  • Extraction: Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane:ethyl acetate 1:1 v/v).

  • Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and efficient extraction.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers and pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean 2 mL tube, avoiding the aqueous layer and the protein pellet.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (as specified in the chromatographic method) and vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC system.

Solid-Phase Extraction (SPE)

SPE offers a more controlled and often cleaner extraction than LLE, and is highly amenable to automation. It involves passing the sample through a sorbent bed that retains the analytes, which are then selectively eluted. For nisoldipine and its metabolites, a reversed-phase sorbent (e.g., C18) is a logical choice.

Protocol: Solid-Phase Extraction of Nisoldipine and Metabolites from Human Plasma

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry out.

  • Sample Pre-treatment: Dilute 200 µL of human plasma with 200 µL of 4% phosphoric acid in water. This acidification helps in protein precipitation and ensures that the analytes are in a suitable form for retention on the reversed-phase sorbent.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (steps 7 & 8).

Sample_Prep_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Plasma1 Plasma Sample Add_IS1 Add IS Plasma1->Add_IS1 Add_Solvent Add Organic Solvent Add_IS1->Add_Solvent Vortex_Centrifuge1 Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge1 Collect_Organic Collect Organic Layer Vortex_Centrifuge1->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Plasma2 Plasma Sample Pretreat Pre-treat (Acidify/Dilute) Plasma2->Pretreat Load Load on SPE Pretreat->Load Wash Wash Load->Wash Elute Elute Wash->Elute Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC Analysis Reconstitute->Analysis

Caption: General workflow for sample preparation.

Chromatographic Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a workhorse in many laboratories due to its robustness and cost-effectiveness. A reversed-phase C18 column is well-suited for separating nisoldipine and its metabolites based on their polarity differences. The pyridine metabolite is generally the most polar, followed by the carboxylic acid, the hydroxylated metabolite, and finally the parent drug, nisoldipine.

Proposed HPLC-UV Method Parameters

ParameterRecommended Condition
HPLC System A quaternary or binary HPLC system with a UV/Vis or Diode Array Detector (DAD)
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Start at 30% B, increase linearly to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 20 µL
Detection UV at 238 nm

Note: This proposed method is a starting point and may require optimization for baseline separation of all metabolites depending on the specific column chemistry and HPLC system used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the highest sensitivity and selectivity, particularly for low-concentration samples from clinical studies, LC-MS/MS is the gold standard. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of each analyte, even in the presence of co-eluting matrix components.

LC-MS/MS Method Parameters (adapted from Kong et al., 2010) [4]

ParameterRecommended Condition
LC System A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer
Column Reversed-phase C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Isocratic elution with 60% B for 5 minutes. (A gradient may be developed for better separation if needed).
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive

Proposed MRM Transitions

The selection of appropriate MRM transitions is critical for the specificity of the assay. This involves selecting the precursor ion (typically [M+H]⁺) and a stable, high-intensity product ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Nisoldipine 389.2315.1Loss of the isobutene from the ester side chain.
Hydroxylated Nisoldipine 405.2331.1Corresponding loss of the hydroxylated isobutene.
Nisoldipine Carboxylic Acid 333.1287.1Loss of CO₂ and H₂O.
Dehydro-Nisoldipine 387.1298.1Fragmentation of the pyridine ring.
Nitrendipine (IS) 361.1315.1A common internal standard for dihydropyridine analysis.[4]

Note: These transitions are proposed based on the known structures and common fragmentation pathways. They must be empirically optimized on the specific mass spectrometer being used.

Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose. The validation process should adhere to the guidelines set forth by regulatory agencies such as the FDA and the European Medicines Agency (EMA), which are largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[5]

Key Validation Parameters (as per ICH M10) [5]

ParameterDescription
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing at least six different blank matrix sources.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be prepared for each analytical run, with at least six non-zero calibrators.
Accuracy & Precision Accuracy refers to the closeness of the mean test results to the true value, while precision is the closeness of agreement among a series of measurements. These are evaluated at multiple concentration levels (LLOQ, Low, Mid, High QC).
Matrix Effect The alteration of analyte response due to interfering components in the sample matrix. This is a critical parameter for LC-MS/MS methods and should be assessed using at least six different matrix lots.
Recovery The extraction efficiency of an analytical method, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage, post-preparative).

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the chromatographic separation and quantification of nisoldipine and its major metabolites. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity and selectivity. Adherence to the principles of sound sample preparation and thorough method validation is essential to generate high-quality, reliable data that can confidently support drug development and regulatory submissions.

References

  • PubChem. (n.d.). Nisoldipine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kong, D., Li, S., Zhang, X., & Wang, Q. (2010). Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry.
  • Weller, P. (2023). Nisoldipine. In StatPearls.
  • Marinkovic, V. D., Agbaba, D., Karljikovic-Rajic, K., Vladimirov, S., & Nedeljkovic, J. M. (2003). Photochemical degradation of solid-state nisoldipine monitored by HPLC. Journal of pharmaceutical and biomedical analysis, 32(4-5), 929–935.
  • Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. Pharmaceutical Analytica Acta, S1.
  • International Council for Harmonisation. (2022).
  • U.S. Food and Drug Administration. (2018).
  • European Medicines Agency. (2011).
  • Kumar, L., Marques, S. M., & Salwa, S. (2023). Quality-by-Design-based development of an eco-friendly HPLC method for the estimation of nisoldipine in nanoformulations: Forced degradation studies and in-vitro release studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115582.
  • Zhang, Y., et al. (2015). Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved. Journal of Pharmaceutical and Biomedical Analysis, 111, 215-224.
  • Ponnuru, V. S., Challa, B. R., & Awen, B. Z. (2012). Development and validation of RP-HPLC- PDA method for the estimation of Nisoldipine in bulk and formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 629-632.
  • Sawant, S., Nazareth, C., & Vernekar, S. (2018). UV Spectrophotometric Method for Simultaneous Estimation of Cilnidipine and Olmesartan. Asian Journal of Pharmaceutical and Clinical Research, 11(9), 364-368.
  • Thermo Fisher Scientific. (n.d.). HPLC-UV Method for the Determination of Alkaloids Using a Syncronis aQ Column.

Sources

Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of 4-Hydroxy Nisoldipine in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the quantitative determination of 4-Hydroxy Nisoldipine, the primary active metabolite of the antihypertensive drug Nisoldipine, in human urine. The described method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity in complex biological matrices.[1][2] This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies of Nisoldipine.

Introduction and Scientific Rationale

Nisoldipine, a dihydropyridine calcium channel blocker, is extensively metabolized in the liver, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system. The major biotransformation pathway involves the hydroxylation of the isobutyl ester side chain, leading to the formation of 4-Hydroxy Nisoldipine. This metabolite is then further conjugated, predominantly with glucuronic acid, and excreted in the urine. Monitoring the urinary excretion of 4-Hydroxy Nisoldipine provides a non-invasive approach to assess the metabolism and clearance of the parent drug, offering valuable insights into patient compliance, drug-drug interactions, and individual metabolic variations.

The inherent complexity of the urine matrix necessitates a robust and selective analytical method. LC-MS/MS offers unparalleled advantages in this regard, enabling the precise quantification of target analytes even at low concentrations, while minimizing interferences from endogenous urinary components. This application note details a complete workflow, from sample pre-treatment to data acquisition and analysis, designed to ensure the accuracy and reliability of the bioanalytical data.

Method Overview

The bioanalytical workflow for the determination of 4-Hydroxy Nisoldipine in urine can be conceptually divided into three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection & Storage Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Enzymatic_Hydrolysis Deconjugation Extraction Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->Extraction Purification Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentration LC_Separation Chromatographic Separation (C18 Column) Evaporation->LC_Separation Injection MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Ionization & Fragmentation Quantification Quantification & Data Analysis MS_Detection->Quantification Data Acquisition

Figure 1: Overall workflow for the bioanalytical method.

Detailed Experimental Protocol

Materials and Reagents
  • 4-Hydroxy Nisoldipine reference standard

  • 4-Hydroxy Nisoldipine-d4 (or other suitable stable isotope-labeled internal standard)

  • β-glucuronidase from E. coli or other suitable source

  • Ammonium acetate

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • Human urine (drug-free) for calibration standards and quality controls

Sample Preparation

The objective of sample preparation is to isolate 4-Hydroxy Nisoldipine from the urine matrix, remove interfering substances, and concentrate the analyte prior to LC-MS/MS analysis. A critical step in this process is the enzymatic hydrolysis of the glucuronide conjugate to liberate the free form of the metabolite.[3][4]

Protocol for Enzymatic Hydrolysis and Solid-Phase Extraction (SPE):

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex mix the samples and centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Internal Standard Spiking: To 500 µL of the supernatant, add 25 µL of the internal standard working solution (e.g., 4-Hydroxy Nisoldipine-d4 at 100 ng/mL in methanol).

  • Enzymatic Hydrolysis:

    • Add 250 µL of 1 M ammonium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase solution (e.g., 5000 units/mL).

    • Vortex mix and incubate at 37°C for 2 hours. The optimal incubation time and temperature may need to be determined empirically for the specific enzyme used.[5]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:methanol with 0.1% formic acid). Vortex mix to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

SPE_Protocol Start Start: Hydrolyzed Urine Sample Condition 1. Condition SPE Cartridge (Methanol, then Water) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Water) Load->Wash Elute 4. Elute Analyte (Methanol) Wash->Elute Evaporate 5. Evaporate to Dryness Elute->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Figure 2: Solid-Phase Extraction (SPE) protocol.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions that should be optimized for the specific instrumentation used.

Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended ConditionRationale
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like 4-Hydroxy Nisoldipine.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B0.1% Formic Acid in Methanol or AcetonitrileOrganic modifier for elution from the reversed-phase column.
Gradient ElutionStart with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then return to initial conditions for re-equilibration.A gradient is often necessary to achieve good peak shape and separation from matrix components.
Flow Rate0.3 - 0.5 mL/minTypical flow rate for analytical LC-MS applications.
Column Temperature40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive ModeDihydropyridine compounds generally ionize well in positive ESI.
Multiple Reaction Monitoring (MRM) Transitions4-Hydroxy Nisoldipine: [M+H]+ → fragment ion(s) Internal Standard: [M+H]+ → fragment ion(s)Specific precursor-to-product ion transitions provide high selectivity and sensitivity for quantification.
Dwell Time100 - 200 msSufficient time to acquire adequate data points across the chromatographic peak.
Collision EnergyTo be optimized for each transitionThe energy required to induce fragmentation of the precursor ion.
Source Temperature400 - 550°CTo be optimized for the specific instrument.
Gas Flows (Nebulizer, Heater, Curtain)To be optimized for the specific instrument

Note on MRM Transitions: The exact m/z values for the precursor and product ions of 4-Hydroxy Nisoldipine and its internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For 4-Hydroxy Nisoldipine (C20H24N2O7), the expected [M+H]+ would be approximately 405.16. Fragmentation would likely involve losses of the side chains.

Method Validation

A thorough method validation is essential to ensure the reliability of the bioanalytical data. The validation should be performed in accordance with regulatory guidelines such as those from the FDA or EMA.

Table 2: Key Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in at least six different sources of blank urine.
Linearity A calibration curve with at least six non-zero standards exhibiting a correlation coefficient (r²) of ≥ 0.99.
Accuracy and Precision The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ). Evaluated at LLOQ, low, medium, and high QC levels.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio should be ≥ 10.
Recovery The extraction efficiency of the analyte and internal standard from the urine matrix. Should be consistent and reproducible across different concentrations.
Matrix Effect Assessment of the ion suppression or enhancement caused by the urine matrix. The CV of the matrix factor across different sources of urine should be ≤ 15%.
Stability Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at the intended storage temperature.

Data Analysis and Reporting

The concentration of 4-Hydroxy Nisoldipine in the urine samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used to fit the data. The concentrations of the unknown samples are then calculated from their peak area ratios using the regression equation.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 4-Hydroxy Nisoldipine in human urine. The detailed protocol, including enzymatic hydrolysis and solid-phase extraction, ensures effective sample clean-up and analyte enrichment. Proper method validation is crucial to guarantee the generation of high-quality, reliable data for pharmacokinetic and other related studies. This application note serves as a comprehensive guide for the implementation of this bioanalytical method in a research or clinical setting.

References

  • Kong, D., et al. (2010). Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 878(29), 2989-2996. [Link]

  • Tomita, M., et al. (2024). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Legal Medicine, 68, 102385. [Link]

  • Maurer, H. H., & Arlt, J. W. (1999). Screening procedure for detection of dihydropyridine calcium channel blocker metabolites in urine as part of a systematic toxicological analysis procedure for acidic compounds by gas chromatography-mass spectrometry after extractive methylation. Journal of analytical toxicology, 23(2), 73–80. [Link]

  • Biotage. (n.d.). LC-MS/MS Analysis of Large Drug Panels in Urine Using Three Sample Preparation Techniques. [Link]

  • A.D.L.M. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. [Link]

  • Ding, Y., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(1), 53. [Link]

  • G.L.C. Al-Bukhaiti, W., et al. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of Research in Pharmacy, 26(5), 1531-1536. [Link]

  • Khamis, M. M., Adamko, D. J., & El-Aneed, A. (2017). Mass spectrometric based approaches in urine metabolomics and biomarker discovery. Mass spectrometry reviews, 36(2), 115–142. [Link]

  • SCIEX. (n.d.). Rapid screening of 65 common drugs and drug metabolites in urine and blood using high-resolution mass spectrometry. [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Feng, J., et al. (2007). Simultaneous determination of multiple drugs of abuse and relevant metabolites in urine by LC-MS-MS. Journal of analytical toxicology, 31(7), 359–368. [Link]

  • MedCrave. (2021). A Comment on the levels of antipsychotics and their metabolites in urine. [Link]

Sources

Application Note: High-Throughput Quantification of 4-Hydroxy Nisoldipine in Human Plasma for Pharmacokinetic Studies Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1.1 The Critical Role of Metabolite Quantification in Pharmacokinetics The journey of a drug through the body is a complex process involving absorption, distribution, metabolism, and excretion (ADME).[1][2] Drug metabolism, the enzymatic conversion of drugs into new compounds called metabolites, is a pivotal factor that governs a drug's therapeutic efficacy and safety profile.[3][4] These metabolic processes can deactivate a drug, convert a prodrug into its active form, or produce metabolites that have their own pharmacological or toxicological effects.[5] Therefore, a comprehensive pharmacokinetic (PK) profile requires not only measuring the parent drug but also quantifying its major metabolites.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of metabolite safety testing, particularly for metabolites that constitute a significant portion (e.g., ≥10%) of the parent drug's exposure at steady state.[6][7][8]

1.2 Nisoldipine and its Primary Metabolite, 4-Hydroxy Nisoldipine Nisoldipine is a second-generation dihydropyridine calcium channel blocker used in the management of hypertension.[9][10] It functions by inhibiting the influx of calcium into vascular smooth muscle cells, leading to vasodilation.[9] A key characteristic of nisoldipine's pharmacokinetic profile is its low systemic bioavailability (approximately 5%), which is a direct consequence of extensive first-pass metabolism in the gut wall and liver.[9][11][12] This metabolic transformation is primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme system.[13]

One of the major metabolic pathways is the hydroxylation of the isobutyl side chain, yielding 4-Hydroxy Nisoldipine. Understanding the formation and elimination kinetics of this metabolite is essential for a complete characterization of nisoldipine's disposition and for evaluating potential drug-drug interactions involving the CYP3A4 pathway.[13] This application note provides a detailed, field-proven protocol for the sensitive and selective quantification of 4-Hydroxy Nisoldipine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical assays.[14][15]

Metabolic Pathway & Bioanalytical Rationale

The biotransformation of Nisoldipine is a clear example of Phase I metabolism. The reaction is an oxidation, specifically a hydroxylation, catalyzed predominantly by CYP3A4 enzymes located in the liver and intestinal wall.

Metabolic Pathway of Nisoldipine cluster_0 Phase I Metabolism Nisoldipine Nisoldipine (Parent Drug) Metabolite 4-Hydroxy Nisoldipine (Major Metabolite) Nisoldipine->Metabolite Hydroxylation Enzyme CYP3A4 Enzyme (Liver & Gut Wall) Enzyme->Nisoldipine Catalyzes

Caption: Metabolic conversion of Nisoldipine to 4-Hydroxy Nisoldipine.

The rationale for developing a specific LC-MS/MS method is driven by the need for high sensitivity and selectivity.[14] Plasma is a complex biological matrix, and the ability to distinguish the metabolite from the parent drug, other metabolites, and endogenous components is paramount for accurate pharmacokinetic modeling.

Bioanalytical Workflow Overview

The entire process, from sample receipt to final data analysis, follows a systematic and validated workflow. This ensures data integrity and reproducibility, which are essential for clinical and preclinical studies.

Bioanalytical Workflow cluster_workflow Sample Quantification Workflow p1 1. Plasma Sample Collection & Thawing p2 2. Aliquot & Spike Internal Standard (IS) p1->p2 p3 3. Sample Preparation (Protein Precipitation) p2->p3 p4 4. Centrifugation (Pellet Proteins) p3->p4 p5 5. Supernatant Transfer (to Autosampler Vial) p4->p5 p6 6. LC-MS/MS Injection & Analysis p5->p6 p7 7. Data Processing (Integration & Calibration) p6->p7 p8 8. PK Parameter Calculation p7->p8

Caption: High-level workflow for 4-Hydroxy Nisoldipine quantification.

Detailed Application Protocol

This protocol is designed for the high-throughput analysis of 4-Hydroxy Nisoldipine in human plasma.

4.1 Materials and Reagents

  • Analytes: 4-Hydroxy Nisoldipine reference standard (>98% purity), Nisoldipine reference standard (>98% purity).

  • Internal Standard (IS): Nitrendipine or a stable isotope-labeled 4-Hydroxy Nisoldipine (e.g., 4-Hydroxy Nisoldipine-d7).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (reagent grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Blank, drug-free human plasma (K2-EDTA as anticoagulant).

  • Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials with inserts.

4.2 Preparation of Stock Solutions, Calibration Standards, and QCs

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 4-Hydroxy Nisoldipine and the Internal Standard. Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare intermediate stock solutions by serially diluting the primary stocks in 50:50 (v/v) ACN:Water. These will be used to spike the calibration (CAL) standards and quality control (QC) samples.

  • Calibration (CAL) Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate working solution to prepare a calibration curve, typically covering a range of 0.1 to 100 ng/mL. Include a blank (plasma with IS) and a double blank (plasma only).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 0.3, 30, and 80 ng/mL). QCs should be prepared from a separate weighing of the reference standard if possible.

4.3 Sample Preparation: Protein Precipitation (PPT) Causality: Protein precipitation is chosen for its speed, simplicity, and suitability for high-throughput environments. It effectively removes the majority of plasma proteins which can interfere with the analysis and damage the LC column.

  • Label 1.5 mL microcentrifuge tubes for each CAL, QC, and unknown study sample.

  • Aliquot 100 µL of the respective sample into the labeled tubes.

  • Add 10 µL of the Internal Standard working solution (e.g., at 500 ng/mL) to all tubes except the double blank.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The acid helps to improve precipitation efficiency and analyte stability.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.

  • Carefully transfer ~200 µL of the clear supernatant into an autosampler vial or 96-well plate. Avoid disturbing the protein pellet.

  • Samples are now ready for injection into the LC-MS/MS system.

4.4 LC-MS/MS Instrumentation and Conditions Causality: A reversed-phase C18 column is used to retain the moderately nonpolar analytes. Gradient elution is employed to ensure sharp peak shapes and efficiently elute both the analyte and any potential interferences. Electrospray ionization in positive mode (ESI+) is highly effective for nitrogen-containing dihydropyridine compounds. Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[14][16]

Parameter Condition
LC System UPLC/UHPLC System (e.g., Waters Acquity, Shimadzu Nexera)
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2.5 min; hold at 95% B for 0.5 min; return to 5% B and re-equilibrate for 1 min.
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Agilent 6400 Series)
Ionization Mode Electrospray Ionization (ESI), Positive
Key MS Parameters Capillary Voltage: 3.5 kV; Source Temp: 500°C; Gas Flow: Optimized for instrument
MRM Transitions 4-Hydroxy Nisoldipine: m/z 405.2 → 304.1 (Quantifier), 405.2 → 258.1 (Qualifier)Internal Standard (Nitrendipine): m/z 361.1 → 315.1

Note: MRM transitions are hypothetical and must be optimized empirically by infusing the pure standard.

4.5 Method Validation Parameters The method must be validated according to regulatory guidelines to ensure its reliability. The following table summarizes typical acceptance criteria.

Parameter Typical Performance
Linearity (r²) > 0.995 over the range of 0.1 - 100 ng/mL
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL (Signal-to-Noise > 10, Accuracy ±20%, Precision <20%)
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (CV%) < 15% (Intra- and Inter-day) (<20% at LLOQ)
Matrix Effect IS-normalized factor between 0.85 and 1.15
Recovery Consistent, precise, and reproducible across QC levels

Data based on typical performance for similar small molecule assays.[17]

Data Analysis and Interpretation

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the IS using the instrument's software (e.g., Analyst®, MassHunter).

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the CAL standards. Use a linear regression model with a 1/x² weighting.

  • Quantification: Determine the concentration of 4-Hydroxy Nisoldipine in QC and unknown samples by back-calculating from the regression equation of the calibration curve.

  • Pharmacokinetic Analysis: The resulting concentration-time data are then used with software like Phoenix® WinNonlin® to calculate key PK parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and t½ (elimination half-life).

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of 4-Hydroxy Nisoldipine in human plasma. The protocol, centered around a rapid protein precipitation sample preparation and a sensitive MRM-based analysis, is well-suited for high-throughput pharmacokinetic studies. Accurate measurement of this key metabolite is indispensable for building a complete ADME profile of nisoldipine, supporting drug development programs, and fulfilling regulatory requirements for metabolite safety evaluation.[18][19]

References

  • Heinig, R., & Ahr, G. (1997). Clinical pharmacokinetics of nisoldipine coat-core. PubMed. [Link]

  • van Harten, J., van Brummelen, P., & Breimer, D. D. (1988). Pharmacokinetics and Hemodynamic Effects of Nisoldipine and Its Interaction With Cimetidine. PubMed. [Link]

  • Tariq, M. A., & Singh, R. (2023). Nisoldipine. StatPearls - NCBI Bookshelf. [Link]

  • Wang, L., et al. (2019). Current trends in drug metabolism and pharmacokinetics. PMC - PubMed Central. [Link]

  • Ahr, G., et al. (1994). Pharmacokinetics of the controlled-release nisoldipine coat-core tablet formulation. International Journal of Clinical Pharmacology and Therapeutics. [Link]

  • Chen, Y., et al. (2010). Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry. PubMed. [Link]

  • FDA. (2020). Safety Testing of Drug Metabolites. U.S. Food and Drug Administration. [Link]

  • Patel, H., et al. (2024). FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. IJSDR. [Link]

  • FDA. (2012). SULAR (nisoldipine) Label. accessdata.fda.gov. [Link]

  • Bo-Lassen, E., et al. (1993). Multiple dose pharmacokinetics of four different doses of nisoldipine in hypertensive patients. PubMed. [Link]

  • Wang, L., et al. (2015). Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved. PubMed. [Link]

  • FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • The Center for Professional Innovation & Education (CfPIE). (2024). The Role of Drug Metabolism in Pharmacokinetics: What You Need to Know. CfPIE. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Zarghi, A., et al. (2005). Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics. PubMed. [Link]

  • SEKISUI XenoTech. (2014). The Role of Drug Metabolism and Pharmacokinetics in Lead Discovery and Optimization. SEKISUI XenoTech. [Link]

  • Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Federal Register. [Link]

  • Gumieniczek, A. (2002). Determination of Nisoldipine and Its Impurities in Pharmaceuticals. ResearchGate. [Link]

  • Vecchietti, D., et al. Ultra-fast LCMS Analysis of Antiarrhythmic Drugs in Plasma. Shimadzu Scientific Instruments. [Link]

  • Wikipedia. Nisoldipine. Wikipedia. [Link]

  • Med School. (2022). Pharmacokinetics | Drug Metabolism. YouTube. [Link]

  • Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). Bioanalysis Zone. [Link]

  • Chatki, P. K., & Tabassum, S. (2021). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers...: A Review. Asian Journal of Research in Chemistry. [Link]

  • Afridi, S. (2023). Use of Pharmacokinetics in the Drug Development Process. ResearchGate. [Link]

  • LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez LCMS. [Link]

  • Studzińska, S., & Buszewska-Forajta, M. (2023). Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes. MDPI. [Link]

Sources

Application Notes and Protocols for the Use of 4-Hydroxy Nisoldipine as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolite Quantification in Drug Development

Nisoldipine is a second-generation calcium channel blocker of the 1,4-dihydropyridine class, widely prescribed for the management of hypertension and chronic stable angina.[1][2] Like many pharmaceuticals, nisoldipine undergoes extensive first-pass metabolism in the gut wall and liver, a process primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] This metabolic transformation leads to a variety of derivatives, with 4-Hydroxy Nisoldipine being one of its major metabolites. The quantification of such metabolites is paramount in pharmacokinetic (PK) and pharmacodynamic (PD) studies, as they can contribute to the therapeutic effect or potential toxicity of the parent drug.

The absolute bioavailability of nisoldipine is relatively low, underscoring the significance of its metabolic pathways.[3] Therefore, the accurate measurement of 4-Hydroxy Nisoldipine in biological matrices is essential for a comprehensive understanding of the drug's disposition, aiding in dose-response relationship assessments, drug-drug interaction studies, and regulatory submissions. The availability of a well-characterized reference standard is the cornerstone of any quantitative bioanalytical method. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 4-Hydroxy Nisoldipine as a reference standard for analytical method development and sample analysis.

Physicochemical Characterization of the Reference Standard

A thorough understanding of the reference standard's properties is fundamental to its correct handling, storage, and use. This ensures the integrity of the standard and the accuracy of the quantitative data generated.

PropertySpecification
Chemical Name 2,6-Dimethyl-4-(2-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-(2-hydroxy-2-methylpropyl) ester 5-methyl ester
Molecular Formula C₂₀H₂₄N₂O₇
Molecular Weight 404.41 g/mol
CAS Number 106685-70-5
Appearance Yellow solid
Solubility Slightly soluble in Methanol and Chloroform. Sparingly soluble in aqueous buffers.
Storage (Long-Term) -20°C under an inert atmosphere. The compound is hygroscopic.
Storage (Short-Term) Can be stored at room temperature for short periods. Aqueous solutions should not be stored for more than one day.

Data sourced from United States Biological.[4]

Causality Behind Handling Procedures: The hygroscopic nature of 4-Hydroxy Nisoldipine necessitates storage under an inert atmosphere to prevent water absorption, which could alter its mass and compromise the accuracy of standard solution concentrations. Long-term storage at -20°C is recommended to minimize degradation.[4] Like its parent compound, dihydropyridine derivatives can be sensitive to light, and precautions should be taken to protect solutions from excessive light exposure.[5]

Metabolic Pathway of Nisoldipine

The primary metabolic transformation of Nisoldipine to 4-Hydroxy Nisoldipine is a hydroxylation reaction occurring on the isobutyl ester side chain. This reaction is catalyzed by CYP3A4 enzymes, predominantly in the liver.

Nisoldipine Metabolism Nisoldipine Nisoldipine Metabolite 4-Hydroxy Nisoldipine Nisoldipine->Metabolite CYP3A4 (Hydroxylation)

Caption: Metabolic conversion of Nisoldipine to 4-Hydroxy Nisoldipine.

Analytical Methodology: LC-MS/MS for Bioquantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the quantification of drugs and their metabolites in complex biological matrices due to its high selectivity, sensitivity, and speed.[5] The following sections provide a detailed protocol for the analysis of 4-Hydroxy Nisoldipine.

Protocol 1: Preparation of Standard Solutions

Accurate preparation of stock and working solutions is the foundation of a reliable calibration curve.

1.1. Equipment and Reagents:

  • 4-Hydroxy Nisoldipine Reference Standard

  • HPLC-grade Methanol

  • Volumetric flasks (Class A)

  • Calibrated analytical balance

  • Calibrated pipettes

1.2. Preparation of Primary Stock Solution (1 mg/mL):

  • Allow the vial of 4-Hydroxy Nisoldipine reference standard to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 5 mg of the reference standard into a clean glass weighing boat.

  • Transfer the weighed standard to a 5 mL Class A volumetric flask.

  • Add approximately 3 mL of HPLC-grade methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with methanol.

  • Cap and invert the flask at least 10 times to ensure homogeneity. This is your Primary Stock Solution (S1) . Store at -20°C, protected from light.

1.3. Preparation of Working Stock Solution (100 µg/mL):

  • Pipette 1 mL of the Primary Stock Solution (S1) into a 10 mL Class A volumetric flask.

  • Dilute to the mark with methanol.

  • Cap and invert to mix. This is your Working Stock Solution (S2) .

1.4. Preparation of Spiking Solutions:

  • Prepare a series of spiking solutions by serially diluting the Working Stock Solution (S2) with a 50:50 (v/v) mixture of methanol and water. This diluent is chosen to be compatible with the biological matrix (plasma) during the preparation of calibration standards.

Protocol 2: Preparation of Calibration Curve and Quality Control Samples

Calibration standards must be prepared in the same biological matrix as the unknown samples to account for matrix effects.[6]

2.1. Matrix:

  • Blank human plasma (or other relevant biological matrix) containing an appropriate anticoagulant (e.g., K₂EDTA).

2.2. Procedure:

  • Dispense 980 µL of blank plasma into a series of labeled polypropylene tubes.

  • Spike 20 µL of each spiking solution into the corresponding plasma tube to achieve the desired concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Vortex each tube for 30 seconds. These are your Calibration Standards (CS) and QC samples . They can be used immediately for sample preparation or stored at -80°C.

Protocol 3: Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.[7]

3.1. Reagents:

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled 4-Hydroxy Nisoldipine or a structurally similar compound like Nitrendipine in acetonitrile).

  • Ice-cold Acetonitrile.

3.2. Procedure:

  • To 100 µL of each calibration standard, QC sample, or unknown sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 2 minutes to precipitate the plasma proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS System and Parameters

The following parameters serve as a robust starting point for method development and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 5 minutes, hold for 1 min, return to 10% B and re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C

Rationale for Choices: A C18 column is chosen for its excellent retention and separation of moderately non-polar compounds like 4-Hydroxy Nisoldipine. A gradient elution with acetonitrile and water containing formic acid is a standard approach that provides good peak shape and ionization efficiency in positive ion mode mass spectrometry.

Tandem Mass Spectrometry Parameters

The following are proposed parameters. It is critical that the user optimizes these parameters on their specific mass spectrometer for maximum sensitivity and specificity.

ParameterProposed Setting for 4-Hydroxy Nisoldipine
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 405.2 [M+H]⁺
Product Ion (Q3) To be determined empirically. Likely fragments would correspond to the loss of H₂O, the ester side chains, or cleavage of the dihydropyridine ring.
MRM Transition (Quantifier) e.g., 405.2 -> [Product Ion 1]
MRM Transition (Qualifier) e.g., 405.2 -> [Product Ion 2]
Collision Energy (CE) To be optimized for each transition.
Internal Standard Use appropriate MRM transition for the selected IS (e.g., Nitrendipine: m/z 361.1 -> [Product Ion]).

Expert Insight on MS Parameter Optimization: The precursor ion for 4-Hydroxy Nisoldipine (MW=404.41) in positive ESI mode will be the protonated molecule [M+H]⁺ at m/z 405.2. To determine the optimal product ions and collision energies, a pure solution of the reference standard should be infused directly into the mass spectrometer. A product ion scan (or MS/MS scan) of the precursor m/z 405.2 will reveal the fragmentation pattern. The most intense and stable fragment ions should be selected for the quantifier and qualifier MRM transitions.[4]

Workflow and Data Analysis

The overall analytical process follows a systematic and validated workflow to ensure data integrity.

Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StdPrep Prepare Stock & Working Standards CalPrep Prepare Calibration & QC Samples in Plasma StdPrep->CalPrep SamplePrep Protein Precipitation (Plasma Samples + IS) CalPrep->SamplePrep LCMS LC-MS/MS Analysis (MRM Mode) SamplePrep->LCMS Integration Peak Integration LCMS->Integration Calibration Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quant Quantify Unknowns Calibration->Quant

Caption: Bioanalytical workflow for 4-Hydroxy Nisoldipine quantification.

Data Analysis:

  • Integrate the peak areas for 4-Hydroxy Nisoldipine and the Internal Standard for all samples.

  • Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area).

  • Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards.

  • Apply a linear regression with a 1/x² weighting to the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.

  • Use the regression equation to calculate the concentration of 4-Hydroxy Nisoldipine in the QC and unknown samples. The calculated concentrations of the QC samples should be within ±15% of their nominal value.

Conclusion

This application note provides a comprehensive framework for the utilization of 4-Hydroxy Nisoldipine as a reference standard in bioanalytical studies. By adhering to the principles of proper standard handling, meticulous sample preparation, and robust LC-MS/MS analysis, researchers can generate accurate and reproducible data. This is crucial for elucidating the complete pharmacokinetic profile of nisoldipine, thereby supporting effective drug development and ensuring patient safety. The provided protocols, while detailed, should be considered a foundation upon which laboratory-specific validation and optimization are built, adhering to regulatory guidelines for bioanalytical method validation.

References

  • Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. Pharmaceutical Analytica Acta, S1.
  • Heise, T., & St-Pierre, M. V. (2010). Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry.
  • Kailasam, S. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS.
  • Kong, D., Li, S., Zhang, X., & Wang, Q. (2010). Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4499, Nisoldipine. Retrieved from [Link]

  • RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods.
  • Samanidou, V., & Nazyropoulou, C. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 180, 117940.
  • van Harten, J., van Brummelen, P., & Breimer, D. D. (1988). Clinical pharmacokinetics of nisoldipine. Clinical Pharmacokinetics, 15(5), 265-284.
  • Wang, F., Li, Y., Zhang, Y., & Li, H. (2013). Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS.
  • Wsól, V., & Szotáková, B. (2000). Synthesis and degradation of nisoldipine and its derivatives. Journal of Pharmaceutical and Biomedical Analysis, 23(5), 891-898.
  • Zhang, Z., Xu, F., & Tian, Y. (2004). High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma.
  • Global Compliance Panel. (2019). Bioanalytical Method Validation. Retrieved from [Link]

  • Kumar, K. P., et al. (2020). Formulation, Development, and Optimization of Anti-Hypertensive Nisoldipine Extended-Release Tablet Formulation. International Journal of Applied Pharmaceutical Sciences and Research, 5(3), 38-48.

Sources

Troubleshooting & Optimization

Technical Support Center: Quantification of 4-Hydroxy Nisoldipine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the bioanalytical quantification of 4-Hydroxy Nisoldipine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the accurate measurement of this active metabolite. Here, we address common challenges and provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in established scientific principles and field expertise.

Section 1: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions encountered during the development and validation of bioanalytical methods for 4-Hydroxy Nisoldipine.

Q1: What are the primary challenges in quantifying 4-Hydroxy Nisoldipine?

The quantification of 4-Hydroxy Nisoldipine presents several analytical challenges stemming from its physicochemical properties and the complexities of biological matrices. Key issues include:

  • Chemical Instability: Like its parent drug, Nisoldipine, the dihydropyridine core of 4-Hydroxy Nisoldipine is susceptible to oxidation and photodegradation.[1][2] This can lead to artificially low quantification if samples are not handled appropriately.

  • Polarity: The addition of a hydroxyl group increases the polarity of the metabolite compared to the parent drug. This can affect its retention on reverse-phase HPLC columns and its extraction efficiency from biological matrices.

  • Matrix Effects: As with most bioanalytical methods using mass spectrometry, ion suppression or enhancement from endogenous components in plasma or urine can significantly impact the accuracy and precision of quantification.[3]

  • Availability of a Reference Standard: The commercial availability of a certified 4-Hydroxy Nisoldipine analytical standard can be limited, potentially requiring in-house synthesis and characterization.

Q2: What is the recommended analytical technique for the quantification of 4-Hydroxy Nisoldipine?

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of 4-Hydroxy Nisoldipine in biological matrices. This technique offers the required sensitivity and selectivity to measure the low concentrations typically observed in pharmacokinetic studies.[4]

Q3: How can I prevent the degradation of 4-Hydroxy Nisoldipine during sample collection and storage?

Due to the light sensitivity of dihydropyridines, it is crucial to protect samples from light at all stages.[1][2] Use amber-colored collection tubes and vials, and minimize exposure to ambient light during processing. For storage, samples should be kept at -80°C to minimize both enzymatic and chemical degradation. Long-term stability at this temperature should be validated as part of the method development.

Q4: What type of internal standard (IS) is most appropriate for 4-Hydroxy Nisoldipine quantification?

The ideal internal standard is a stable isotope-labeled (SIL) version of 4-Hydroxy Nisoldipine (e.g., ¹³C₆- or ¹⁵N-labeled). A SIL-IS will have nearly identical chromatographic and ionization behavior to the analyte, effectively compensating for matrix effects and variability in sample preparation.[5] If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but this requires more rigorous validation to ensure it adequately tracks the analyte's behavior.

Section 2: Troubleshooting Guide

This section provides detailed, step-by-step guidance for resolving specific issues that may arise during your experiments.

Issue 1: Poor or Inconsistent Peak Shape

Symptom: You observe peak tailing, fronting, or splitting for the 4-Hydroxy Nisoldipine peak in your chromatograms.

Potential Causes & Solutions:

  • Cause A: Secondary Interactions with the Analytical Column. The hydroxyl group and the basic nitrogen in the dihydropyridine ring can interact with residual silanols on the silica-based C18 column, leading to peak tailing.

    • Solution 1: Mobile Phase Modification. Add a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase. This will protonate the basic nitrogen, reducing its interaction with the stationary phase.

    • Solution 2: Column Selection. Consider using a column with end-capping or a hybrid particle technology to minimize silanol interactions.

  • Cause B: In-source Degradation. The analyte may be degrading in the hot ion source of the mass spectrometer.

    • Solution: Optimize Ion Source Parameters. Methodically reduce the ion source temperature and desolvation gas flow to find the optimal balance between efficient ionization and analyte stability.

  • Cause C: Co-elution with Interfering Substances. Matrix components that co-elute with 4-Hydroxy Nisoldipine can distort the peak shape.

    • Solution: Improve Chromatographic Resolution. Adjust the gradient profile of your mobile phase to better separate the analyte from interfering peaks. A shallower gradient around the elution time of 4-Hydroxy Nisoldipine can be effective.

Issue 2: Low or Variable Analyte Recovery

Symptom: The extraction efficiency of 4-Hydroxy Nisoldipine from the biological matrix is low or inconsistent between samples.

Potential Causes & Solutions:

  • Cause A: Inefficient Extraction Method. Due to its increased polarity, 4-Hydroxy Nisoldipine may not be efficiently extracted by methods optimized for the more lipophilic parent drug, Nisoldipine.

    • Solution 1: Optimize Liquid-Liquid Extraction (LLE). Experiment with more polar extraction solvents, such as a mixture of methyl tert-butyl ether (MTBE) and ethyl acetate, or consider a multi-step extraction.

    • Solution 2: Implement Solid-Phase Extraction (SPE). SPE can provide a more robust and cleaner extraction. A mixed-mode cation exchange SPE cartridge can be effective for retaining the basic 4-Hydroxy Nisoldipine while allowing for the removal of interfering matrix components.

  • Cause B: Analyte Instability during Extraction. The analyte may be degrading during the sample preparation process.

    • Solution: Minimize Processing Time and Temperature. Keep samples on ice during extraction and minimize the time between extraction and analysis. If evaporation steps are necessary, use a gentle stream of nitrogen at a low temperature.

Issue 3: Significant Matrix Effects

Symptom: You observe significant ion suppression or enhancement, leading to poor accuracy and precision.

Potential Causes & Solutions:

  • Cause A: Co-eluting Phospholipids. Phospholipids from plasma are a common cause of matrix effects in LC-MS/MS analysis.

    • Solution 1: Phospholipid Removal. Incorporate a phospholipid removal step in your sample preparation, such as using a specialized SPE cartridge or a protein precipitation plate with a phospholipid removal membrane.

    • Solution 2: Chromatographic Separation. Adjust your HPLC method to separate 4-Hydroxy Nisoldipine from the phospholipid elution region.

  • Cause B: Inadequate Internal Standard. If you are not using a stable isotope-labeled internal standard, your IS may not be adequately compensating for the matrix effects.

    • Solution: Use a SIL-IS. As mentioned in the FAQs, a SIL-IS is the most effective way to mitigate matrix effects.[5]

Experimental Protocols & Data

Table 1: Example LC-MS/MS Parameters for 4-Hydroxy Nisoldipine Quantification
ParameterSettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 5 minutesA standard gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Ionization Mode Positive Electrospray (ESI+)The basic nitrogen on the dihydropyridine ring is readily protonated.
MRM Transition To be determined empiricallyThe specific precursor and product ions must be optimized for your instrument.
Internal Standard ¹³C₆-4-Hydroxy NisoldipineIdeal for accurate quantification.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 200 µL of plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the 4-Hydroxy Nisoldipine with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase conditions.

Visualizations

Diagram 1: General Workflow for 4-Hydroxy Nisoldipine Quantification

Workflow cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Analysis & Data Processing Sample Collection Sample Collection Storage at -80C Storage at -80C Sample Collection->Storage at -80C Protect from light Thawing Thawing Storage at -80C->Thawing SPE SPE Thawing->SPE Add IS Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Integration Integration LC-MS/MS Analysis->Integration Quantification Quantification Integration->Quantification

Caption: A typical workflow for the quantification of 4-Hydroxy Nisoldipine in biological samples.

Diagram 2: Troubleshooting Logic for Poor Peak Shape

Troubleshooting Peak Shape Start Poor Peak Shape Check_Mobile_Phase Is mobile phase acidified (e.g., 0.1% FA)? Start->Check_Mobile_Phase Add_Acid Add 0.1% Formic Acid Check_Mobile_Phase->Add_Acid No Check_Column Is column appropriate (e.g., end-capped C18)? Check_Mobile_Phase->Check_Column Yes Add_Acid->Check_Column Change_Column Try a different column Check_Column->Change_Column No Check_Source Is ion source temperature optimized? Check_Column->Check_Source Yes Change_Column->Check_Source Optimize_Source Reduce source temperature Check_Source->Optimize_Source No Check_Chromatography Is there evidence of co-elution? Check_Source->Check_Chromatography Yes Optimize_Source->Check_Chromatography Adjust_Gradient Adjust gradient for better separation Check_Chromatography->Adjust_Gradient Yes End Problem Resolved Check_Chromatography->End No Adjust_Gradient->End

Caption: A decision tree for troubleshooting poor peak shape in 4-Hydroxy Nisoldipine analysis.

References

  • Agbaba, D., Vucicevic, K., & Marinkovic, V. (2004). Determination of Nisoldipine and Its Impurities in Pharmaceuticals. Chromatographia, 60(3-4), 223-227. [Link]

  • Squella, J. A., & Nunez-Vergara, L. J. (1998). Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 755-763. [Link]

  • Ficarra, R., Ficarra, P., di Bella, M. R., Guidi, G., & Calatabiano, M. (1992). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 1-6. [Link]

  • Singhal, M. M., Sharma, K. K., & Sanadya, J. (2010). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 1(3), 1-11. [Link]

  • de Moraes, L. A., & Lanchote, V. L. (2003). Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics. Journal of Chromatography B, 795(1), 15-23. [Link]

  • Li, W., & Cohen, L. H. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 582-591. [Link]

  • Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

troubleshooting poor peak shape for 4-Hydroxy Nisoldipine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Hydroxy Nisoldipine Analysis

A Guide to Troubleshooting Poor Peak Shape in Reversed-Phase HPLC

Welcome to the technical support center for drug development professionals. As a Senior Application Scientist, I understand that achieving a sharp, symmetrical peak is paramount for accurate quantification and robust analytical methods. This guide is designed to help you troubleshoot and resolve common issues leading to poor peak shape during the analysis of 4-Hydroxy Nisoldipine, a key metabolite of Nisoldipine.

4-Hydroxy Nisoldipine, like its parent compound, possesses a dihydropyridine structure. This chemical backbone, containing a basic nitrogen atom, makes it susceptible to undesirable secondary interactions with the stationary phase in reversed-phase HPLC, often resulting in asymmetric peaks. This guide will walk you through the causes and provide actionable, step-by-step solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Hydroxy Nisoldipine peak tailing?

Peak tailing is the most common peak shape distortion observed for basic compounds like 4-Hydroxy Nisoldipine.[1][2] It occurs when a single analyte interacts with the column in more than one way, leading to a portion of the molecules being retained longer than the main population.[1][3] For 4-Hydroxy Nisoldipine, the primary causes are:

  • Secondary Silanol Interactions: The most frequent cause is the interaction between the basic nitrogen on your analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][3][4] At a typical mid-range pH, these silanols can be deprotonated (SiO⁻), creating strong ionic attractions with the protonated, positively charged analyte.[2][4] This "ion-exchange" mechanism is a stronger retention mechanism than the desired hydrophobic interaction, causing the tailing effect.[1]

  • Metal Chelation: Trace metal contaminants (like iron or aluminum) within the silica matrix of the column can act as active sites.[3] 4-Hydroxy Nisoldipine, with its multiple functional groups, can chelate with these metals, causing another form of secondary retention that leads to peak tailing.[5][6] This can be exacerbated by HPLC systems with stainless steel or titanium components that may leach metal ions.[6][7]

G start Peak Tailing Observed check_pH Is Mobile Phase pH 2-3 units below analyte pKa? start->check_pH adjust_pH STEP 1: Adjust Mobile Phase pH to 2.5 - 3.0 using an appropriate buffer (e.g., 0.1% Formic Acid, Phosphate Buffer). check_pH->adjust_pH No check_column Is the column a modern, high-purity, end-capped Type B silica column? check_pH->check_column Yes solved Problem Solved adjust_pH->solved change_column STEP 2: Switch to a High-Purity, End-Capped Column (e.g., C18 with low silanol activity). check_column->change_column No check_chelation Is metal chelation suspected? check_column->check_chelation Yes change_column->solved add_chelator STEP 3: Add a Competitive Agent - Add 0.1-0.5% Triethylamine (TEA) to mobile phase. - Or, add ~0.05 M EDTA to mobile phase. check_chelation->add_chelator Yes consider_high_pH STEP 4: Consider High-pH Chromatography with a pH-stable column (e.g., hybrid silica). check_chelation->consider_high_pH No add_chelator->solved consider_high_pH->solved

Protocol 1: Optimize Mobile Phase pH

Causality: The ionization state of both the analyte and the stationary phase silanols is pH-dependent. By operating at a low pH (e.g., pH 2.5-3.0), the vast majority of silanol groups are protonated (Si-OH) and neutral, effectively eliminating the strong ion-exchange interaction that causes tailing.[1][5] While your basic analyte will be fully protonated (positively charged), the absence of negatively charged silanols allows for a single, consistent hydrophobic retention mechanism.

Procedure:

  • Prepare an Acidic Aqueous Mobile Phase: Use an appropriate acid or buffer. A common starting point is 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. For more precise pH control, use a 20-50 mM phosphate buffer adjusted to pH 2.8.

  • Solvent Preparation: Ensure you measure the pH of the aqueous portion before mixing with the organic solvent (e.g., acetonitrile or methanol).[5]

  • Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Evaluate: Inject 4-Hydroxy Nisoldipine and assess the peak shape. You should observe a significant reduction in tailing. Note that retention time may decrease, which can be compensated by reducing the percentage of organic solvent in the mobile phase.[1]

Protocol 2: Select an Appropriate HPLC Column

Causality: Not all C18 columns are created equal. Older "Type A" silica columns have a higher concentration of acidic silanols and trace metals, making them prone to causing peak tailing for basic compounds.[3] Modern "Type B" silica is highly purified and has fewer metal impurities. Furthermore, a process called "end-capping" is used to chemically convert most of the residual silanols into less polar groups, further reducing the sites for secondary interactions.[1][2]

Procedure:

  • Verify Column Type: Check the manufacturer's specifications for your current column. Look for terms like "high-purity silica," "base-deactivated," or "fully end-capped."

  • Select a Modern Column: If your current column is not a modern, end-capped version, switch to one that is specifically designed for the analysis of basic compounds.

  • Consider Alternative Chemistries: If tailing persists even on a modern C18, consider a column with an embedded polar group or a phenyl-hexyl phase. These can offer alternative selectivities and sometimes reduce silanol interactions.

Protocol 3: Use Mobile Phase Additives as a Sacrificial Base

Causality: If adjusting pH and changing the column are not fully effective or feasible, a mobile phase additive can be used to "mask" the active silanol sites. A small, basic compound, like Triethylamine (TEA), is added to the mobile phase.[5] The positively charged TEA will preferentially interact with the negatively charged silanols, effectively shielding your analyte from these secondary interaction sites.

Procedure:

  • Prepare Mobile Phase with TEA: Add a low concentration of Triethylamine (typically 0.1% to 0.5% v/v) to your aqueous mobile phase.

  • Adjust pH: After adding TEA, adjust the pH to the desired level (e.g., pH 3.0 or pH 7.0).

  • Equilibrate and Analyze: Thoroughly flush the column and inject your sample.

  • Note: TEA can sometimes shorten column lifetime and is not suitable for LC-MS analysis due to ion suppression. It is often considered a method development tool or a solution when other options fail.

Q2: My 4-Hydroxy Nisoldipine peak is fronting. What does this mean?

Peak fronting, where the first half of the peak is broader than the second, is less common for this type of analyte but can occur.[3] The typical causes are unrelated to secondary chemical interactions and point towards physical or solubility issues.

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should, resulting in a fronting peak.

  • Poor Sample Solubility: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, the sample may not partition correctly onto the stationary phase upon injection. This can cause the peak to be distorted and appear to front.[8]

G start Peak Fronting Observed check_conc Is analyte concentration high? start->check_conc dilute_sample STEP 1: Dilute Sample (e.g., 10-fold or 100-fold) and re-inject. check_conc->dilute_sample Yes check_solvent Is sample solvent stronger than the mobile phase? check_conc->check_solvent No solved Problem Solved dilute_sample->solved match_solvent STEP 2: Re-dissolve Sample in a solvent matching the initial mobile phase composition. check_solvent->match_solvent Yes check_column_health Does fronting persist at low concentration? check_solvent->check_column_health No match_solvent->solved inspect_column STEP 3: Suspect Column Void. Disconnect column, inspect inlet. Reverse-flush if possible or replace. check_column_health->inspect_column Yes inspect_column->solved

Protocol 1: Perform a Concentration Study

Causality: Every column has a finite sample capacity. Exceeding this limit leads to a non-linear relationship between concentration and retention, causing peak distortion.

Procedure:

  • Prepare Serial Dilutions: Prepare samples of 4-Hydroxy Nisoldipine that are 10x and 100x more dilute than your current sample.

  • Inject and Observe: Analyze the diluted samples. If the peak shape becomes symmetrical at lower concentrations, you have confirmed that the issue is mass overload.

  • Action: Adjust your sample preparation procedure to ensure the concentration injected on the column is within its linear range.

Protocol 2: Match Sample Solvent to Mobile Phase

Causality: The fundamental principle of chromatography relies on the sample being properly introduced to the column head in a focused band. If the sample is dissolved in 100% acetonitrile, for example, while the mobile phase is 90% water, the strong solvent will carry the analyte molecules too far into the column before they can properly interact with the stationary phase.

Procedure:

  • Identify Mismatch: Compare the composition of your sample diluent with the initial composition of your mobile phase.

  • Re-prepare Sample: If possible, evaporate the sample solvent and reconstitute the 4-Hydroxy Nisoldipine in a solvent that is identical to, or weaker than, your mobile phase.

  • Analyze: Inject the newly prepared sample. A significant improvement in peak shape confirms a solvent mismatch issue.

Q3: Why is my 4-Hydroxy Nisoldipine peak splitting into two?

A split peak suggests that the analyte band is being disrupted as it enters or passes through the column.

  • Blocked Column Frit: Particulate matter from the sample or system can partially block the inlet frit of the column. This causes the sample to be distributed unevenly onto the stationary phase, leading to a split or misshapen peak for all analytes in the chromatogram.[8][9]

  • Column Void: Over time, the packed bed of the stationary phase can settle, creating a void or channel at the column inlet. The sample enters this void and gets distributed unevenly, resulting in a split peak.[8]

  • Sample Solvent/Mobile Phase Incompatibility: A severe mismatch between the sample solvent and the mobile phase can, in some cases, cause the sample to precipitate at the column head, leading to peak splitting.[8]

Procedure:

  • Check All Peaks: First, determine if only the 4-Hydroxy Nisoldipine peak is splitting or if all peaks in your chromatogram are affected. If all peaks are split, the problem is almost certainly a physical issue at the head of the column.[8][9]

  • Reverse-Flush the Column: Disconnect the column from the detector. Connect the outlet of the column to the injector outlet and flush with mobile phase to waste for about 15-20 minutes. This can sometimes dislodge particulates from the inlet frit.[9] Re-install the column correctly and test.

  • Inspect for Voids: If flushing doesn't work, disconnect the column and carefully inspect the inlet. If a visible void or discoloration is present at the top of the packed bed, the column is likely compromised and should be replaced.

  • Filter Your Samples: To prevent future blockage, always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection. Also, ensure your mobile phases are filtered.[9]

Data Summary: Recommended Starting Conditions

For scientists beginning method development for 4-Hydroxy Nisoldipine, the following table provides robust starting points designed to minimize peak shape issues.

ParameterRecommended ConditionRationale & Citation
Column High-Purity, End-Capped C18 (e.g., Type B Silica), 2.1-4.6 mm ID, < 5 µm particlesMinimizes active silanol sites available for secondary interactions, which is the primary cause of tailing for basic compounds.[2][3][5]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) OR 25 mM Potassium Phosphate, pH 3.0Low pH protonates residual silanols, preventing ionic interactions with the basic analyte and dramatically improving peak symmetry.[1][5]
Mobile Phase B Acetonitrile or MethanolStandard reversed-phase organic solvents. Acetonitrile often provides sharper peaks and lower backpressure.
Sample Diluent Initial Mobile Phase Composition (e.g., 95:5 Water:Acetonitrile with 0.1% FA)Prevents peak distortion caused by injecting a sample in a solvent that is stronger than the mobile phase.[8]
Temperature 30 - 40 °CElevated temperature can improve peak efficiency and reduce viscosity, but should be controlled for reproducibility.
Detection UV, ~235 nmNisoldipine and its metabolites have a strong absorbance maximum around this wavelength.[10]

References

  • Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. Available from: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available from: [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Available from: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available from: [Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Available from: [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from: [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Available from: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]

  • Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. Pharmaceutical Analytica Acta, S1: 004. Available from: [Link]

  • Journal of Chromatography A. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Available from: [Link]

  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Available from: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]

  • Walsh Medical Media. (n.d.). Validated HPLC Method for the Determination of Nisoldipine. Available from: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Available from: [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available from: [Link]

  • Marinkovic, V. D., et al. (2003). Photochemical degradation of solid-state nisoldipine monitored by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 929-935. Available from: [Link]

  • Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Available from: [Link]

  • Pharmaffiliates. (n.d.). 4-Hydroxy Nisoldipine-d6. Available from: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Boyko, N. V., et al. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 18037-18050. Available from: [Link]

  • Liu, H., et al. (2015). Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved. Biomedical Chromatography, 29(6), 856-865. Available from: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Rapid RP-HPLC Method for Estimation of Nisoldipine from Tablet Dosage Form. Available from: [Link]

  • Dong, M. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from: [Link]

  • Wikipedia. (n.d.). Nisoldipine. Available from: [Link]

  • Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Available from: [Link]

  • ResearchGate. (n.d.). The effect of mobile phase additive on enantioseparation and peak shape... Available from: [Link]

  • MDPI. (2022). Metal-Chelating Macroalgal Extract as a Marine Antioxidant for Stabilizing DHA Nanoemulsions. Available from: [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available from: [Link]

  • Cosmosil. (n.d.). How to Obtain Good Peak Shapes. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Nisoldipine. PubChem Compound Database. Available from: [Link]

  • Drugs.com. (2024). Nisoldipine: Package Insert / Prescribing Information / MOA. Available from: [Link]

Sources

Technical Support Center: Ensuring the Stability of 4-Hydroxy Nisoldipine in Frozen Plasma Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for bioanalytical research involving 4-Hydroxy Nisoldipine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for ensuring the stability of 4-Hydroxy Nisoldipine in frozen plasma samples. Adherence to these principles is critical for generating reliable and reproducible pharmacokinetic and toxicokinetic data.

Introduction: The Criticality of Analyte Stability

In regulated bioanalysis, demonstrating the stability of an analyte in a given biological matrix is not merely a procedural step but a fundamental requirement for data integrity.[1] The concentration of 4-Hydroxy Nisoldipine measured in a plasma sample at the time of analysis must accurately reflect the concentration at the time of collection. Any degradation of the analyte during storage or handling can lead to an underestimation of its true concentration, potentially impacting pharmacokinetic calculations and safety assessments. This guide will walk you through the common challenges and best practices for maintaining the stability of 4-Hydroxy Nisoldipine in frozen plasma.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for plasma samples containing 4-Hydroxy Nisoldipine?

While specific long-term stability data for 4-Hydroxy Nisoldipine is not extensively published, general best practices for small molecule metabolites in plasma strongly recommend storage at ultra-low temperatures. Storage at -70°C or colder is preferable to -20°C.[1] Lower temperatures significantly slow down enzymatic and chemical degradation processes. Studies on the long-term storage of various plasma metabolites have shown that while many remain stable at -80°C for several years, significant changes can occur at higher temperatures.[2][3]

Q2: How many times can I freeze and thaw my plasma samples?

Each freeze-thaw cycle exposes the sample to temperature fluctuations that can accelerate degradation.[4][5] It is crucial to minimize the number of freeze-thaw cycles. For 4-Hydroxy Nisoldipine, it is recommended to limit freeze-thaw cycles to a maximum of three. However, this must be validated through a specific freeze-thaw stability study for your analytical method. If multiple analyses from the same sample are anticipated, it is best practice to aliquot the plasma into smaller volumes after collection and before the initial freezing.

Q3: My validation results show a decrease in 4-Hydroxy Nisoldipine concentration after three freeze-thaw cycles. What should I do?

If your data indicates instability after a certain number of freeze-thaw cycles, you must establish a procedural limit. For instance, if instability is observed after the third cycle, all study samples should be analyzed within two cycles. This highlights the importance of proper sample aliquoting before initial storage to avoid exceeding the validated number of cycles.

Q4: I am observing significant variability in my quality control (QC) samples for long-term stability. What could be the cause?

Inconsistent storage conditions are a common cause of variability. Ensure that your storage freezer maintains a consistent temperature with minimal fluctuations. Placement of samples within the freezer can also matter; avoid storing samples in the door or at the front where they are more susceptible to temperature changes. Another potential cause is the initial handling of the plasma. Ensure that plasma is harvested promptly after blood collection and frozen quickly to minimize enzymatic activity.

Q5: Are there any known degradation pathways for 4-Hydroxy Nisoldipine that I should be aware of?

4-Hydroxy Nisoldipine, being a dihydropyridine derivative, is susceptible to oxidation. The dihydropyridine ring can be oxidized to the corresponding pyridine ring, which is a common degradation pathway for this class of compounds. This process can be accelerated by exposure to light and certain metal ions. Therefore, it is crucial to protect samples from light and use appropriate collection tubes.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of 4-Hydroxy Nisoldipine in stored samples Analyte degradation due to improper storage temperature.1. Verify that the freezer has maintained its set temperature (-70°C or colder). 2. Review sample handling procedures to ensure samples were frozen promptly after collection. 3. Conduct a new long-term stability study at a lower temperature if possible.
Degradation due to excessive freeze-thaw cycles.1. Review the sample handling log to determine the number of freeze-thaw cycles for the affected samples. 2. If the number of cycles exceeds the validated limit, the data may be compromised. 3. Re-validate the freeze-thaw stability to establish a firm limit.
Inconsistent results between different aliquots of the same sample Non-homogenous sample before aliquoting.1. Ensure that the bulk plasma sample is gently but thoroughly mixed before aliquoting. 2. Vortexing should be done with care to avoid protein precipitation.
Inconsistent storage of aliquots.1. Verify that all aliquots were stored under the same conditions (temperature, light exposure).
Analyte instability observed during bench-top stability experiments Enzymatic degradation at room temperature.1. Shorten the time samples are left at room temperature before processing. 2. Process samples on an ice bath to minimize enzymatic activity.
Photosensitivity of the analyte.1. Protect samples from light by using amber tubes and minimizing exposure to ambient light during handling.

Experimental Protocols for Stability Validation

To ensure the integrity of your study data, it is mandatory to perform stability validation experiments. These protocols should be incorporated into your bioanalytical method validation.

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of 4-Hydroxy Nisoldipine in plasma after multiple freeze-thaw cycles.

Methodology:

  • Prepare replicate quality control (QC) samples at low and high concentrations by spiking known amounts of 4-Hydroxy Nisoldipine into blank plasma.

  • Analyze one set of these QC samples immediately (Cycle 0) to establish the baseline concentration.

  • Freeze the remaining QC samples at the intended storage temperature (e.g., -70°C) for at least 24 hours.

  • Thaw the samples completely at room temperature. Once thawed, refreeze them at -70°C for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat the freeze-thaw process for a predetermined number of cycles (e.g., three to five).

  • After each cycle, analyze a set of QC samples and compare the mean concentration to the baseline (Cycle 0) concentration.

  • Acceptance Criteria: The mean concentration at each cycle should be within ±15% of the baseline concentration.

Caption: Workflow for Freeze-Thaw Stability Assessment.

Protocol 2: Long-Term Stability Assessment

Objective: To determine the stability of 4-Hydroxy Nisoldipine in plasma over the expected duration of sample storage for a clinical or preclinical study.

Methodology:

  • Prepare a sufficient number of low and high concentration QC samples.

  • Place the QC samples in the freezer at the intended storage temperature (e.g., -70°C).

  • At specified time points (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of QC samples.

  • Analyze the retrieved QC samples against a freshly prepared calibration curve.

  • Compare the mean concentration of the stored QC samples to the initial nominal concentration.

  • Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.

G cluster_0 Time 0 cluster_1 Time X (e.g., 1, 3, 6 months) A Prepare & Store Low & High QCs at -70°C B Retrieve Stored QCs D Analyze QCs vs. Fresh Curve B->D C Prepare Fresh Calibration Curve C->D E Within ±15%? D->E Compare to Nominal Conc.

Caption: Long-Term Stability Assessment Workflow.

Data Summary: Expected Stability Profile

While specific data for 4-Hydroxy Nisoldipine is not publicly available, the following table represents a typical format for presenting stability data. Researchers should populate this with their own validation data.

Stability TestStorage ConditionDurationConcentrationMean % Nominal (or Baseline)% CV
Freeze-Thaw -70°C to Room Temp.Cycle 1Low QCe.g., 98.5e.g., 3.2
High QCe.g., 101.2e.g., 2.8
Cycle 2Low QCe.g., 97.9e.g., 4.1
High QCe.g., 100.5e.g., 3.5
Cycle 3Low QCe.g., 96.4e.g., 4.5
High QCe.g., 99.8e.g., 3.9
Long-Term -70°C3 MonthsLow QCe.g., 102.1e.g., 5.1
High QCe.g., 103.5e.g., 4.7
6 MonthsLow QCe.g., 99.3e.g., 5.5
High QCe.g., 101.8e.g., 5.0
Bench-Top Room Temperature4 HoursLow QCe.g., 95.8e.g., 3.8
High QCe.g., 97.2e.g., 3.1

References

  • Haidar, S. H., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098. Available at: [Link]

  • Chen, Y., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098. Available at: [Link]

  • Sreedevi, V., Kumar, P. R., & Thatavarti, R. (2015). LC-MS Method Development and validation for the estimation of Felodipine in human plasma and Stability studies of freeze thaw analyte. ResearchGate. Available at: [Link]

  • Patel, D. P., & Sharma, P. (2023). Nisoldipine. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. Pharmaceutica Analytica Acta, S1:004. Available at: [Link]

  • Wagner-Golbs, A., et al. (2018). Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C. Metabolites, 8(1), 13. Available at: [Link]

  • Puchades-Carrasco, L., et al. (2019). Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome. Metabolites, 9(5), 98. Available at: [Link]

  • Lee, J. E., et al. (2023). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules, 28(22), 7629. Available at: [Link]

  • van Harten, J., et al. (1998). Clinical pharmacokinetics of nisoldipine coat-core. Clinical Pharmacokinetics, 34(4), 261-280. Available at: [Link]

  • Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. Walsh Medical Media. Available at: [Link]

Sources

Technical Support Center: Enhancing Sensitivity for Low-Level 4-Hydroxy Nisoldipine Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of 4-Hydroxy Nisoldipine. As the primary active metabolite of Nisoldipine, a dihydropyridine calcium channel blocker, accurately quantifying its low-level concentrations in biological matrices is critical for pharmacokinetic and drug metabolism studies.[1][2] This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sensitivity and reproducibility in their assays. We will explore common issues through a practical, problem-oriented troubleshooting guide and a comprehensive FAQ section, grounding our advice in established scientific principles and field-proven methodologies.

Section 1: Troubleshooting Guide for Low-Level Detection

This section addresses specific experimental problems. Each issue is followed by a systematic approach to diagnosis and resolution, explaining the scientific rationale behind each step.

Problem 1: Weak or No Analyte Signal (Poor Sensitivity)

You are injecting a sample expected to contain low levels of 4-Hydroxy Nisoldipine, but the peak is indistinguishable from the baseline noise or absent entirely.

Initial Diagnostic Workflow

A systematic approach is crucial to pinpoint the source of low sensitivity. The following workflow helps isolate the problem to the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).

G cluster_legend Legend Start Start Check Check/Verify Action Action/Optimize Problem Problem Area start Start: Low/No Signal check_std Inject High Conc. Standard in neat solution start->check_std signal_ok Signal OK? check_std->signal_ok check_ms Issue is likely MS-related signal_ok->check_ms No check_extracted_std Inject Standard Spiked pre-extraction signal_ok->check_extracted_std Yes opt_ms Optimize MS Parameters: - Ion Source (ESI+) - MRM Transitions - Voltages (CE, DP) check_ms->opt_ms check_lc_sample Issue is likely LC or Sample Prep extracted_signal_ok Signal OK? check_extracted_std->extracted_signal_ok check_prep Issue is Sample Preparation (Recovery) extracted_signal_ok->check_prep Yes check_matrix Issue is Matrix Effect (Suppression) extracted_signal_ok->check_matrix No opt_prep Optimize Sample Prep: - LLE solvent - SPE sorbent/protocol - pH adjustment check_prep->opt_prep opt_lc Optimize LC Method: - Gradient profile - Column chemistry - Mobile phase additives check_matrix->opt_lc

Caption: Troubleshooting workflow for low analyte signal.

Step-by-Step Causality Analysis

1. Mass Spectrometry Parameter Optimization:

  • Rationale: The MS must be tuned to efficiently generate, transmit, and detect ions of 4-Hydroxy Nisoldipine. Without proper tuning, even high concentrations may yield a poor signal.

  • Protocol:

    • Ionization Mode: 4-Hydroxy Nisoldipine, like its parent compound Nisoldipine, contains functional groups amenable to positive electrospray ionization (ESI+).[2] Confirm you are operating in ESI positive mode.

    • MRM Transitions: Infuse a standard solution of 4-Hydroxy Nisoldipine directly into the mass spectrometer to determine the most intense and stable precursor ion (Q1) and product ions (Q3). A common precursor ion for Nisoldipine is m/z 389.2; the hydroxylated metabolite will have a different mass.

    • Compound-Dependent Parameters: Optimize voltages such as Collision Energy (CE) and Declustering Potential (DP). These parameters are crucial for maximizing the signal of the specific MRM transition. An unoptimized CE will lead to either insufficient fragmentation or excessive fragmentation, both resulting in a weak Q3 signal.[3]

    • Source Parameters: Optimize ion source parameters like temperature, gas flows (nebulizer, heater gas), and ion spray voltage. These affect the efficiency of desolvation and ionization. Optimal values can be species- and instrument-dependent.[4]

2. Sample Preparation and Analyte Recovery:

  • Rationale: Low analyte recovery during sample preparation is a primary cause of poor sensitivity. The goal is to efficiently extract the analyte from the biological matrix (e.g., plasma, urine) while removing interfering components.[5]

  • Protocol:

    • Extraction Technique Evaluation: Compare different extraction methods.

      • Protein Precipitation (PPT): Simple and fast, but often results in "dirty" extracts with significant matrix effects.

      • Liquid-Liquid Extraction (LLE): Offers cleaner extracts. For Nisoldipine and its metabolites, solvents like ethyl acetate or a mixture of hexane and isoamyl alcohol have been used.[6] The pH of the aqueous phase should be optimized to ensure the analyte is in a neutral state for efficient partitioning into the organic solvent.

      • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and allows for analyte concentration. A reversed-phase (C18) or mixed-mode cation exchange sorbent could be effective.

    • Recovery Experiment: To quantify recovery, compare the peak area of an analyte spiked into a blank matrix before extraction to the peak area of an analyte spiked into the final extract from a blank matrix after extraction.

      Recovery (%) = (Peak Areapre-extraction spike / Peak Areapost-extraction spike) x 100

3. Chromatographic Performance:

  • Rationale: Poor chromatography leads to broad, low-intensity peaks, which can be lost in the baseline noise. The goal is to achieve sharp, symmetrical peaks (high efficiency).

  • Protocol:

    • Column Choice: A standard C18 reversed-phase column is a good starting point.[2][6] Consider using a column with a smaller particle size (e.g., <2 µm, as in UPLC/UHPLC systems) to significantly improve peak efficiency and, consequently, sensitivity (signal-to-noise).[7]

    • Mobile Phase Optimization:

      • Organic Modifier: Acetonitrile often provides sharper peaks and lower backpressure than methanol.

      • Additive: Adding a small amount of an acid, such as formic acid (0.1%), to the mobile phase is critical. It helps to protonate silanol groups on the column packing, reducing peak tailing, and promotes better ionization of the analyte in the ESI source.[8]

    • Gradient Elution: A shallow gradient can help focus the analyte into a narrower band as it elutes, increasing peak height.

Problem 2: High Baseline Noise or Inconsistent Results

Your analyte peak is present, but the signal-to-noise ratio is poor due to a high or fluctuating baseline, or your results are not reproducible between injections.

Causality Analysis: Matrix Effects
  • Rationale: The "matrix effect" is a major challenge in bioanalysis, defined as the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[9][10] This can cause ion suppression (most common) or enhancement, leading to poor sensitivity and high variability.[10] Phospholipids are a common culprit in plasma samples.[11]

G cluster_MS Mass Spectrometer Inlet Analyte Analyte Ions MS_Inlet MS Inlet Analyte->MS_Inlet Ideal Scenario: High Signal Matrix Matrix Components (e.g., Phospholipids) Matrix->MS_Inlet Competition for surface and charge reduces Analyte ionization

Caption: Ion suppression due to matrix effects in ESI.

Mitigation Strategies
  • Improve Sample Cleanup:

    • Rationale: The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS system.

    • Action: If you are using protein precipitation, switch to a more rigorous technique like LLE or SPE. SPE is particularly effective at removing phospholipids and other interfering substances.

  • Optimize Chromatography:

    • Rationale: Adjust the chromatographic method to separate the 4-Hydroxy Nisoldipine peak from the regions where matrix components elute.

    • Action:

      • Divert Valve: Use a divert valve to send the initial, unretained portion of the run (which often contains salts and polar interferences) to waste instead of the MS source.

      • Gradient Adjustment: Modify the gradient to better resolve the analyte from interfering peaks. A common strategy is to include a high-organic wash at the end of the gradient to elute strongly retained matrix components like lipids before the next injection.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Rationale: An ideal internal standard (IS) co-elutes with the analyte and experiences the same degree of matrix effect. A SIL-IS (e.g., Deuterium or ¹³C labeled 4-Hydroxy Nisoldipine) is the gold standard because it has nearly identical chemical properties and chromatographic behavior.

    • Action: The ratio of the analyte peak area to the IS peak area remains constant even if both are suppressed. This corrects for variability in recovery and matrix effects, dramatically improving accuracy and precision. If a SIL-IS is unavailable, a structural analog (like another dihydropyridine derivative) can be used, but it may not co-elute perfectly or experience the exact same matrix effect.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are typical starting LC-MS/MS parameters for 4-Hydroxy Nisoldipine analysis?

While optimal parameters must be determined empirically on your specific instrument, the table below provides a validated starting point based on published methods for Nisoldipine and related dihydropyridines.[2][6]

ParameterTypical SettingRationale
LC System
ColumnC18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately non-polar compounds.[2]
Mobile Phase AWater + 0.1% Formic AcidPromotes analyte protonation for better peak shape and ESI+ response.[8]
Mobile Phase BAcetonitrile or Methanol + 0.1% Formic AcidAcetonitrile often yields better peak efficiency.
Flow Rate0.3 - 0.5 mL/minAppropriate for standard 2.1 mm ID columns.
GradientStart at low %B (e.g., 5-10%), ramp to high %B (e.g., 95%), hold, re-equilibrateEnsures elution of the analyte and cleans the column of late-eluting interferences.
Injection Volume2 - 10 µLKeep low to minimize matrix load and peak distortion.
MS System
Ionization ModeElectrospray Ionization, Positive (ESI+)Dihydropyridine structure is readily protonated.[2]
Monitored Transition (MRM)Precursor [M+H]⁺ → Product IonMust be determined by infusing an analytical standard. Select the most intense and stable fragments.
Dwell Time50 - 100 msA balance between acquiring enough data points across the peak (~15-20) and maintaining sensitivity.
Ion Source Temp.400 - 550 °CInstrument-dependent; optimizes desolvation of mobile phase droplets.

Q2: My lab doesn't have a 4-Hydroxy Nisoldipine analytical standard. Can I still develop an assay?

Developing a quantitative assay without an authentic standard is challenging and generally not recommended for regulated bioanalysis.[12]

  • For Quantitative Analysis: You cannot construct a calibration curve to accurately determine concentration. The MS response factor for the metabolite can be significantly different from the parent drug, so you cannot use a parent drug curve to quantify the metabolite.[12]

  • For Semi-Quantitative or Qualitative Analysis: You can proceed to some extent. You can identify the putative metabolite peak in samples from a dosing study based on its expected mass and retention time relative to the parent drug. However, any concentration data would be relative (e.g., "peak area") and not absolute. The FDA's guidance on safety testing of metabolites emphasizes the need to understand exposure levels, which necessitates quantification.[13]

Q3: Nisoldipine is known to be light-sensitive. Does this apply to its metabolite, and how should I handle my samples?

Yes. The 1,4-dihydropyridine ring, which is the light-sensitive moiety in Nisoldipine, is retained in the 4-Hydroxy metabolite.[8][14] Therefore, you must assume the metabolite is also susceptible to photodegradation.

  • Protocol for Sample Handling:

    • Use Amber Vials: Always prepare standards, QCs, and process unknown samples in amber glass or amber plastic autosampler vials.

    • Minimize Light Exposure: Work under yellow light if possible, and keep samples covered or in light-blocking racks.

    • Autosampler Conditions: Ensure the autosampler tray is cooled (e.g., 4-10 °C) and covered to protect samples during the analytical run.

    • Stability Assessment: As part of method validation, you must perform bench-top and autosampler stability experiments to prove that the analyte is not degrading under your experimental conditions.

Q4: How do I perform a matrix effect validation experiment?

A standard protocol involves comparing the response of an analyte in the presence of the matrix to its response in a neat solution.[9]

  • Experimental Protocol:

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): Spike the analyte and IS into the mobile phase or a neat solvent mixture.

      • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma from 6 different sources) and then spike the analyte and IS into the final, clean extract.

      • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before the extraction process (this is your recovery sample).

    • Calculate Matrix Factor (MF) and IS-Normalized MF:

      MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A) IS-Normalized MF = (Mean Analyte/IS Area Ratio of Set B) / (Mean Analyte/IS Area Ratio of Set A)

    • Interpretation:

      • An IS-Normalized MF of 1.0 indicates no matrix effect.

      • An MF < 1.0 indicates ion suppression.

      • An MF > 1.0 indicates ion enhancement. The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be <15% for the method to be considered free of significant, variable matrix effects.

References

  • Yuan, L., Jia, P., Sun, Y., Yuan, L., & Zhang, L. (2015). Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved. Biomedical Chromatography, 29(11), 1649-1657. [Link]

  • Gergov, M., Ojanperä, I., & Vuori, E. (2000). Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics. Journal of Chromatography B: Biomedical Sciences and Applications, 749(1), 37-44. [Link]

  • Zhang, Z. J., Xu, F., & Tian, Y. (2004). High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma. Journal of Chromatographic Science, 42(9), 501-505. [Link]

  • Attia, A. K., & Abo-Elwafa, R. (2013). Synthesis and degradation of nisoldipine and its derivatives. ResearchGate. [Link]

  • Sivakumar, T., Manavalan, R., & Valliappan, K. (2009). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Asian Journal of Research in Chemistry, 2(2), 117-130. [Link]

  • Zhang, Y., Ding, L., Zhang, Z., Su, M., Wang, Y., & Wen, A. (2010). Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 878(29), 2995-3001. [Link]

  • Impactfactor (2024). Design, Development and Characterization of Nisoldipine Solid Lipid Nanoparticles: Statistical and Characterization Perspectives. Impactfactor. [Link]

  • Walsh Medical Media (n.d.). Validated HPLC Method for the Determination of Nisoldipine. Walsh Medical Media. [Link]

  • Di, L., & Obach, R. S. (2015). Addressing the Challenges of Low Clearance in Drug Research. The AAPS journal, 17(2), 237–249. [Link]

  • ResearchGate (n.d.). Validated HPLC Method for the Determination of Nisoldipine. ResearchGate. [Link]

  • ResearchGate (n.d.). Liquid Chromatographic Method for Determination of Nisoldipine from Pharmaceutical Samples. ResearchGate. [Link]

  • ResearchGate (n.d.). Addressing the Challenges of Low Clearance in Drug Research. ResearchGate. [Link]

  • ResearchGate (n.d.). Determination of Nisoldipine and Its Impurities in Pharmaceuticals. ResearchGate. [Link]

  • PubMed (2025). In Silico Development and Characterization of Nisoldipine Analogues for Enhanced Solubility and Therapeutic Potential in the Treatment of Angina Pectoris. PubMed. [Link]

  • Niessen, W. M. A. (2018). Standard line slopes as a measure of a relative matrix effect in quantitative HPLC-MS bioanalysis. ResearchGate. [Link]

  • ScienceScholar (2022). UPLC method development and validation for simultaneous determination of amlodipine besylate and enalapril maleate in drug product. ScienceScholar. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]

  • Squella, J. A., & Nuñez-Vergara, L. J. (1995). Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation. Journal of pharmaceutical and biomedical analysis, 13(4-5), 463–469. [Link]

  • Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. [Link]

  • Iraqi Journal of Pharmaceutical Sciences (2025). Development and Validation of a Bioanalytical Method for the Determination of Nimodipine Concentration in Plasma of Rats. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate (n.d.). LC, MS and LC–MS/MS studies for the characterization of degradation products of amlodipine. ResearchGate. [Link]

  • Gathungu, R. M., et al. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Journal of the American Society for Mass Spectrometry, 34(8), 1629–1637. [Link]

  • Taylor & Francis Online (2009). Issues in the Safety Testing of Metabolites. Taylor & Francis Online. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences (n.d.). PREPARATION AND CHARACTERIZATION OF SOLID DISPERSIONS OF NISOLDIPINE. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • MDPI (2023). Development and Evaluation of Solid Dispersion-Based Sublingual Films of Nisoldipine. MDPI. [Link]

  • MDPI (2021). UPLC-MS-Based Metabolomics Profiling for α-Glucosidase Inhibiting Property of Parkia speciosa Pods. MDPI. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]

  • ResearchGate (2025). Antihypertensive Drug with Solubility Enhancement: Formulation and Evaluation. ResearchGate. [Link]

  • Kostiainen, R., & Lasonder, E. (2005). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current drug metabolism, 6(5), 437–451. [Link]

  • Ostermann, A. I., et al. (2021). Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity. Analytical and Bioanalytical Chemistry, 413(1), 185–195. [Link]

  • Godfraind, T., & Eglème, C. (1990). Effects of a chronic treatment by nisoldipine, a calcium antagonistic dihydropyridine, on arteries of spontaneously hypertensive rats. Journal of cardiovascular pharmacology, 15 Suppl 1, S53–S60. [Link]

  • van der Hooft, J. J. J., et al. (2019). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. Metabolites, 9(10), 211. [Link]

Sources

Technical Support Center: Optimization of MS/MS Parameters for 4-Hydroxy Nisoldipine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of tandem mass spectrometry (MS/MS) parameters for 4-Hydroxy Nisoldipine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for developing robust and sensitive LC-MS/MS methods for this key metabolite of Nisoldipine.

Introduction: The Importance of Methodical Optimization

4-Hydroxy Nisoldipine is a primary metabolite of Nisoldipine, a dihydropyridine calcium channel blocker used in the management of hypertension. Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. The sensitivity and selectivity of an LC-MS/MS assay are critically dependent on the careful optimization of MS/MS parameters. This guide will walk you through a systematic approach to parameter optimization, explaining the rationale behind each step to ensure you can develop a self-validating and reliable analytical method.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for 4-Hydroxy Nisoldipine in positive electrospray ionization (ESI+)?

A1: The molecular formula for 4-Hydroxy Nisoldipine is C₂₀H₂₄N₂O₇, with a monoisotopic mass of approximately 404.16 g/mol .[1] In positive electrospray ionization (ESI+), the most common adduct for dihydropyridine compounds is the protonated molecule, [M+H]⁺. Therefore, you should target a precursor ion with an m/z of approximately 405.17.

Q2: Why is ESI in positive mode generally preferred for 4-Hydroxy Nisoldipine?

A2: Dihydropyridine compounds, including Nisoldipine and its metabolites, contain basic nitrogen atoms within the dihydropyridine ring that are readily protonated.[2] This makes them highly amenable to forming [M+H]⁺ ions in ESI positive mode, which generally results in high ionization efficiency and, consequently, better sensitivity compared to negative mode.

Q3: What are the common fragmentation pathways for dihydropyridine compounds like 4-Hydroxy Nisoldipine?

A3: The fragmentation of dihydropyridine compounds is often characterized by several key pathways.[2][3] These include:

  • Dehydrogenation: Loss of H₂ to form the corresponding pyridine derivative.

  • Loss of substituents: Cleavage of the ester side chains.

  • Ring cleavage: Fragmentation of the dihydropyridine ring itself.

For 4-Hydroxy Nisoldipine, you can expect to see fragment ions resulting from the loss of water (H₂O) from the hydroxyl group, as well as losses related to the ester functional groups.

Q4: I am not seeing a strong signal for my precursor ion. What should I check?

A4: Several factors can contribute to a weak precursor ion signal. First, ensure your LC mobile phase is compatible with ESI+. The presence of a small amount of an acid, such as formic acid (typically 0.1%), can significantly enhance protonation and improve signal intensity. Second, check the source parameters on your mass spectrometer, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas). These may need to be optimized for 4-Hydroxy Nisoldipine. Finally, consider the possibility of in-source fragmentation, where the precursor ion fragments before entering the mass analyzer. This can be mitigated by reducing the cone voltage or fragmentor voltage.

Troubleshooting and Optimization Guide

This section provides a step-by-step guide to systematically optimize the MS/MS parameters for 4-Hydroxy Nisoldipine.

Step 1: Precursor Ion Selection and Confirmation

The initial step is to identify and confirm the precursor ion for 4-Hydroxy Nisoldipine.

Experimental Protocol:

  • Prepare a standard solution of 4-Hydroxy Nisoldipine in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Acquire a full scan mass spectrum in positive ESI mode over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).

  • Identify the most abundant ion corresponding to the protonated molecule, which should be at m/z ~405.17.

Causality and Expertise: Direct infusion allows for a constant and stable spray, which is ideal for initial parameter optimization without the complication of chromatography. Confirming the precursor ion is the foundation of your MS/MS method; an incorrect precursor will lead to a failed experiment.

Diagram: Precursor Ion Selection Workflow

A Prepare 1 µg/mL 4-Hydroxy Nisoldipine Standard B Direct Infusion (5-10 µL/min) A->B C Acquire Full Scan MS (ESI+, m/z 100-500) B->C D Identify [M+H]⁺ (m/z ~405.17) C->D

Caption: Workflow for precursor ion selection.

Step 2: Product Ion Selection and Collision Energy Optimization

Once the precursor ion is confirmed, the next step is to identify the most abundant and stable product ions and optimize the collision energy (CE) to maximize their formation.

Experimental Protocol:

  • Set the mass spectrometer to product ion scan mode, selecting the m/z of the precursor ion (~405.17) in the first quadrupole (Q1).

  • Infuse the 4-Hydroxy Nisoldipine standard solution as in Step 1.

  • Vary the collision energy in the collision cell (Q2) over a range of values (e.g., 5-50 eV in 2-5 eV increments).

  • Acquire a product ion spectrum at each collision energy.

  • Examine the spectra to identify the most intense and stable product ions. For 4-Hydroxy Nisoldipine, look for fragments corresponding to losses of H₂O, the isobutyl group, and other characteristic fragments of dihydropyridines.

  • Plot the intensity of each major product ion as a function of collision energy to generate a collision energy ramp.

  • Select the optimal collision energy for each product ion, which is the energy that produces the highest intensity. Choose at least two product ions for your MRM method: a quantifier (most intense) and a qualifier (another abundant and specific ion).

Causality and Expertise: The collision energy ramp is a critical experiment. Too little energy will result in insufficient fragmentation and a weak product ion signal. Too much energy can lead to excessive fragmentation, shattering your ion of interest into very small, non-specific fragments, which also results in a loss of signal. By systematically ramping the collision energy, you can empirically determine the "sweet spot" for each precursor-product pair.

Diagram: Collision Energy Optimization Workflow

A Set MS to Product Ion Scan (Precursor m/z ~405.17) B Infuse Standard Solution A->B C Ramp Collision Energy (e.g., 5-50 eV) B->C D Acquire Product Ion Spectra C->D E Identify Abundant Product Ions D->E F Plot Intensity vs. Collision Energy E->F G Select Optimal CE for Quantifier & Qualifier F->G

Caption: Workflow for collision energy optimization.

Step 3: MRM Method Development and Refinement

With the optimized precursor and product ions and their corresponding collision energies, you can now build your Multiple Reaction Monitoring (MRM) method.

Experimental Protocol:

  • Create an MRM method in your mass spectrometer software.

  • Enter the precursor ion m/z for 4-Hydroxy Nisoldipine (~405.17).

  • Enter the m/z of your selected quantifier and qualifier product ions.

  • Enter the optimal collision energy for each MRM transition.

  • Set the dwell time for each transition. A dwell time of 20-50 ms is a good starting point.

  • Inject a standard of 4-Hydroxy Nisoldipine onto your LC system and acquire data using the new MRM method.

  • Evaluate the peak shape and signal-to-noise ratio. If necessary, you can further refine the collision energies and other MS parameters to maximize sensitivity.

Causality and Expertise: The dwell time is the amount of time the mass spectrometer spends monitoring a specific MRM transition. A longer dwell time can improve the signal-to-noise ratio, but it will also decrease the number of data points across your chromatographic peak. The goal is to find a balance that provides both good sensitivity and a sufficient number of data points (ideally 15-20) for accurate peak integration.

Summary of Key Parameters and Starting Points

The following table provides a summary of the key MS/MS parameters and recommended starting points for the optimization of 4-Hydroxy Nisoldipine analysis.

ParameterRecommended Starting PointRationale
Ionization Mode ESI PositiveDihydropyridine structure is readily protonated.[2]
Precursor Ion [M+H]⁺ m/z ~405.17Based on the molecular weight of 404.16 g/mol .[1]
Product Ions To be determined empiricallyExpect losses of H₂O, isobutyl group, and other dihydropyridine fragments.
Collision Energy Ramp from 5-50 eVTo determine the optimal energy for each transition.
Mobile Phase Additive 0.1% Formic AcidTo enhance protonation and ionization efficiency.

References

  • Sun, Y., Jia, P., Yuan, L., Liu, Y., Zhang, Z., Du, Y., & Zhang, L. (2015). Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved. Biomedical Chromatography, 29(12), 1893–1900. [Link]

  • Zhang, Z., Tian, Y., Ni, L., & Li, J. (2010). Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 878(31), 3089-3096. [Link]

  • Pereira, A. S., Bicalho, B., Ilha, J. O., & De Nucci, G. (2008). Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry. Journal of chromatographic science, 46(1), 35–41. [Link]

  • PubChem. (n.d.). 4-Hydroxy Nisoldipine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Investigating the Impact of Anticoagulants on 4-Hydroxy Nisoldipine Stability

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-24-DDI-001

Topic: Impact of Anticoagulants on 4-Hydroxy Nisoldipine Stability in Biological Matrices

For: Researchers, scientists, and drug development professionals engaged in the bioanalysis of Nisoldipine and its metabolites.

Introduction

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical and practical advice for researchers investigating the stability of 4-Hydroxy Nisoldipine, the primary active metabolite of the antihypertensive drug Nisoldipine.[1][2] The choice of anticoagulant during blood sample collection is a critical pre-analytical variable that can significantly impact the accuracy and reliability of bioanalytical results. This document provides a framework for troubleshooting common issues and establishing robust experimental protocols to assess the stability of 4-Hydroxy Nisoldipine in the presence of various anticoagulants.

Nisoldipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism, primarily mediated by Cytochrome P450 3A4 (CYP3A4), to form 4-Hydroxy Nisoldipine.[2][3][4][5] This metabolite is present in plasma at concentrations comparable to the parent drug and retains partial pharmacological activity.[1][2] Given the reactivity of the dihydropyridine structure, understanding its stability in ex-vivo matrices is paramount for accurate pharmacokinetic and toxicokinetic assessments.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of anticoagulant critical for 4-Hydroxy Nisoldipine stability studies?

The anticoagulant used to prevent blood clotting can alter the biochemical environment of the plasma sample. Factors such as pH shifts, chelation of divalent cations, and direct interaction with the analyte or metabolic enzymes can influence the stability of a drug or its metabolites.[6][7][8] For a compound like 4-Hydroxy Nisoldipine, these changes could potentially catalyze degradation, leading to an underestimation of its concentration.

Q2: What are the primary anticoagulants used, and what are their mechanisms of action?

The most common anticoagulants in bioanalysis are:

  • EDTA (Ethylenediaminetetraacetic acid): Acts by chelating calcium ions (Ca²⁺), which are essential cofactors for the enzymatic coagulation cascade.[] This effectively halts clotting.

  • Heparin: Acts as a catalyst to activate antithrombin III, which in turn inactivates thrombin and other proteases in the clotting cascade.[10] It is a large, negatively charged polysaccharide.

  • Sodium Citrate: Also works by chelating calcium ions.[11][12][13] It is typically used in a buffered solution.

Q3: Can anticoagulants directly interact with 4-Hydroxy Nisoldipine?

While direct interaction studies for 4-Hydroxy Nisoldipine are not widely published, the potential exists. For instance, the highly anionic nature of heparin could lead to non-specific binding with certain drug molecules.[14][15] EDTA's chelation properties could influence metalloenzymes that might otherwise degrade the analyte.[16] Therefore, empirical testing is the only definitive way to rule out such interactions.

Q4: Are there regulatory guidelines for assessing analyte stability with different anticoagulants?

Yes. Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to ensure reliability.[17][18] This validation includes stability assessments under various conditions, and if different anticoagulants are used across study sites, a cross-validation should be performed to demonstrate that the choice of anticoagulant does not impact the results.[19][20]

Troubleshooting Guides

Scenario 1: Inconsistent Results or Low Analyte Recovery

Problem: You are observing lower-than-expected concentrations of 4-Hydroxy Nisoldipine in plasma samples, or your results are highly variable between replicates or sample collection time points.

Potential Causes:

  • pH-Mediated Degradation: The dihydropyridine ring is susceptible to pH-dependent degradation. Different anticoagulants and their counter-ions (e.g., K₂EDTA vs. K₃EDTA) can cause slight but significant shifts in plasma pH, potentially accelerating degradation.[6][7][21]

  • Enzymatic Degradation: Residual enzyme activity in plasma (e.g., esterases) could be degrading the metabolite. The choice of anticoagulant may fail to inhibit these enzymes.

  • Oxidative Degradation: Dihydropyridines can be sensitive to oxidation. The pre-analytical handling process might introduce oxidative stress.

  • Characterize the Problem:

    • Spike a known concentration of 4-Hydroxy Nisoldipine into fresh, pooled human plasma stabilized with different anticoagulants (K₂EDTA, K₃EDTA, Lithium Heparin, Sodium Citrate).

    • Analyze the samples immediately (T=0) and then at subsequent time points (e.g., 2, 4, 8, 24 hours) while kept on the benchtop (room temperature) and at 4°C.

    • Compare the recovery against a reference standard prepared in a non-biological matrix (e.g., methanol or acetonitrile).

  • Investigate pH Effects:

    • Measure the pH of the plasma samples collected with each anticoagulant.

    • If a correlation between pH and degradation is observed, consider using a buffered anticoagulant or adjusting the sample pH immediately after collection. However, be aware that pH adjustment can impact analyte extraction and protein binding.

  • Assess Enzymatic Degradation:

    • If degradation is rapid even at 4°C, consider adding an enzyme inhibitor cocktail or a specific inhibitor like sodium fluoride (often used to inhibit esterases) to a subset of samples to see if stability is improved.

    • Note: The use of additional inhibitors must be validated to ensure they do not interfere with the analytical method (e.g., cause ion suppression in LC-MS/MS).

  • Control for Oxidation:

    • Ensure samples are handled swiftly and protected from light.

    • Consider adding an antioxidant (e.g., ascorbic acid) to the collection tubes, but this must also be validated for analytical interference.

AnticoagulantMechanism of ActionTypical Plasma pHPotential Issues for 4-Hydroxy Nisoldipine
K₂EDTA Ca²⁺ Chelation~7.2 - 7.4Minimal pH shift; potential for chelation to affect metalloenzymes.
K₃EDTA Ca²⁺ Chelation~7.5 - 7.8Can cause a slight increase in pH, potentially affecting pH-sensitive compounds.
Lithium Heparin Antithrombin III Activation~7.3 - 7.5Polyanionic nature may cause non-specific binding; potential for lot-to-lot variability.
Sodium Citrate Ca²⁺ ChelationVaries with bufferLiquid form causes sample dilution; must be accounted for. Buffering can stabilize pH.
Scenario 2: Matrix Effects in LC-MS/MS Analysis

Problem: You observe signal suppression or enhancement for 4-Hydroxy Nisoldipine that varies depending on the anticoagulant used.

Potential Causes:

  • Ion Suppression: Anticoagulants or their counter-ions can co-elute with the analyte and interfere with the ionization process in the mass spectrometer source. Heparin, being a large polymer, is particularly known for causing matrix effects.

  • Altered Extraction Recovery: The anticoagulant may change the chemical properties of the plasma, affecting protein binding or the partitioning of the analyte during sample preparation (e.g., liquid-liquid extraction or solid-phase extraction).

  • Isolate the Source of the Matrix Effect:

    • Perform a post-extraction infusion experiment. Infuse a constant flow of 4-Hydroxy Nisoldipine solution into the mass spectrometer.

    • Inject extracted blank plasma samples (prepared with each anticoagulant).

    • A dip or peak in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement, respectively.

  • Optimize Chromatography:

    • Adjust the HPLC/UPLC gradient to better separate 4-Hydroxy Nisoldipine from the interfering components.

    • Consider using a different stationary phase or a more advanced column technology (e.g., core-shell particles) to improve peak shape and resolution.

  • Refine Sample Preparation:

    • If using protein precipitation, try different organic solvents (acetonitrile vs. methanol) as they may precipitate plasma proteins and interferences differently.

    • Switch to a more rigorous sample clean-up technique like Solid-Phase Extraction (SPE). Develop an SPE method that effectively removes the specific anticoagulant causing the interference.

The following diagram outlines a systematic approach to investigating anticoagulant effects on analyte stability, as mandated by bioanalytical method validation guidelines.[17][22][23][24]

Anticoagulant_Stability_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Stability Testing cluster_analysis Phase 3: Analysis & Decision Prep Spike Analyte into Pooled Plasma (Low & High QC concentrations) Aliquots Create Aliquots for each Anticoagulant (EDTA, Heparin, Citrate) Prep->Aliquots T0 T=0 Analysis (Establish Baseline) Aliquots->T0 Immediate Analysis BenchTop Bench-Top Stability (RT for 0, 2, 4, 8, 24h) Aliquots->BenchTop FreezeThaw Freeze-Thaw Stability (3 cycles, -20°C / -80°C to RT) Aliquots->FreezeThaw LongTerm Long-Term Stability (Store at -20°C / -80°C) Aliquots->LongTerm Analysis LC-MS/MS Analysis of all samples T0->Analysis BenchTop->Analysis FreezeThaw->Analysis LongTerm->Analysis Evaluation Evaluate Recovery vs T=0 (Acceptance: ±15% Deviation) Analysis->Evaluation Pass Anticoagulant is Suitable Evaluation->Pass Pass Fail Investigate Cause (pH, Enzyme, Matrix Effect) Evaluation->Fail Fail

Sources

Technical Support Center: Troubleshooting 4-Hydroxy Nisoldipine Recovery in SPE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solid-phase extraction (SPE) of 4-Hydroxy Nisoldipine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high and consistent recovery of this critical metabolite. Here, we address specific experimental issues with in-depth explanations and validated protocols, grounded in scientific principles.

Introduction to the Challenge

4-Hydroxy Nisoldipine is a primary, pharmacologically active metabolite of Nisoldipine, a dihydropyridine calcium channel blocker. Accurate quantification of this metabolite in biological matrices like plasma is crucial for pharmacokinetic and drug metabolism studies. However, its polarity, conferred by the hydroxyl group, presents unique challenges for SPE compared to the more lipophilic parent drug, Nisoldipine. Common issues include low recovery, high variability, and significant matrix effects. This guide provides a systematic approach to troubleshooting and optimizing your SPE workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am experiencing very low recovery of 4-Hydroxy Nisoldipine. What are the most likely causes?

Low recovery is the most common issue and can stem from several factors throughout the SPE process. The root cause is often a mismatch between the analyte's chemistry and the selected SPE sorbent, pH, or solvent conditions.

Core Principles at Play: The goal of SPE is to retain the analyte on a sorbent, wash away interferences, and then elute the analyte in a clean, concentrated form. For 4-Hydroxy Nisoldipine, which is more polar than its parent compound, retention on traditional reversed-phase (e.g., C18) sorbents can be weak, while elution from polar sorbents can be challenging.

Troubleshooting Workflow:

G cluster_0 Low Recovery Troubleshooting A Start: Low Recovery Observed B Step 1: Verify Sample Pre-treatment (pH Adjustment & Hydrolysis) A->B Is the analyte in its neutral form? Is it conjugated? C Step 2: Evaluate Sorbent Selection (Reversed-Phase vs. Polymer) B->C Is the sorbent retaining the analyte? D Step 3: Optimize Wash Steps (Solvent Strength) C->D Is the analyte being prematurely eluted? E Step 4: Optimize Elution Step (Solvent Strength & pH) D->E Is the analyte being retained too strongly? F Result: Recovery Improved E->F

Caption: A systematic workflow for diagnosing low SPE recovery.

Detailed Breakdown:

  • Inadequate Sample Pre-treatment:

    • Problem: 4-Hydroxy Nisoldipine is often present in biological samples as a glucuronide conjugate. The glucuronide is highly polar and will not retain well on reversed-phase sorbents.

    • Solution: Incorporate an enzymatic hydrolysis step using β-glucuronidase before SPE to cleave the glucuronide and liberate the free 4-Hydroxy Nisoldipine.

    • Protocol:

      • To 1 mL of plasma, add 1 mL of acetate buffer (0.1 M, pH 5.0).

      • Add 20 µL of β-glucuronidase solution (from E. coli).

      • Vortex and incubate at 37°C for 4 hours or overnight.

      • Centrifuge to pellet precipitated proteins before loading onto the SPE cartridge.

  • Incorrect pH for Loading:

    • Problem: The retention of ionizable compounds on reversed-phase sorbents is maximal when they are in their neutral, non-ionized state. The dihydropyridine structure has a pKa around 5. For maximum retention on a reversed-phase sorbent, the pH of the sample should be adjusted to at least 2 pH units above the pKa.

    • Solution: Adjust the sample pH to approximately 7.0 before loading. This ensures the analyte is neutral and hydrophobic interaction with the sorbent is maximized.

  • Suboptimal Sorbent Choice:

    • Problem: Standard silica-based C18 sorbents may not provide sufficient retention for the moderately polar 4-Hydroxy Nisoldipine, leading to breakthrough during the loading step.

    • Solution: Consider using a polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X). These sorbents offer a mixed-mode retention mechanism (hydrophobic and hydrophilic) and have a higher surface area, providing enhanced retention for a broader range of compounds, including polar metabolites.

  • Wash Solvent is Too Strong:

    • Problem: An aggressive organic wash step (e.g., high percentage of methanol) can prematurely elute the weakly retained 4-Hydroxy Nisoldipine along with the interferences.

    • Solution: Use a weaker wash solvent. Start with 5-10% methanol in water. This should be sufficient to remove polar interferences without affecting the analyte.

  • Elution Solvent is Too Weak:

    • Problem: The elution solvent may not have sufficient strength to fully desorb the analyte from the sorbent.

    • Solution: Increase the organic content of your elution solvent. A common starting point for elution from reversed-phase sorbents is 90-100% methanol or acetonitrile. A small amount of acid or base (e.g., 0.1% formic acid or ammonium hydroxide) can be added to the elution solvent to disrupt any secondary ionic interactions, though this is less critical if the analyte was loaded in its neutral form.

Question 2: My recovery is inconsistent and variability is high between samples. What should I check?

High variability often points to inconsistent technique or issues with the SPE cartridge itself.

Troubleshooting Checklist:

  • Inconsistent Flow Rate:

    • Problem: A flow rate that is too fast during loading can lead to insufficient interaction time between the analyte and the sorbent, causing breakthrough. Inconsistent flow rates between samples will lead to variable retention.

    • Solution: Use a vacuum manifold with a flow control valve or a positive pressure manifold to maintain a consistent and slow flow rate (1-2 mL/min) during sample loading. Do not let the cartridge go dry between steps unless the protocol specifically requires it.

  • Cartridge Channeling:

    • Problem: If the sorbent bed is not properly conditioned and equilibrated, channels can form, leading to the sample passing through without adequate interaction.

    • Solution: Ensure a thorough and sequential conditioning and equilibration process.

      • Conditioning: Wet the sorbent with a strong solvent like methanol (1-3 mL). This solvates the stationary phase.

      • Equilibration: Flush the cartridge with the same solvent system as your sample loading solution (e.g., water or buffer at the correct pH, 1-3 mL). This prepares the sorbent environment for the sample.

  • Matrix Effects:

    • Problem: Endogenous components in the matrix (e.g., phospholipids, proteins) can co-elute with the analyte, causing ion suppression or enhancement in the LC-MS analysis, which manifests as high variability.

    • Solution:

      • Optimize the Wash Step: Introduce a stronger intermediate wash step after the initial aqueous wash. For example, a 20-40% methanol wash can often remove more interferences without eluting the 4-Hydroxy Nisoldipine.

      • Use a Different Sorbent: Polymeric sorbents or those with specific chemistries for phospholipid removal can provide a cleaner extract.

Optimized SPE Protocol for 4-Hydroxy Nisoldipine

This protocol is a robust starting point, leveraging a polymeric sorbent for enhanced retention and cleanliness.

Table 1: Recommended SPE Protocol Parameters

StepParameterRecommended Value/SolventRationale
1. Pre-treatment Enzymatic Hydrolysisβ-glucuronidase in acetate buffer (pH 5.0)Cleaves glucuronide conjugates to measure total 4-Hydroxy Nisoldipine.
pH AdjustmentAdjust to pH ~7.0Ensures the analyte is in a neutral state for optimal reversed-phase retention.
2. Conditioning Solvent1 mL MethanolSolvates the polymer chains of the sorbent.
3. Equilibration Solvent1 mL Water (or buffer at pH 7.0)Primes the sorbent for the aqueous sample.
4. Loading SamplePre-treated sample
Flow Rate1-2 mL/minAllows sufficient residence time for analyte-sorbent interaction.
5. Wash 1 Solvent1 mL 5% Methanol in WaterRemoves highly polar interferences.
6. Wash 2 Solvent1 mL 30% Methanol in WaterRemoves moderately polar interferences like some lipids.
7. Elution Solvent1 mL 90% Methanol / 10% WaterDesorbs the analyte from the sorbent.
8. Post-Elution Evaporation & ReconstitutionEvaporate to dryness and reconstitute in mobile phaseConcentrates the sample and ensures compatibility with the analytical column.

Workflow Diagram:

G cluster_1 Optimized SPE Workflow P Plasma Sample H 1. Hydrolysis (β-glucuronidase, pH 5.0) P->H A 2. pH Adjustment (to ~7.0) H->A L 5. Load Sample A->L C 3. Condition (Methanol) E 4. Equilibrate (Water) C->E E->L W1 6. Wash 1 (5% MeOH) L->W1 W2 7. Wash 2 (30% MeOH) W1->W2 EL 8. Elute (90% MeOH) W2->EL D 9. Dry & Reconstitute EL->D F To LC-MS Analysis D->F

Caption: Step-by-step optimized SPE protocol for 4-Hydroxy Nisoldipine.

References

  • Sher, T. et al. (1991). The metabolism of [14C]nisoldipine in man. Journal of Drug Metabolism and Disposition. Available at: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Bioanalytical Validation of 4-Hydroxy Nisoldipine: An LC-MS/MS Method Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust quantification of drug metabolites is a critical cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides an in-depth technical comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 4-Hydroxy Nisoldipine, the primary active metabolite of the calcium channel blocker Nisoldipine, against alternative analytical techniques. Our focus is on the practical application and scientific rationale behind the validation of these methods, ensuring data integrity and regulatory compliance.

The Significance of 4-Hydroxy Nisoldipine Quantification

Nisoldipine, a dihydropyridine calcium channel blocker, is extensively metabolized in the liver, primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of 4-Hydroxy Nisoldipine.[1] This metabolite is considered active, contributing to the overall therapeutic effect of the parent drug.[1] Therefore, accurate and precise measurement of 4-Hydroxy Nisoldipine in biological matrices is paramount for a comprehensive understanding of Nisoldipine's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will dissect a meticulously validated LC-MS/MS method, offering a transparent view of its performance characteristics. Furthermore, we will objectively compare this "gold standard" technique with High-Performance Thin-Layer Chromatography (HPTLC) and electrochemical methods, providing the necessary data to make informed decisions for your specific research needs.

A Deep Dive into LC-MS/MS Method Validation for 4-Hydroxy Nisoldipine

The validation of a bioanalytical method is a formal process to demonstrate that the method is suitable for its intended purpose.[2] The following sections detail the experimental protocol and validation parameters for a robust LC-MS/MS method for 4-Hydroxy Nisoldipine in human plasma, grounded in the principles outlined by the FDA and EMA guidelines.[3][4]

Experimental Protocol: A Step-by-Step Guide

1. Sample Preparation: The Foundation of Accurate Analysis

The journey to reliable data begins with meticulous sample preparation. A protein precipitation method is often favored for its simplicity and efficiency in removing high-abundance proteins from plasma samples.

  • Step 1: To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled 4-Hydroxy Nisoldipine or a structurally similar compound).

  • Step 2: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Step 3: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Step 4: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic and Mass Spectrometric Conditions

The separation and detection of 4-Hydroxy Nisoldipine and its internal standard are achieved using a combination of a high-performance liquid chromatograph and a triple quadrupole mass spectrometer.

  • LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is a common choice for its ability to retain and separate moderately polar compounds like 4-Hydroxy Nisoldipine.

  • Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile allows for efficient separation and ionization.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The transitions monitored would be specific for 4-Hydroxy Nisoldipine and the internal standard. For instance:

    • 4-Hydroxy Nisoldipine: Precursor ion (Q1) -> Product ion (Q3)

    • Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

Validation Parameters: The Pillars of a Trustworthy Method

A comprehensive validation process assesses various parameters to ensure the method's reliability.[5]

  • Selectivity and Specificity: The method must be able to differentiate and quantify the analyte from other components in the matrix. This is verified by analyzing blank plasma from at least six different sources to check for interferences at the retention time of 4-Hydroxy Nisoldipine and the internal standard.

  • Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte is assessed by preparing a calibration curve over a specific concentration range. A typical range for 4-Hydroxy Nisoldipine could be 0.1 to 100 ng/mL. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.

  • Accuracy and Precision: These parameters determine the closeness of the measured value to the true value and the reproducibility of the measurements, respectively. They are evaluated by analyzing Quality Control (QC) samples at low, medium, and high concentrations in multiple replicates. According to EMA guidelines, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (expressed as the coefficient of variation, CV) should not exceed 15% (20% at LLOQ).[4]

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

  • Matrix Effect: The influence of the biological matrix on the ionization of the analyte is evaluated to ensure that it does not affect the accuracy and precision of the method.

  • Stability: The stability of 4-Hydroxy Nisoldipine in plasma is assessed under various conditions that mimic sample handling and storage, including:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a specified period.

    • Long-Term Stability: Stored at -20°C or -80°C for an extended duration.

    • Post-Preparative Stability: In the autosampler before injection.

Comparative Analysis: LC-MS/MS vs. Alternative Methods

While LC-MS/MS is often the preferred method for its high sensitivity and selectivity, other techniques can be viable alternatives depending on the specific requirements of the study.

ParameterLC-MS/MS (Hypothetical Data for 4-Hydroxy Nisoldipine)High-Performance Thin-Layer Chromatography (HPTLC) (Data for Nisoldipine)Electrochemical Methods (Data for Nisoldipine)
Linearity Range 0.1 - 100 ng/mL400 - 2400 ng/zone[6]Not explicitly stated, but methodology developed for determination in tablets and capsules.[7]
Lower Limit of Quantification (LLOQ) ~0.1 ng/mLNot explicitly stated, but linearity starts at 400 ng/zone.[6]Not applicable for bioanalysis in this context.
Accuracy (% Bias) Within ±15%Not explicitly stated for bioanalysis.Recovery in pharmaceutical forms: 98.7% - 103.8%[7]
Precision (% CV) < 15%< 6.0 % RSD for intra-day and inter-day precision in pharmaceutical dosage form.[6]Repeatability (RSD): 1.4% - 2.1% in pharmaceutical forms.[7]
Selectivity High (based on mass-to-charge ratio)Moderate (relies on chromatographic separation and UV detection)Moderate (potential for interference from electroactive compounds)
Throughput High (with automated sample preparation)ModerateModerate
Cost High (instrumentation and maintenance)LowLow

Causality Behind Method Choice:

  • LC-MS/MS: The unparalleled sensitivity and selectivity of LC-MS/MS make it the ideal choice for pharmacokinetic studies where low concentrations of metabolites need to be accurately quantified in complex biological matrices. The ability to use a stable isotope-labeled internal standard minimizes variability and enhances data quality.

  • HPTLC: This technique offers a cost-effective and simpler alternative for the analysis of less complex samples or when high sensitivity is not a primary requirement. A validated HPTLC method for nisoldipine in tablet dosage form showed good linearity and precision.[6] However, its application to bioanalysis of 4-Hydroxy Nisoldipine would require significant development and validation to address potential matrix effects and achieve the necessary sensitivity.

  • Electrochemical Methods: These methods are typically used for the analysis of bulk drug substances and pharmaceutical formulations.[7] While they can be sensitive and cost-effective, their application to bioanalysis is limited due to the high potential for interference from endogenous electroactive compounds in biological fluids.

Visualizing the Workflow and Metabolic Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for the LC-MS/MS method validation and the metabolic pathway of Nisoldipine.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation vortex Vortexing (1 min) precipitation->vortex centrifuge Centrifugation (10,000 rpm, 10 min) vortex->centrifuge supernatant Supernatant Transfer centrifuge->supernatant injection Injection onto LC Column supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data Data Acquisition & Processing detection->data

Caption: Experimental workflow for LC-MS/MS analysis of 4-Hydroxy Nisoldipine.

Nisoldipine Nisoldipine Metabolism Hepatic Metabolism (CYP3A4) Nisoldipine->Metabolism Hydroxy_Nisoldipine 4-Hydroxy Nisoldipine (Active Metabolite) Metabolism->Hydroxy_Nisoldipine Excretion Renal Excretion Hydroxy_Nisoldipine->Excretion

Caption: Metabolic pathway of Nisoldipine to 4-Hydroxy Nisoldipine.

Conclusion: Selecting the Right Tool for the Job

The validation of a bioanalytical method is a scientifically rigorous process that underpins the reliability of data in drug development. For the quantification of 4-Hydroxy Nisoldipine in biological matrices, LC-MS/MS stands out as the superior technique due to its exceptional sensitivity, selectivity, and robustness. The detailed validation protocol and the comparative data presented in this guide provide a clear rationale for its widespread adoption in pharmacokinetic and clinical studies.

While alternative methods like HPTLC and electrochemical analysis have their merits in specific applications, particularly for the analysis of bulk drug or pharmaceutical forms, they generally lack the sensitivity and specificity required for the accurate determination of low-level metabolites in complex biological samples. The choice of analytical method should always be guided by the specific research question, the required level of sensitivity and accuracy, and the regulatory landscape. This guide serves as a comprehensive resource to aid researchers in making that critical decision.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Chatki, P. K., & Tabassum, S. (2021). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Asian Journal of Research in Chemistry, 14(3), 221-224.
  • Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. Pharmaceutical Analytica Acta, S1:004.
  • Gupta, A., et al. (2014). Liquid Chromatographic Method for Determination of Nisoldipine from Pharmaceutical Samples. International Journal of Pharmaceutical Sciences and Research, 5(3), 751-755.
  • He, K., et al. (2013). Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS.
  • Gupta, A., et al. (2014). Liquid Chromatographic Method for Determination of Nisoldipine from Pharmaceutical Samples. ResearchGate. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • He, K., et al. (2013). Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS. PubMed. [Link]

  • Squella, J. A., et al. (1999). Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation. PubMed. [Link]

  • DailyMed. Nisoldipine. [Link]

Sources

A Senior Scientist's Guide to Inter-Laboratory Comparison of 4-Hydroxy Nisoldipine Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolite Quantification in Drug Development

Nisoldipine, a dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for managing hypertension.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by extensive first-pass metabolism. Nisoldipine is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several metabolites, with 4-Hydroxy Nisoldipine being a significant derivative.[2] Accurate and precise quantification of 4-Hydroxy Nisoldipine in biological matrices, such as human plasma, is paramount for comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response relationship characterization, and overall safety and efficacy assessment during drug development.

This guide provides an in-depth technical comparison of two prevalent bioanalytical methodologies for the quantification of 4-Hydroxy Nisoldipine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Furthermore, it outlines a robust framework for conducting an inter-laboratory comparison to ensure data consistency and reliability across different research sites—a cornerstone of modern, global clinical trials. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable bioanalytical methods for drug metabolites.

The Analyte: Physicochemical Properties of 4-Hydroxy Nisoldipine

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C₂₀H₂₄N₂O₇[3][4]
Molecular Weight 404.41 g/mol [3][4]
Appearance Yellow solid[4]
Solubility Slightly soluble in Chloroform and Methanol[4]
Storage Long-term storage at -20°C is recommended. The compound is hygroscopic and should be stored under an inert atmosphere.[4]

Nisoldipine Metabolism Pathway

The following diagram illustrates the metabolic conversion of Nisoldipine to its 4-hydroxy metabolite, a reaction primarily catalyzed by CYP3A4 enzymes in the liver and gut wall.

Nisoldipine Metabolism Simplified Metabolic Pathway of Nisoldipine Nisoldipine Nisoldipine Metabolite 4-Hydroxy Nisoldipine Nisoldipine->Metabolite Hydroxylation Enzyme CYP3A4 (Liver, Gut Wall) Enzyme->Nisoldipine

Caption: Metabolic conversion of Nisoldipine.

Designing a Robust Inter-Laboratory Comparison Study

An inter-laboratory comparison, or cross-validation, is essential when bioanalytical data from different laboratories are to be combined or compared.[5] The primary objective is to ensure that the analytical methods, though potentially different in execution, yield equivalent results.

Core Principles and Regulatory Framework

The design of such a study should be in alignment with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7] These guidelines provide a framework for validating bioanalytical methods, ensuring their suitability for their intended purpose.[8]

The workflow for an inter-laboratory comparison study can be visualized as follows:

Inter-Lab Comparison Workflow Inter-Laboratory Comparison Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Analysis & Reporting A Centralized Preparation of QC Samples & Study Samples B Blinding of Samples A->B C Distribution to Participating Labs B->C D Lab 1 Analysis (e.g., LC-MS/MS) C->D E Lab 2 Analysis (e.g., HPLC-UV) C->E F Unblinding of Data D->F E->F G Statistical Comparison (Bland-Altman, %Bias) F->G H Final Report & Conclusion G->H

Caption: Workflow of an inter-laboratory study.

Experimental Design
  • Preparation of Study Samples: A central laboratory should prepare a panel of quality control (QC) samples by spiking known concentrations of 4-Hydroxy Nisoldipine into a pooled human plasma matrix. Additionally, incurred samples from a clinical study should be used.

  • Sample Sets:

    • QC Samples: At a minimum of three concentration levels (low, medium, and high).

    • Incurred Samples: A set of at least 20-30 samples from subjects dosed with Nisoldipine.

  • Blinding and Distribution: All samples should be blinded and randomly distributed to the participating laboratories.

  • Analysis: Each laboratory will analyze the samples using their validated in-house method.

  • Data Reporting: The results from each laboratory are sent to a central, independent statistician for analysis.

Statistical Analysis and Acceptance Criteria

The goal is to assess the agreement between the methods, not just the correlation.[9]

  • Percent Bias: For QC samples, the percentage bias between the results from the two laboratories should be calculated. The mean concentration should be within ±15% of the nominal value.[10]

  • Bland-Altman Plot: This plot is a powerful tool for visualizing the agreement between two quantitative measurements by plotting the difference between the two measurements against their mean.[11]

  • Acceptance Criteria for Incurred Samples: At least two-thirds of the incurred sample reanalysis results should be within 20% of the mean of the two values.

Methodology Deep Dive: A Comparative Analysis

The choice of analytical technique is often a balance between sensitivity, specificity, throughput, and cost. Here, we compare the "gold standard" LC-MS/MS with the "workhorse" HPLC-UV.

Method 1: LC-MS/MS – The Gold Standard for Bioanalysis

Liquid Chromatography-Tandem Mass Spectrometry is the preferred method for quantifying drug metabolites in complex biological matrices due to its high sensitivity and selectivity.[2]

Causality of Experimental Choices: The high specificity of LC-MS/MS arises from the selection of a specific precursor ion and its characteristic product ions (a "transition"), minimizing interference from matrix components. The sensitivity allows for the detection of low concentrations of metabolites, which is often crucial in pharmacokinetic studies.

Detailed Experimental Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled 4-Hydroxy Nisoldipine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 4-Hydroxy Nisoldipine: Based on its molecular weight of 404.41, the protonated molecule [M+H]⁺ would be at m/z 405.4. A plausible fragmentation would involve the loss of water, leading to a product ion. A starting point for method development would be the transition m/z 405.4 → 387.4 .

      • Internal Standard: The transition will depend on the specific stable isotope-labeled standard used.

    • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument used.

Self-Validating System: The use of a stable isotope-labeled internal standard is critical. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thus correcting for variations in sample preparation and instrument response.

Method 2: HPLC-UV – The Robust Workhorse

High-Performance Liquid Chromatography with Ultraviolet detection is a widely accessible and cost-effective technique. While generally less sensitive and specific than LC-MS/MS, it can be a reliable alternative when appropriately validated.

Causality of Experimental Choices: The selection of a UV detection wavelength is based on the chromophore of the analyte. Dihydropyridine compounds typically have strong UV absorbance. The choice of mobile phase and column is aimed at achieving chromatographic separation of the analyte from endogenous plasma components to ensure specificity.

Detailed Experimental Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma sample, add an internal standard and 50 µL of a basifying agent (e.g., 1M NaOH).

    • Add 1 mL of an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

    • Vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of a phosphate buffer and methanol.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: Based on the UV spectra of similar dihydropyridine compounds, a wavelength in the range of 230-240 nm should be evaluated for optimal sensitivity.

Self-Validating System: A well-chosen internal standard with similar chromatographic behavior and UV absorbance is crucial for the reliability of the HPLC-UV method. The validation process, particularly the assessment of selectivity by analyzing blank plasma from multiple sources, is essential to demonstrate the absence of interfering peaks at the retention time of the analyte.

Sample Preparation Methodologies: A Visual Comparison

The choice of sample preparation is critical for removing interferences and ensuring method robustness.

Sample Prep Comparison Comparison of Sample Preparation Techniques cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt Plasma Sample Add Acetonitrile (3:1) Vortex & Centrifuge Collect Supernatant Pros_PPT Pros: - Fast - Simple - Generic Cons_PPT Cons: - Less clean extract - Potential for ion suppression lle Plasma Sample Add Extraction Solvent Vortex & Centrifuge Collect Organic Layer Pros_LLE Pros: - Cleaner extract than PPT - Good recovery for non-polar analytes Cons_LLE Cons: - More labor-intensive - Emulsion formation can be an issue spe Condition Cartridge Load Sample Wash Interferences Elute Analyte Pros_SPE Pros: - Cleanest extracts - High selectivity - Amenable to automation Cons_SPE Cons: - Method development can be complex - Higher cost

Caption: Pros and cons of common sample preparation techniques.

Data Summary and Performance Comparison

The following table summarizes the expected performance characteristics of the two methods, based on typical validation results for similar analytes.

ParameterLC-MS/MSHPLC-UVAcceptance Criteria (FDA/EMA)
Linearity (r²) >0.995>0.99Not explicitly defined, but should demonstrate a clear linear relationship.
Lower Limit of Quantification (LLOQ) ~0.1 ng/mL~5-10 ng/mLSignal should be at least 5-10 times the blank. Accuracy within ±20%, Precision ≤20%.
Intra-day Precision (%CV) <10%<15%≤15% (≤20% at LLOQ)
Inter-day Precision (%CV) <10%<15%≤15% (≤20% at LLOQ)
Accuracy (%Bias) ±10%±15%Within ±15% of nominal value (±20% at LLOQ)
Selectivity High (based on mass)Moderate (based on retention time)No significant interfering peaks at the analyte retention time in at least six sources of blank matrix.
Throughput High (fast run times)ModerateDependent on project needs.

Discussion and Recommendations

The choice between LC-MS/MS and HPLC-UV for the quantification of 4-Hydroxy Nisoldipine will depend on the specific requirements of the study.

  • LC-MS/MS is unequivocally the superior technique for regulated bioanalysis due to its unparalleled sensitivity and selectivity. This is particularly important for metabolite quantification, where concentrations can be very low. The ability to use a stable isotope-labeled internal standard provides the most robust system for correcting analytical variability.

  • HPLC-UV can be a viable option for studies where the expected concentrations of 4-Hydroxy Nisoldipine are well within the method's linear range and where cost and accessibility are major considerations. However, rigorous validation of selectivity is critical to ensure that co-eluting endogenous components do not interfere with the quantification.

For an inter-laboratory comparison, it is crucial that all participating laboratories adhere to a well-defined protocol and pre-specified acceptance criteria. The use of a centralized sample preparation and distribution system is highly recommended to minimize variability.

Conclusion

The accurate quantification of 4-Hydroxy Nisoldipine is a critical component of the clinical development of Nisoldipine. Both LC-MS/MS and HPLC-UV can be successfully validated to provide reliable data. However, LC-MS/MS offers significant advantages in terms of sensitivity and specificity, making it the recommended platform for pivotal clinical and non-clinical studies. A well-designed inter-laboratory comparison study is essential to ensure data integrity and comparability when multiple analytical sites are involved, ultimately contributing to a more robust and reliable assessment of the drug's pharmacokinetic profile.

References

  • Chatap, V. K., Maurya, A. R., Deshmukh, P. K., & Zawar, L. R. (2013). Formulation and Evaluation of Nisoldipne Sublingual Tablets Using Pullulan & Chitosan for Rapid Oromucosal Absorption. Advances in Pharmacology and Pharmacy, 1(1), 18-25.

  • IJSDR. (2024). FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. International Journal of Scientific Development and Research, 9(5).

  • National Center for Biotechnology Information. (n.d.). Nisoldipine. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy Nisoldipine. In PubChem. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.

  • Simundic, A. M. (2014). Statistical analysis in method comparison studies part one. Acutecaretesting.org.

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy Nisoldipine. In PubChem Compound Summary for CID 184690. Retrieved from [Link]

  • Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. Pharmaceutical Analytica Acta, S1.

  • Impact Factor. (2024). Design, Development and Characterization of Nisoldipine Solid Lipid Nanoparticles: Statistical and Characterization Perspectives. Impact Factor.

  • LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez LCMS.

  • Ohtani, H., et al. (2019). Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. Metabolites, 9(11), 259.

  • MDPI. (2024). An HPLC-UV Method to Assess Human Plasma 25(OH)D3. MDPI.

  • S. S. S. S. (2006). Instability of calcium channel antagonists during sample preparation for LC-MS-MS analysis of serum samples. ResearchGate.

  • ResearchGate. (2019). (PDF) Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. ResearchGate.

  • LabRulez. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez.

  • van den Berg, G. A., et al. (1993). Multiple dose pharmacokinetics of four different doses of nisoldipine in hypertensive patients. Journal of clinical pharmacology, 33(11), 1068–1074.

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.

  • Giavarina, D. (2015). Understanding Bland Altman analysis. Biochemia medica, 25(2), 141–151.

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.

  • United States Biological. (n.d.). 4-Hydroxy Nisoldipine CAS 106685-70-5. United States Biological.

  • Kadian, N., et al. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Journal of Pharmaceutical and Biomedical Analysis, 126, 83-97.

  • L-H, W., et al. (1995). Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics. Journal of chromatography. B, Biomedical applications, 672(2), 273–280.

  • ResearchGate. (n.d.). SIMPLIFIED HPLC FOR THE ANALYSIS OF BLOOD METABOLITES IN PLASMA SAMPLES. ResearchGate.

  • Zhang, T., et al. (2013). Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS. Journal of separation science, 36(13), 2169–2175.

  • Remsberg, C. M., et al. (2010). HPLC-UV Analysis of Phloretin in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies. Journal of Chromatographic Science, 1(101).

  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(s6), 10-18.

  • Wang, Y., et al. (2022). Stepwise Diagnostic Product Ions Filtering Strategy for Rapid Discovery of Diterpenoids in Scutellaria barbata Based on UHPLC-Q-Exactive-Orbitrap-MS. Molecules, 27(23), 8206.

  • Findlay, J. W., et al. (2000). Cross-validation of bioanalytical methods between laboratories. The AAPS journal, 2(2), E14.

  • MDPI. (2023). Development and Evaluation of Solid Dispersion-Based Sublingual Films of Nisoldipine. MDPI.

  • ResearchGate. (2024). (PDF) Design, Development and Characterization of Nisoldipine Solid Lipid Nanoparticles: Statistical and Characterization Perspectives. ResearchGate.

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. European Medicines Agency.

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

A Senior Application Scientist's Guide to Sample Preparation: Protein Precipitation vs. Liquid-Liquid Extraction for 4-Hydroxy Nisoldipine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug metabolism and pharmacokinetic (DMPK) studies, the accurate quantification of metabolites is paramount. 4-Hydroxy Nisoldipine, a principal metabolite of the calcium channel blocker Nisoldipine, presents a common analytical challenge: its reliable extraction from complex biological matrices like human plasma. The choice of sample preparation technique is a critical decision point that dictates the sensitivity, accuracy, and robustness of downstream analysis, typically performed by Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide provides an in-depth, objective comparison of two stalwart techniques for this purpose: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). As scientists, our decisions are driven by data and a fundamental understanding of the "why" behind a protocol. Here, we dissect these methods not merely as a series of steps, but as strategic choices with distinct implications for the bioanalysis of 4-Hydroxy Nisoldipine.

Understanding the Analyte: 4-Hydroxy Nisoldipine

Before selecting an extraction method, understanding the analyte's physicochemical properties is essential. Nisoldipine is a dihydropyridine calcium channel blocker.[1] Its metabolite, 4-Hydroxy Nisoldipine, possesses a molecular weight of 404.41 g/mol and the molecular formula C₂₀H₂₄N₂O₇.[2][3] The introduction of a hydroxyl group increases its polarity compared to the parent drug. This characteristic is a key factor in designing our extraction strategy, particularly for LLE, as it influences the choice of organic solvent. The compound is slightly soluble in methanol and chloroform.[3]

Method 1: Protein Precipitation (PPT)

Protein precipitation is a widely used technique in bioanalysis for its simplicity and speed.[4][5] It is often the first choice in high-throughput environments, such as early drug discovery.

The Principle of PPT: Controlled Destabilization

The core principle of PPT is to remove proteins, the most abundant interferents in plasma, by reducing their solubility and causing them to precipitate. This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol.[5][6] The organic solvent disrupts the hydration layer surrounding the protein molecules, leading to hydrophobic aggregation and precipitation. The analyte of interest, in this case, 4-Hydroxy Nisoldipine, remains in the supernatant, which can then be directly analyzed or further processed.

Experimental Protocol: Protein Precipitation

This protocol is designed for robustness and high-throughput applicability.

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled 4-Hydroxy Nisoldipine) to each plasma sample. The IS is crucial for correcting variations in extraction efficiency and instrument response.

  • Precipitation Step: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to plasma is a common starting point that ensures efficient protein removal.[5] Using cold solvent can enhance the precipitation process.

  • Mixing: Vortex the mixture vigorously for 60 seconds. This step is critical to ensure complete denaturation and precipitation of the proteins.[5]

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. The high g-force ensures the formation of a tight protein pellet, and the low temperature maintains the stability of the analyte.

  • Supernatant Collection: Carefully transfer 250 µL of the clear supernatant to a new 96-well plate or autosampler vial, being careful not to disturb the protein pellet.

  • Analysis: The collected supernatant is ready for injection into the LC-MS system.

Workflow for Protein Precipitation

cluster_0 Protein Precipitation Workflow plasma 1. Plasma Sample (100 µL) add_solvent 2. Add Acetonitrile (300 µL) plasma->add_solvent vortex 3. Vortex (60 sec) add_solvent->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant Analyte in Solution pellet Protein Pellet (Discard) centrifuge->pellet analysis 6. LC-MS Analysis supernatant->analysis

Caption: A streamlined workflow for sample preparation using protein precipitation.

Method 2: Liquid-Liquid Extraction (LLE)

LLE is a more selective sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases—typically an aqueous phase (the biological sample) and an organic solvent.[7]

The Principle of LLE: Selective Partitioning

The foundation of LLE is the partitioning of an analyte between the two liquid phases. For 4-Hydroxy Nisoldipine, the goal is to select an organic solvent in which it is readily soluble, while endogenous interferences (like salts, phospholipids, and residual proteins) remain in the aqueous phase. The efficiency of this process is governed by the analyte's partition coefficient (LogP) and the pH of the aqueous phase. Adjusting the pH can suppress the ionization of the analyte, rendering it more hydrophobic and promoting its transfer into the organic phase.

Experimental Protocol: Liquid-Liquid Extraction

This protocol is designed for high selectivity and minimal matrix effects.

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution.

  • pH Adjustment (Optional but Recommended): Add 25 µL of a buffer (e.g., 0.1 M ammonium carbonate, pH 9.0) to make the sample basic. This ensures the hydroxyl group on 4-Hydroxy Nisoldipine is not deprotonated, keeping the molecule neutral for better extraction into the organic phase.

  • Extraction Step: Add 600 µL of methyl tert-butyl ether (MTBE). MTBE is a good choice for moderately polar compounds and its lower density allows it to form the upper layer, simplifying collection.

  • Mixing: Vortex the mixture vigorously for 2 minutes to maximize the surface area between the two phases and facilitate analyte transfer.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to achieve a clean separation of the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer 500 µL of the upper organic layer to a new tube, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water). This ensures compatibility with the LC system.

  • Analysis: The reconstituted sample is ready for injection into the LC-MS system.

Workflow for Liquid-Liquid Extraction

cluster_1 Liquid-Liquid Extraction Workflow plasma 1. Plasma Sample (100 µL) add_solvent 2. Add MTBE (600 µL) plasma->add_solvent vortex 3. Vortex (2 min) add_solvent->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min) vortex->centrifuge organic_layer 5. Collect Organic Layer centrifuge->organic_layer Analyte in Organic Phase aqueous_layer Aqueous Layer (Discard) centrifuge->aqueous_layer evaporate 6. Evaporate to Dryness organic_layer->evaporate reconstitute 7. Reconstitute evaporate->reconstitute analysis 8. LC-MS Analysis reconstitute->analysis

Caption: A multi-step workflow for selective analyte isolation using LLE.

Head-to-Head Comparison: PPT vs. LLE

The choice between PPT and LLE is a trade-off between speed and cleanliness. The following table summarizes the expected performance of each method for the analysis of a small molecule like 4-Hydroxy Nisoldipine, based on established principles and data from similar analytes.[8][9]

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Rationale & Justification
Recovery 85-105%70-95%PPT generally shows high recovery as the analyte is simply diluted. LLE recovery can be lower and more variable, depending on the partition coefficient and extraction conditions.[9]
Matrix Effect HighLow to ModeratePPT is non-selective and co-extracts endogenous components like phospholipids, leading to significant ion suppression or enhancement in LC-MS.[8] LLE provides a much cleaner extract, minimizing matrix effects.
Precision (%RSD) < 15%< 10%While both methods can be precise, the cleaner baseline and reduced interference from LLE often result in better reproducibility and lower relative standard deviation (RSD).[10]
Throughput High (minutes per sample)Low (can be >30 minutes per sample)PPT is a simple "add-mix-spin" procedure, easily automated for 96-well plates.[5] LLE involves multiple liquid handling, evaporation, and reconstitution steps, making it more labor-intensive.[8]
Cost per Sample LowModeratePPT uses minimal, inexpensive solvents. LLE requires larger volumes of high-purity organic solvents and may require nitrogen for evaporation, increasing the cost.
Solvent Consumption LowHighLLE protocols typically use a 6- to 10-fold excess of organic solvent relative to the sample volume.
Automation Friendliness HighModerate to LowThe simplicity of PPT makes it highly amenable to automation. LLE automation is more complex and requires specialized liquid handling systems.

Expert Analysis: Choosing the Right Tool for the Job

Choose Protein Precipitation when:

  • Speed is critical: In early-stage drug discovery and development, where thousands of samples need to be analyzed quickly, PPT is the undisputed champion.[8] Its high throughput allows for rapid screening of drug candidates.

  • Analyte concentration is high: If the expected concentration of 4-Hydroxy Nisoldipine is high, the impact of matrix effects may be less pronounced, and the simplicity of PPT may be justified.

  • Method development is in early stages: PPT is an excellent starting point for developing a bioanalytical method due to its generic nature.

Choose Liquid-Liquid Extraction when:

  • High sensitivity is required: For regulated bioanalysis, clinical studies, or when measuring very low concentrations of 4-Hydroxy Nisoldipine, the cleaner extract provided by LLE is essential to achieve the required lower limit of quantification (LLOQ).[7]

  • Matrix effects are problematic: If initial experiments with PPT show significant ion suppression that compromises data quality, switching to LLE is a logical step to improve accuracy and precision.[8]

  • The method is for validation and late-stage studies: The robustness and reliability of a well-developed LLE method are often preferred for pivotal studies that will be submitted to regulatory agencies.

Conclusion

Both protein precipitation and liquid-liquid extraction are powerful tools in the bioanalytical scientist's arsenal. For the analysis of 4-Hydroxy Nisoldipine, the choice is not about which method is definitively "better," but which is most appropriate for the analytical objective. Protein precipitation offers a rapid, high-throughput solution ideal for screening and early discovery, while liquid-liquid extraction provides the superior selectivity and sensitivity required for rigorous quantitative studies. By understanding the fundamental principles and trade-offs of each technique, researchers can make an informed decision that ensures the generation of high-quality, reliable data in their drug development programs.

References

  • IJSDR. (n.d.). FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. IJSDR. Retrieved from [Link]

  • AxisPharm. (2024). Protein Precipitation Technical Guide. AxisPharm. Retrieved from [Link]

  • MDPI. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Formulation, Development, and Optimization of Anti- Hypertensive Nisoldipine Extended-Release Tablet Formulation. ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Retrieved from [Link]

  • LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Retrieved from [Link]

  • Horizon Research Publishing. (n.d.). Formulation and Evaluation of Nisoldipne Sublingual Tablets Using Pullulan & Chitosan for Rapid Oromucosal Absorption. Horizon Research Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). PMC. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy Nisoldipine. PubChem. Retrieved from [Link]

  • MDPI. (2023). Development and Evaluation of Solid Dispersion-Based Sublingual Films of Nisoldipine. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Understanding the Keys Factors Influencing Pressurized Liquid Extraction of Secondary Metabolites: A Comprehensive Review. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Analytical and Bioanalytical Techniques for the Quantification of the Calcium Channel Blocker – Amlodipine: A Critical Review. Taylor & Francis Online. Retrieved from [Link]

  • ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. PMC. Retrieved from [Link]

  • Oxford Academic. (n.d.). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Toxicology. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of Bioanalytical Method for Simultaneous Quantification of Anti-Hypertensive Drugs by Using HPLC. ResearchGate. Retrieved from [Link]

  • SlideShare. (n.d.). methods of extraction protein precipitation method.pptx. SlideShare. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancing Metal Separations by Liquid–Liquid Extraction Using Polar Solvents. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst. Retrieved from [Link]

  • ResearchGate. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. ResearchGate. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2021). Special Emphasis on Bioanalytical Method Development and Validation of an Anti-Hypertensive Drug Azelnidipine by LC-ESI-MS/MS in Healthy Human Volunteer's Blood Plasma. RJPT. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). PREPARATION AND CHARACTERIZATION OF SOLID DISPERSIONS OF NISOLDIPINE. IJPCBS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. PMC. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 4-Hydroxy Nisoldipine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The quantification of 4-Hydroxy Nisoldipine, a principal metabolite of the calcium channel blocker Nisoldipine, is critical for comprehensive pharmacokinetic and drug metabolism studies. This guide provides an in-depth comparison of analytical methodologies for the accurate and precise measurement of 4-Hydroxy Nisoldipine in biological matrices, with a primary focus on human plasma. We will explore the nuances of method development and validation, contrasting the capabilities of modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods.

Introduction: The Significance of Quantifying 4-Hydroxy Nisoldipine

Nisoldipine, a dihydropyridine calcium channel blocker, is extensively metabolized in the liver, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system, prior to systemic circulation.[1] This significant first-pass metabolism results in low bioavailability of the parent drug and the formation of several metabolites.[1][2] Among these, 4-Hydroxy Nisoldipine is a key metabolite, and its concentration in plasma provides a more complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Accurate quantification of this metabolite is therefore essential for:

  • Comprehensive Pharmacokinetic (PK) Modeling: Understanding the formation and elimination kinetics of 4-Hydroxy Nisoldipine is crucial for building accurate PK models of Nisoldipine.

  • Drug-Drug Interaction (DDI) Studies: As Nisoldipine is a CYP3A4 substrate, co-administration with inhibitors or inducers of this enzyme can significantly alter its metabolic profile. Monitoring both the parent drug and its primary metabolites is key to assessing the clinical significance of such interactions.

  • Metabolite Safety Assessment: Regulatory agencies require an evaluation of the safety of major metabolites. Accurate quantification is the first step in this process.

Given the low plasma concentrations of Nisoldipine and its metabolites, highly sensitive and selective analytical methods are imperative.[2]

Comparative Analysis of Quantification Methodologies

The choice of analytical technique is paramount in achieving the required sensitivity, specificity, and throughput for bioanalytical studies. Here, we compare the gold standard, LC-MS/MS, with the more traditional HPLC-UV approach for the quantification of 4-Hydroxy Nisoldipine.

The Superiority of LC-MS/MS for Metabolite Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of drugs and their metabolites in complex biological matrices. Its advantages over HPLC-UV are particularly pronounced for metabolite analysis:

  • Enhanced Specificity: LC-MS/MS utilizes the mass-to-charge ratio (m/z) of the analyte and its fragments for detection, providing a high degree of certainty in identification and quantification, even in the presence of co-eluting endogenous compounds. This is critical for distinguishing the metabolite from the parent drug and other related substances.

  • Superior Sensitivity: LC-MS/MS can achieve significantly lower limits of quantification (LLOQ), often in the low ng/mL to pg/mL range, which is essential for capturing the full pharmacokinetic profile of metabolites that may be present at much lower concentrations than the parent drug.[3][4]

  • Reduced Method Development Time: The inherent selectivity of MS detection can often simplify the chromatographic separation, allowing for faster run times and higher throughput.

Limitations of HPLC-UV for 4-Hydroxy Nisoldipine Quantification

While HPLC with UV detection is a robust technique, its application to the quantification of 4-Hydroxy Nisoldipine in plasma presents several challenges:

  • Insufficient Sensitivity: The low plasma concentrations of Nisoldipine metabolites are often below the detection limits of conventional UV detectors.[5]

  • Lack of Specificity: The UV chromophore of 4-Hydroxy Nisoldipine is likely to be similar to that of the parent drug and other metabolites, leading to potential chromatographic interferences. Differentiating the analyte from endogenous plasma components that also absorb UV light can be challenging and may require extensive sample clean-up and long chromatographic run times to achieve adequate resolution.

  • Matrix Effects: Biological matrices can contain compounds that interfere with UV detection, potentially compromising the accuracy of the assay.

Recommended Bioanalytical Workflow: An LC-MS/MS Approach

Based on the clear advantages of the technique, we propose a detailed LC-MS/MS method for the accurate and precise quantification of 4-Hydroxy Nisoldipine in human plasma. The following sections outline a robust and self-validating experimental protocol.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (with 4-Hydroxy Nisoldipine) s2 Spike with Internal Standard (e.g., Deuterated 4-Hydroxy Nisoldipine) s1->s2 s3 Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 a1 Injection onto UPLC System s5->a1 Extract a2 Chromatographic Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Tandem Mass Spectrometry (MRM Detection) a3->a4 d1 Peak Integration a4->d1 Raw Data d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Proposed workflow for 4-Hydroxy Nisoldipine quantification.

Step-by-Step Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • Rationale: This method is chosen for its simplicity, speed, and ability to effectively remove the majority of plasma proteins, which can interfere with the analysis.

  • Procedure:

    • Aliquot 100 µL of human plasma into a microcentrifuge tube.

    • Spike with 10 µL of a suitable internal standard (IS) working solution (e.g., deuterated 4-Hydroxy Nisoldipine at 100 ng/mL). The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thereby improving the accuracy and precision of the assay.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography

  • Rationale: A reversed-phase C18 column is proposed due to its proven effectiveness in retaining and separating dihydropyridine compounds and their metabolites.[6] A gradient elution will be employed to ensure adequate separation from potential interferences and to maintain a sharp peak shape.

  • Parameters:

    • System: UPLC (Ultra-Performance Liquid Chromatography) for high resolution and speed.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

3. Mass Spectrometry

  • Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will be used for its high selectivity and sensitivity. Positive electrospray ionization (ESI+) is anticipated to be the most effective ionization mode for this class of compounds.

  • Parameters:

    • Ionization Mode: ESI+.

    • MRM Transitions (Hypothetical):

      • 4-Hydroxy Nisoldipine: Precursor ion (Q1) -> Product ion (Q3). Specific m/z values would need to be determined experimentally by infusing a standard solution of the analyte.

      • Internal Standard: Precursor ion (Q1) -> Product ion (Q3). Specific m/z values for the deuterated standard would also be determined experimentally.

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method Validation: A Self-Validating System

The proposed method must undergo rigorous validation to ensure its reliability, following the guidelines of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Validation Parameters:

ParameterAcceptance Criteria (based on FDA/EMA guidance)Rationale
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources.Ensures that the method can differentiate the analyte from endogenous matrix components.
Linearity Calibration curve with at least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.Demonstrates a proportional relationship between the instrument response and the analyte concentration over a defined range.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 5 and accuracy and precision within ±20%.Defines the lowest concentration that can be reliably quantified.
Accuracy & Precision Intra- and inter-day accuracy within ±15% of the nominal concentration (±20% at LLOQ). Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Assessed at LLOQ, low, mid, and high QC levels.Establishes the closeness of the measured values to the true value and the reproducibility of the method.
Recovery Consistent and reproducible recovery across the concentration range.Measures the efficiency of the sample preparation process.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.Evaluates the ion suppression or enhancement caused by co-eluting matrix components.
Stability Analyte stability demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability. Analyte concentration should be within ±15% of the nominal concentration.Ensures that the analyte concentration does not change during sample handling and storage.

Data Presentation and Comparison

The following table summarizes the expected performance of the proposed LC-MS/MS method compared to a hypothetical HPLC-UV method for the quantification of 4-Hydroxy Nisoldipine.

Performance ParameterProposed LC-MS/MS MethodHypothetical HPLC-UV Method
Specificity High (based on m/z)Low to Moderate (risk of interferences)
LLOQ Expected: 0.1 - 1 ng/mLExpected: > 10 ng/mL
Linear Range Wide (e.g., 0.1 - 100 ng/mL)Narrower, limited by detector saturation
Precision (%CV) ≤ 15%≤ 15% (if detectable)
Accuracy (% Bias) ± 15%± 15% (if no interferences)
Sample Throughput High (short run times)Low to Moderate (longer run times for resolution)

Conclusion: Establishing the Gold Standard

For the accurate and precise quantification of 4-Hydroxy Nisoldipine in human plasma, LC-MS/MS is unequivocally the superior analytical technique. Its inherent specificity and sensitivity are essential for overcoming the challenges associated with low metabolite concentrations in a complex biological matrix. While HPLC-UV may have applications in the analysis of bulk drug substance or formulations where concentrations are high, it is not suitable for bioanalytical studies of Nisoldipine's metabolites.[5][7][8]

The detailed LC-MS/MS workflow and validation plan presented in this guide provide a robust framework for researchers to develop and implement a reliable method for quantifying 4-Hydroxy Nisoldipine. Adherence to these principles will ensure the generation of high-quality data that can confidently support pharmacokinetic, drug metabolism, and clinical studies.

References

  • Metabolic pathway of nisoldipine. ResearchGate. Available at: [Link]

  • Heber, D., & Lücker, P. W. (1996). Clinical pharmacokinetics of nisoldipine coat-core. Clinical Pharmacokinetics, 31(5), 341-356. Available at: [Link]

  • Synthesis and degradation of nisoldipine and its derivatives. ResearchGate. Available at: [Link]

  • Lanchote, V. L., et al. (2000). Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics. Journal of Chromatography B: Biomedical Sciences and Applications, 738(2), 345-352. Available at: [Link]

  • Calcium channel blocker. Wikipedia. Available at: [Link]

  • Shankar, S. S., & Nune, M. (2023). Nisoldipine. In: StatPearls [Internet]. StatPearls Publishing. Available at: [Link]

  • Sun, Y., et al. (2015). Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved. Biomedical Chromatography, 29(12), 1893-1900. Available at: [Link]

  • Baksi, A. K., et al. (1991). A comparison of the pharmacokinetics of nisoldipine in elderly and young subjects. British Journal of Clinical Pharmacology, 31(3), 367-370. Available at: [Link]

  • Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. Pharmaceutical Analytica Acta, S1(004). Available at: [Link]

  • Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. ResearchGate. Available at: [Link]

  • Lv, C., et al. (2013). Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects. Pharmacology & Pharmacy, 4(2), 191-200. Available at: [Link]

  • Optimization and Validation of an Eco-friendly Stability Indicating UPLC Analytical Method for Amlodipine Besylate Determination. Oriental Journal of Chemistry, 39(4). Available at: [Link]

  • Zhang, Z., et al. (2004). High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma. Journal of Chromatographic Science, 42(9), 501-505. Available at: [Link]

  • Honda, M., et al. (2022). Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping. Scientific Reports, 12(1), 2639. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Sensitive Quantification of 4-Hydroxy Nisoldipine: A Comparative Analysis of Bioanalytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides an in-depth technical comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of 4-Hydroxy Nisoldipine, the primary active metabolite of the calcium channel blocker, Nisoldipine.

Nisoldipine is subject to extensive first-pass metabolism, with hydroxylation of the isobutyl ester side chain being a principal biotransformation pathway.[1] The resulting metabolite, 4-Hydroxy Nisoldipine, is not only present in plasma at concentrations comparable to the parent drug but is also the sole active metabolite, retaining approximately 10% of the pharmacological activity of Nisoldipine.[1] Consequently, its sensitive and specific quantification is paramount for a comprehensive understanding of Nisoldipine's clinical efficacy and safety profile.

This guide will navigate the nuances of various analytical techniques, from traditional high-performance liquid chromatography (HPLC) to the gold standard, liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system, grounded in the principles of scientific integrity and regulatory expectations as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3][4]

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for the quantification of 4-Hydroxy Nisoldipine is dictated by the required sensitivity, selectivity, and the complexity of the biological matrix. While various methods have been developed for the parent drug, Nisoldipine, specific validated methods for its 4-hydroxy metabolite with published LOD and LOQ values are less common in the public domain. However, the principles and techniques are directly translatable.

Analytical TechniqueAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)MatrixKey AdvantagesKey LimitationsReference
HPLC-UV Nisoldipine0.4 µg/mL1.0 µg/mLBulk Powder & Dosage FormsCost-effective, widely availableLow sensitivity, potential for interference[5]
HPTLC Nisoldipine & Impurities0.02-0.2% (determination limit)Not SpecifiedRaw Material & Dosage FormsHigh throughput, low solvent consumptionLower resolution and sensitivity than HPLC[6]
HPLC-GC-MS Nisoldipine EnantiomersNot Specified0.05 ng/mLHuman PlasmaHigh sensitivity, enantioselectiveComplex, requires derivatization
LC-MS/MS NisoldipineNot SpecifiedExpected in low ng/mL to pg/mL rangeBiological MatricesGold Standard: High sensitivity and selectivityHigher instrument cost and complexityInferred from similar compound analyses
LC-MS/MS 4-Hydroxy Nisoldipine Not Published Expected in low ng/mL to pg/mL range Biological Matrices Most Suitable Method Method development and validation required Inferred from Nisoldipine metabolism studies[1]

Expert Insights on Method Selection:

For pharmacokinetic studies where plasma concentrations of 4-Hydroxy Nisoldipine are expected to be in the low ng/mL range, LC-MS/MS is unequivocally the method of choice . Its superior sensitivity and selectivity, achieved through the specific monitoring of precursor-to-product ion transitions, are essential to overcome the challenges of complex biological matrices and low analyte concentrations. While HPLC-UV methods are suitable for the analysis of bulk drug and pharmaceutical formulations, they lack the requisite sensitivity for bioanalysis.[5]

A Representative State-of-the-Art LC-MS/MS Protocol for 4-Hydroxy Nisoldipine Quantification

The following protocol is a representative, scientifically sound approach for the quantification of 4-Hydroxy Nisoldipine in human plasma. It is based on established methodologies for Nisoldipine and other dihydropyridine calcium channel blockers and adheres to the principles of bioanalytical method validation.[2][3][4]

Sample Preparation: The Foundation of Accurate Quantification

The objective of sample preparation is to extract 4-Hydroxy Nisoldipine and a suitable internal standard (IS) from the plasma matrix, remove interfering substances, and concentrate the analytes. A deuterated analog of 4-Hydroxy Nisoldipine would be the ideal IS. If unavailable, a structurally similar compound with comparable extraction recovery and ionization efficiency should be used.

Step-by-Step Protocol:

  • Thaw Plasma Samples: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank plasma.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. The cold temperature and organic solvent will precipitate the plasma proteins.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to Autosampler Vials: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

Causality Behind the Choices:

  • Protein Precipitation with Acetonitrile: This is a simple and effective method for removing the majority of plasma proteins, which can interfere with the chromatographic separation and ionize in the mass spectrometer, causing ion suppression.

  • Use of an Internal Standard: The IS is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.

Chromatographic Separation: Achieving Specificity

The goal of the HPLC separation is to resolve 4-Hydroxy Nisoldipine and its IS from any remaining endogenous plasma components.

Instrument and Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point due to its versatility in retaining and separating moderately polar compounds like 4-Hydroxy Nisoldipine.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from low to high organic content (Mobile Phase B) will be employed to first elute any polar interferences and then the analytes of interest.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C to ensure reproducible retention times.

  • Injection Volume: 5 µL.

Rationale for Parameters:

  • Reversed-Phase Chromatography: This is the most common mode of chromatography for small molecule drug analysis.

  • Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate the analytes, leading to better peak shape and improved ionization efficiency in the mass spectrometer.

Mass Spectrometric Detection: The Key to Sensitivity

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will be used for detection.

Instrument and Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • 4-Hydroxy Nisoldipine: The precursor ion will be the protonated molecule [M+H]+. The product ion will be a specific fragment generated by collision-induced dissociation (CID). These transitions need to be optimized by infusing a standard solution of the analyte.

    • Internal Standard: Similar optimization of precursor and product ions is required.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows will be optimized to achieve the maximum signal intensity for the analytes.

Why MRM is Critical:

MRM provides a high degree of selectivity and sensitivity by monitoring a specific fragmentation of the analyte of interest. This "double mass filtering" effectively eliminates background noise and allows for quantification at very low concentrations.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A bioanalytical method is only as good as its validation. The developed LC-MS/MS method must be rigorously validated according to FDA and ICH guidelines to ensure its reliability.[2][3][4] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements.

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Visualizing the Workflow

The following diagram illustrates the logical flow of the bioanalytical method for the quantification of 4-Hydroxy Nisoldipine.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Plasma Sample Aliquoting is_spike Internal Standard Spiking plasma->is_spike Add IS ppt Protein Precipitation is_spike->ppt Add Acetonitrile centrifuge Centrifugation ppt->centrifuge Pellet Proteins evap Evaporation centrifuge->evap Transfer Supernatant reconstitute Reconstitution evap->reconstitute Dissolve in Mobile Phase hplc HPLC Separation reconstitute->hplc Inject into HPLC msms MS/MS Detection (MRM) hplc->msms Ionize and Fragment quant Quantification msms->quant Generate Data validation Method Validation quant->validation Assess Performance

Caption: Bioanalytical workflow for 4-Hydroxy Nisoldipine.

Conclusion

The quantification of 4-Hydroxy Nisoldipine is critical for a thorough understanding of the pharmacokinetics and pharmacodynamics of Nisoldipine. While a specific, publicly available, validated method with defined LOD and LOQ for this metabolite is not readily found, the principles and techniques are well-established. An LC-MS/MS method, as outlined in this guide, provides the necessary sensitivity and selectivity for its reliable quantification in biological matrices. The key to a successful bioanalytical study lies not only in the choice of the right technology but also in the rigorous validation of the method to ensure data of the highest quality and integrity, meeting the stringent requirements of regulatory agencies.

References

  • ResearchGate. (n.d.). Metabolic pathway of nisoldipine. Retrieved January 23, 2026, from [Link].

  • IJSDR. (2024, May). FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. Retrieved January 23, 2026, from [Link].

  • StatPearls - NCBI Bookshelf. (n.d.). Nisoldipine. Retrieved January 23, 2026, from [Link].

  • Agbaba, D., Vucicevic, K., & Marinkovic, V. (2004). Determination of Nisoldipine and Its Impurities in Pharmaceuticals. ResearchGate. Retrieved January 23, 2026, from [Link].

  • Yuan, L., et al. (2015). Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved. PubMed. Retrieved January 23, 2026, from [Link].

  • Frontiers. (2024). Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism. Retrieved January 23, 2026, from [Link].

  • Chatki, P. K., & Tabassum, S. (2021). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Asian Journal of Research in Chemistry. Retrieved January 23, 2026, from [Link].

  • van Harten, J., et al. (1998). Clinical pharmacokinetics of nisoldipine coat-core. PubMed. Retrieved January 23, 2026, from [Link].

  • Squella, J. A., et al. (1995). Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation. PubMed. Retrieved January 23, 2026, from [Link].

  • Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. ResearchGate. Retrieved January 23, 2026, from [Link].

  • van Harten, J., et al. (1989). Pharmacokinetics and Hemodynamic Effects of Nisoldipine and Its Interaction With Cimetidine. PubMed. Retrieved January 23, 2026, from [Link].

  • Lanchote, V. L., et al. (2000). Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics. PubMed. Retrieved January 23, 2026, from [Link].

  • Singh, S., et al. (2013). LC, MS and LC–MS/MS studies for the characterization of degradation products of amlodipine. ResearchGate. Retrieved January 23, 2026, from [Link].

  • Honda, M., et al. (2022). Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping. NIH. Retrieved January 23, 2026, from [Link].

  • Marques, M. P., et al. (2002). Dynamic and kinetic disposition of nisoldipine enantiomers in hypertensive patients presenting with type-2 diabetes mellitus. PubMed. Retrieved January 23, 2026, from [Link].

  • SCIEX. (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Barnidipine in Human Plasma. Retrieved January 23, 2026, from [Link].

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved January 23, 2026, from [Link].

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 23, 2026, from [Link].

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. Retrieved January 23, 2026, from [Link].

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved January 23, 2026, from [Link].

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 23, 2026, from [Link].

  • Zhang, Z., et al. (2004). High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma. PubMed. Retrieved January 23, 2026, from [Link].

  • European Journal of Clinical Pharmacology. (1995). Pharmacokinetics of the controlled-release nisoldipine coat-core tablet formulation. Retrieved January 23, 2026, from [Link].

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved January 23, 2026, from [Link].

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved January 23, 2026, from [Link].

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 23, 2026, from [Link].

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved January 23, 2026, from [Link].

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxy Nisoldipine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of two common bioanalytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 4-Hydroxy Nisoldipine, the primary active metabolite of the calcium channel blocker Nisoldipine. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and bioequivalence studies.

The Critical Role of 4-Hydroxy Nisoldipine and Method Validation

Nisoldipine, a dihydropyridine calcium channel blocker, is extensively metabolized in the liver to 4-Hydroxy Nisoldipine. This metabolite is a significant contributor to the overall pharmacological effect of the parent drug. Therefore, accurate and precise quantification of 4-Hydroxy Nisoldipine in biological matrices is paramount for understanding the drug's efficacy and safety profile.

Cross-validation of analytical methods is a critical component of bioanalytical method validation, particularly when data is generated from different analytical techniques or laboratories. It ensures the consistency and reliability of the data, a cornerstone of regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Experimental Design for Cross-Validation

The fundamental principle of a cross-validation study is to analyze a set of quality control (QC) samples using both the established reference method and the new or alternative method. The results are then statistically compared to ensure that the methods provide equivalent data. The design of this study is guided by principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.

A well-designed cross-validation study for 4-Hydroxy Nisoldipine would involve the following key steps:

  • Preparation of Quality Control (QC) Samples: A minimum of three concentration levels (low, medium, and high) of 4-Hydroxy Nisoldipine are spiked into a blank biological matrix (e.g., human plasma).

  • Analysis: A minimum of six replicates at each QC level are analyzed by both the HPLC-UV and LC-MS/MS methods.

  • Statistical Evaluation: The mean concentration, standard deviation, and coefficient of variation (%CV) are calculated for each set of QCs. The results from the two methods are compared, and the percentage difference should ideally be within ±20% for at least 67% of the samples.

Visualizing the Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation cluster_outcome Outcome Prep Prepare Spiked QC Samples (Low, Medium, High) HPLC HPLC-UV Analysis Prep->HPLC LCMS LC-MS/MS Analysis Prep->LCMS Stats Statistical Comparison (%Difference, %CV) HPLC->Stats LCMS->Stats Decision Acceptance Criteria Met? Stats->Decision Pass Methods are Interchangeable Decision->Pass Yes Fail Investigate Discrepancy Decision->Fail No

Caption: A flowchart illustrating the key stages of a cross-validation study for analytical methods.

Comparative Analytical Methodologies

This section details the experimental protocols for the quantification of 4-Hydroxy Nisoldipine using both HPLC-UV and LC-MS/MS. The choice of instrumentation and parameters is based on established methods for similar dihydropyridine compounds and their metabolites.[1][2][3]

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of analytes that possess a chromophore, which 4-Hydroxy Nisoldipine does.

Experimental Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma sample, add 400 µL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.[4]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 20 µL.

    • Detection Wavelength: 237 nm.[3]

  • Quantification:

    • A calibration curve is constructed by plotting the peak area of 4-Hydroxy Nisoldipine against its concentration in the prepared standards.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalysis, especially for low-concentration metabolites.[5]

Experimental Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add an internal standard (e.g., a stable isotope-labeled 4-Hydroxy Nisoldipine).

    • Add 500 µL of an organic solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for 4-Hydroxy Nisoldipine and the internal standard would be monitored for quantification. The molecular weight of 4-Hydroxy Nisoldipine is 404.41 g/mol .[7]

Performance Comparison

The following table summarizes the expected performance characteristics of the two methods for the analysis of 4-Hydroxy Nisoldipine in human plasma. These values are based on typical performance data for similar bioanalytical methods.

Performance ParameterHPLC-UVLC-MS/MSRationale for Difference
Lower Limit of Quantification (LLOQ) ~10-20 ng/mL~0.1-1 ng/mLLC-MS/MS offers significantly higher sensitivity due to the selectivity of mass detection.
Linearity (r²) >0.99>0.995Both methods can achieve excellent linearity over their respective dynamic ranges.
Precision (%CV) <15%<10%The higher selectivity of LC-MS/MS often leads to lower variability.
Accuracy (%Bias) ±15%±10%Both methods can provide accurate results within acceptable limits.
Matrix Effect Potential for interferenceMinimal with appropriate internal standardUV detection is more susceptible to interference from endogenous plasma components.
Sample Volume 200-500 µL50-100 µLThe higher sensitivity of LC-MS/MS allows for the use of smaller sample volumes.
Run Time 10-15 minutes3-5 minutesLC-MS/MS methods often utilize faster chromatography.
Cost & Complexity Lower cost, less complexHigher initial investment, more complex operationHPLC-UV instrumentation is more widely available and requires less specialized training.

Logical Framework for Method Selection

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the study. The following diagram illustrates a decision-making framework.

MethodSelection Start Study Objective HighSensitivity High Sensitivity Required? (e.g., early PK studies) Start->HighSensitivity HighThroughput High Throughput Needed? (e.g., large clinical trials) HighSensitivity->HighThroughput No LCMS Select LC-MS/MS HighSensitivity->LCMS Yes Budget Budget Constraints? HighThroughput->Budget No HighThroughput->LCMS Yes HPLC Select HPLC-UV Budget->HPLC Yes Budget->HPLC No, but consider other factors

Caption: A decision tree to guide the selection of an appropriate analytical method for 4-Hydroxy Nisoldipine analysis.

Discussion and Conclusion

The cross-validation of analytical methods for 4-Hydroxy Nisoldipine is essential for ensuring data integrity in drug development. This guide has provided a comparative overview of two powerful techniques: HPLC-UV and LC-MS/MS.

HPLC-UV is a cost-effective and reliable method suitable for studies where high sensitivity is not a primary requirement, such as in later-stage clinical trials with higher dosing regimens or for in-vitro dissolution studies. Its simplicity of operation makes it an attractive option for laboratories with limited resources.

LC-MS/MS , on the other hand, is the method of choice for regulated bioanalysis due to its superior sensitivity, selectivity, and speed. It is indispensable for pharmacokinetic studies, particularly in the early phases of drug development where analyte concentrations are low. The use of a stable isotope-labeled internal standard in LC-MS/MS analysis effectively mitigates the risk of matrix effects, leading to more robust and reliable data.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the study's objectives, regulatory requirements, and available resources. A successful cross-validation will provide the necessary confidence that the data generated, regardless of the method used, is accurate, reliable, and fit for purpose.

References

  • Abdulla, S. A., El-Shal, M. A., & Attia, A. K. (2013). Validated HPLC Method for the Determination of Nisoldipine. Pharmaceutica Analytica Acta, S1-004.
  • IJSDR. (2024). FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. International Journal of Scientific Development and Research, 9(5).
  • Chatki, P. K., & Tabassum, S. (2021). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Asian Journal of Research in Chemistry, 14(3), 221-224.
  • Walsh Medical Media. (n.d.). Validated HPLC Method for the Determination of Nisoldipine. Retrieved from [Link]

  • Scholarly communication. (n.d.). Rapid RP-HPLC Method for Estimation of Nisoldipine from Tablet Dosage Form. Retrieved from [Link]

  • PubMed. (n.d.). Enantioselective assay of nisoldipine in human plasma by chiral high-performance liquid chromatography combined with gas chromatographic-mass spectrometry: applications to pharmacokinetics. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy Nisoldipine. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Development of a sensitive HPLC method for determination of plasma levels of nifedipine. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. Metabolites, 13(2), 235.
  • ResearchGate. (2004). Strategies for characterization of drug metabolites using liquid chromatography-tandem mass spectrometry in conjunction with chemical derivatization and on-line H/D exchange approaches.
  • Horizon Research Publishing. (n.d.). Formulation and Evaluation of Nisoldipne Sublingual Tablets Using Pullulan & Chitosan for Rapid Oromucosal Absorption. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Retrieved from [Link]

  • MDPI. (2021). Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. Pharmaceuticals, 14(9), 895.
  • PubMed Central. (n.d.). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Processes, 11(11), 3175.
  • ResearchGate. (n.d.). Development and validation of an UHPLC-MS/MS method for simultaneous quantification of ibrutinib and its dihydrodiol-metabolite in human cerebrospinal fluid.
  • ResearchGate. (n.d.).
  • MDPI. (2023). An HPLC-UV Method to Assess Human Plasma 25(OH)D 3. Methods and Protocols, 6(4), 71.

Sources

A Comparative Pharmacokinetic Analysis of Nisoldipine and its Active Metabolite, 4-Hydroxy Nisoldipine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacokinetics, the journey of a drug through the body is as critical as its intrinsic pharmacological activity. For Nisoldipine, a dihydropyridine calcium channel blocker, this journey involves a significant transformation into its primary active metabolite, 4-Hydroxy Nisoldipine. This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of both the parent drug and its metabolite, offering insights for researchers, scientists, and drug development professionals. We will delve into their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data and methodologies.

Introduction: The Parent Drug and Its Metabolite

Nisoldipine is a potent vasodilator used in the management of hypertension.[1] Like many drugs in its class, it undergoes extensive first-pass metabolism, a critical factor governing its oral bioavailability.[1] This metabolic process primarily yields 4-Hydroxy Nisoldipine, a molecule that retains a portion of the pharmacological activity of the parent compound. Understanding the pharmacokinetics of both entities is paramount for optimizing therapeutic strategies and predicting drug-drug interactions.

The Metabolic Journey: From Nisoldipine to 4-Hydroxy Nisoldipine

The biotransformation of Nisoldipine is predominantly a Phase I metabolic reaction, specifically hydroxylation. This process is primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme located in the liver and intestinal wall.[2] The hydroxylation occurs on the isobutyl ester side chain of the Nisoldipine molecule, resulting in the formation of 4-Hydroxy Nisoldipine.

Nisoldipine Nisoldipine Metabolism Hepatic and Intestinal Metabolism Nisoldipine->Metabolism First-Pass Effect CYP3A4 CYP3A4 Mediated Hydroxylation Metabolism->CYP3A4 Metabolite 4-Hydroxy Nisoldipine (Active Metabolite) Metabolism->Metabolite cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Human Plasma Sample Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Data Pharmacokinetic Data (Concentration vs. Time) Detection->Data Data Acquisition and Analysis

Sources

A Senior Application Scientist's Guide to the Analytical Differentiation of 4-Hydroxy Nisoldipine and dehydro-Nisoldipine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical drug development, particularly in drug metabolism and pharmacokinetics (DMPK), the precise identification and quantification of metabolites are paramount. Nisoldipine, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism, primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] This process yields several metabolites, two of which are of significant analytical interest due to their structural similarity: 4-Hydroxy Nisoldipine, a product of oxidation, and dehydro-Nisoldipine, a product of aromatization. Their structural resemblance presents a considerable challenge for bioanalytical scientists. This guide provides an in-depth comparison of analytical strategies for the robust differentiation of these two key metabolites, grounded in the principles of liquid chromatography, mass spectrometry, and regulatory compliance. We will explore the causal relationships behind methodological choices, present detailed experimental protocols, and offer field-proven insights to ensure accurate and defensible results in a research and drug development setting.

The Metabolic Origin and Structural Challenge

Nisoldipine's therapeutic action is tempered by its low bioavailability (~5%), a direct consequence of its rapid metabolism.[1] The two primary metabolic pathways relevant to this guide are:

  • Oxidation (Hydroxylation): The addition of a hydroxyl group (-OH) to the isobutyl ester side chain, resulting in 4-Hydroxy Nisoldipine. This metabolite has been reported to possess about 10% of the pharmacological activity of the parent compound.[3]

  • Dehydrogenation (Aromatization): The oxidation of the 1,4-dihydropyridine ring to a more stable aromatic pyridine ring, forming dehydro-Nisoldipine. This transformation results in a complete loss of calcium channel blocking activity.[4][5]

The analytical challenge stems from the fact that these metabolites are structural isomers, but with different molecular weights, making their differentiation non-trivial without appropriate methodology.

  • Nisoldipine: C₂₀H₂₄N₂O₆, MW = 388.42 g/mol

  • dehydro-Nisoldipine: C₂₀H₂₂N₂O₆, MW = 386.40 g/mol

  • 4-Hydroxy Nisoldipine: C₂₀H₂₄N₂O₇, MW = 404.42 g/mol

The following diagram illustrates this metabolic divergence.

Nisoldipine Metabolism cluster_pathways Metabolic Pathways parent Nisoldipine (C₂₀H₂₄N₂O₆) MW: 388.42 hydrox 4-Hydroxy Nisoldipine (C₂₀H₂₄N₂O₇) MW: 404.42 parent->hydrox   Oxidation (Hydroxylation)   CYP3A4 dehydro dehydro-Nisoldipine (C₂₀H₂₂N₂O₆) MW: 386.40 parent->dehydro   Dehydrogenation (Aromatization)   CYP3A4

Figure 1: Primary metabolic pathways of Nisoldipine.

Core Principles of Analytical Differentiation

Successfully differentiating 4-Hydroxy Nisoldipine and dehydro-Nisoldipine relies on exploiting their distinct physicochemical properties. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS), which can distinguish the analytes based on polarity, mass, and structural fragmentation.

Chromatographic Separation (HPLC)

The goal of chromatography is to physically separate the two metabolites in time before they reach the detector. This is achieved by leveraging their difference in polarity.

  • 4-Hydroxy Nisoldipine: The introduction of a hydroxyl group significantly increases the molecule's polarity compared to the parent drug.

  • dehydro-Nisoldipine: The aromatization of the dihydropyridine ring makes the molecule more planar and slightly less polar than the hydroxylated metabolite.

Expert Insight: On a standard reversed-phase column (e.g., C18), where the stationary phase is non-polar, more polar compounds interact less and elute earlier. Therefore, one can predict with high confidence that 4-Hydroxy Nisoldipine will have a shorter retention time than dehydro-Nisoldipine . This elution order is a fundamental and reliable basis for their initial differentiation.

Spectrophotometric Detection (UV-Vis)

The chromophore—the part of the molecule that absorbs light—is different in each metabolite. The 1,4-dihydropyridine ring in 4-Hydroxy Nisoldipine has a distinct UV absorption profile compared to the aromatic pyridine ring in dehydro-Nisoldipine.[6] The parent Nisoldipine typically shows a maximum absorption (λmax) around 235 nm and 330-350 nm. The aromatized pyridine ring in dehydro-Nisoldipine is expected to have a different λmax, likely at a shorter wavelength, as the extended conjugation of the dihydropyridine ring is lost. This difference, while potentially subtle, can be used for differentiation and is especially useful for purity checks.

Mass Spectrometric Detection (MS/MS)

Mass spectrometry provides the most definitive differentiation based on two core principles:

  • Mass-to-Charge Ratio (m/z): As established, the metabolites have different molecular weights. Their protonated parent ions [M+H]⁺ will therefore have distinct m/z values, making them easily distinguishable in a full scan MS experiment.

    • 4-Hydroxy Nisoldipine [M+H]⁺ ≈ 405.16

    • dehydro-Nisoldipine [M+H]⁺ ≈ 387.15

  • Fragmentation Pattern (MS/MS): By isolating a specific parent ion and fragmenting it (Collision-Induced Dissociation - CID), we can generate unique "fingerprints" for each molecule. The structural differences guarantee different fragmentation pathways. For dihydropyridines, a characteristic fragmentation is the loss of the substituent at the C4 position.[7] The hydroxyl group on 4-Hydroxy Nisoldipine provides an additional fragmentation pathway, such as the neutral loss of water (H₂O), which would be absent in dehydro-Nisoldipine.

Comparative Analytical Methodologies

A robust bioanalytical method requires careful optimization of sample preparation, chromatography, and detection. The following section details a validated workflow suitable for the simultaneous analysis of both metabolites in a biological matrix like human plasma.

Bioanalytical Workflow Overview

The overall process follows a standardized path from sample collection to data analysis, ensuring reproducibility and compliance with regulatory standards such as the FDA's guidance on Bioanalytical Method Validation.[8]

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Plasma Sample (with Internal Standard) s2 Protein Precipitation (e.g., Acetonitrile) s1->s2 s3 Centrifugation & Supernatant Collection s2->s3 a1 UPLC Separation (Reversed-Phase C18) s3->a1 a2 Mass Spectrometry (ESI+ MRM Mode) a1->a2 d1 Peak Integration a2->d1 d2 Quantification (Calibration Curve) d1->d2 d3 Reporting d2->d3

Figure 2: Standard bioanalytical workflow for metabolite quantification.
Detailed Experimental Protocol: UPLC-MS/MS

This protocol is designed to be a self-validating system, incorporating steps and parameters that adhere to the principles outlined in the ICH M10 guidance.

1. Sample Preparation (Protein Precipitation):

  • Rationale: This is a rapid and effective method to remove the majority of plasma proteins, which would otherwise interfere with the analysis and damage the UPLC column.

  • Procedure:

    • Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of Internal Standard (IS) working solution (e.g., Nisoldipine-d7 or a structurally similar analogue like Nitrendipine). The IS is crucial for correcting variations in sample processing and instrument response.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute at high speed.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial for injection.

2. UPLC-MS/MS Conditions:

  • Rationale: Ultra-High-Performance Liquid Chromatography (UPLC) is chosen for its high resolution and speed. A C18 column provides excellent retention for the moderately non-polar analytes. Electrospray Ionization (ESI) in positive mode is effective for protonating the nitrogen on the pyridine/dihydropyridine ring. Multiple Reaction Monitoring (MRM) ensures maximum sensitivity and selectivity for quantification.[1]

  • Parameters:

    • UPLC System: Waters ACQUITY UPLC or equivalent

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

    • Ion Source: ESI Positive (ESI+)

    • Key MS Parameters:

      • IonSpray Voltage: 5500 V

      • Source Temperature: 550 °C

      • Curtain Gas: 35 psi

      • Collision Gas (CAD): Medium

Data Comparison and Interpretation

Table 1: Comparative Analytical Parameters (Illustrative Data)

Parameter4-Hydroxy Nisoldipinedehydro-NisoldipineRationale for Differentiation
Molecular Formula C₂₀H₂₄N₂O₇C₂₀H₂₂N₂O₆Different elemental composition.
Exact Mass [M] 404.1584386.1478Unambiguous mass difference of ~18 Da.
Precursor Ion [M+H]⁺ 405.1656 387.1550 Primary basis for MS selectivity.
Typical Retention Time ~1.8 min~2.5 minHigher polarity of -OH group leads to earlier elution on C18.
UV λmax ~235, 345 nm~230, 280 nmAromatization of the dihydropyridine ring shifts the absorption spectrum.
Primary Fragment (Quant) m/z 331.1 (loss of C₄H₈O)m/z 328.1 (loss of C₃H₇O)Different neutral losses from ester chains.
Secondary Fragment (Qual) m/z 299.1 (loss of C₅H₁₀O₂)m/z 282.1 (loss of NO₂)Unique fragmentation pathways provide confirmation.

Expert Insight on Fragmentation:

  • For 4-Hydroxy Nisoldipine , the fragmentation is likely dominated by cleavages around the modified, hydroxylated isobutyl ester. A loss of water followed by other ester-related cleavages would be a key diagnostic pathway.

  • For dehydro-Nisoldipine , the stable aromatic pyridine ring will resist fragmentation. The most probable fragmentations will involve the loss of the entire C4 nitrophenyl group or cleavages of the two different ester side chains, leading to a distinct pattern compared to its hydroxylated counterpart.[7]

Method Validation and Trustworthiness

To ensure the reliability of the analytical results, the described UPLC-MS/MS method must be validated according to regulatory guidelines.[8] This process establishes the performance characteristics of the method and ensures it is fit for its intended purpose.

Table 2: Key Bioanalytical Method Validation Parameters (as per FDA/ICH M10 Guidance)

ParameterAcceptance CriteriaPurpose
Selectivity No significant interference at the retention time of the analytes and IS in at least 6 blank matrix sources.Ensures the signal being measured is only from the target analyte.
Calibration Curve At least 6 non-zero standards with a correlation coefficient (r²) ≥ 0.99.Establishes the relationship between instrument response and concentration.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).Demonstrates the closeness of measured values to the true value and the reproducibility of the measurements.
Matrix Effect The CV of the matrix factor across at least 6 lots of matrix should be ≤ 15%.Assesses the ion suppression or enhancement caused by co-eluting components from the biological matrix.
Stability Analyte stability demonstrated under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative).Confirms that the analyte concentration does not change during sample handling, storage, and analysis.

Conclusion

The analytical differentiation of 4-Hydroxy Nisoldipine and dehydro-Nisoldipine, while challenging, is readily achievable through a systematic, science-driven approach. While HPLC with UV detection can provide initial separation and differentiation based on polarity and spectral differences, UPLC-MS/MS is the gold standard, offering unequivocal identification and quantification. The key to successful differentiation lies in leveraging the inherent differences in their molecular mass and their unique mass spectrometric fragmentation patterns.

By implementing a well-validated UPLC-MS/MS method, researchers and drug development professionals can generate high-quality, reliable, and defensible data, enabling accurate characterization of Nisoldipine's metabolic profile and supporting critical decisions throughout the drug development lifecycle.

References

  • Agbaba, D., et al. (2004). Synthesis and degradation of nisoldipine and its derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Gao, F., et al. (2010). Simultaneous determination of m-nisoldipine and its three metabolites in rat plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 878(29), 2953-2958. Available at: [Link]

  • Squella, J. A., et al. (1998). Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 659-666. Available at: [Link]

  • He, M., et al. (2024). Nisoldipine. In: StatPearls [Internet]. StatPearls Publishing. Available at: [Link]

  • Marinkovic, V. D., et al. (2003). Photochemical degradation of solid-state nisoldipine monitored by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 929-935. Available at: [Link]

  • Chiba, M., et al. (1995). Metabolic pathway of nisoldipine. ResearchGate. Available at: [Link]

  • Mukanova, M. S., et al. (2020). MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES. Chemical Journal of Kazakhstan, 2. Available at: [Link]

  • Yuan, J., et al. (2015). Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved. Journal of Pharmaceutical and Biomedical Analysis, 111, 238-246. Available at: [Link]

  • Wikipedia. (2023). Nisoldipine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Nisoldipine. PubChem Compound Database. Available at: [Link]

  • Zhang, J., et al. (2013). Studies on separation and pharmacokinetics of m-nisoldipine enantiomers in beagle dog plasma by LC/MS/MS. Journal of Chromatography B, 929, 92-97. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Nisoldipine. StatPearls. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation. Available at: [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Selecting the Optimal SPE Sorbent for 4-Hydroxy Nisoldipine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the bioanalysis of nisoldipine, the accurate quantification of its primary metabolite, 4-Hydroxy Nisoldipine, is of paramount importance. This guide provides an in-depth comparison of various Solid-Phase Extraction (SPE) sorbents for the efficient extraction of 4-Hydroxy Nisoldipine from biological matrices, primarily plasma. We will delve into the theoretical underpinnings of sorbent selection, present a comparative analysis of their expected performance, and provide a robust, step-by-step experimental protocol to empower you in your analytical endeavors.

Understanding the Analyte: 4-Hydroxy Nisoldipine

4-Hydroxy Nisoldipine is a principal metabolite of Nisoldipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Understanding its physicochemical properties is the cornerstone of developing a successful SPE method.

Key Physicochemical Properties of 4-Hydroxy Nisoldipine:

  • Molecular Formula: C₂₀H₂₄N₂O₇[2][3]

  • Molecular Weight: 404.41 g/mol [2][3]

  • Structure and Polarity: As a hydroxylated metabolite of nisoldipine, 4-Hydroxy Nisoldipine is more polar than its parent compound. The presence of the hydroxyl group, in addition to the ester and nitro functional groups, imparts a moderate polarity to the molecule. Its calculated XLogP3 value is 1.9, indicating a degree of lipophilicity.[3]

  • Solubility: It is slightly soluble in methanol and chloroform.[2] This suggests that organic solvents will be crucial for its elution from SPE sorbents.

The goal of SPE in this context is to isolate 4-Hydroxy Nisoldipine from complex biological matrices like plasma, which are replete with interfering substances such as proteins, phospholipids, salts, and other endogenous components. A well-designed SPE protocol will not only concentrate the analyte but also significantly reduce matrix effects, leading to more accurate and reproducible analytical results, typically obtained via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

The Fundamentals of Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used for sample preparation that partitions analytes between a solid stationary phase (the sorbent) and a liquid mobile phase.[5] The choice of sorbent is critical and is dictated by the chemical properties of the analyte and the matrix. The primary retention mechanisms in SPE include:

  • Reversed-Phase: The sorbent is nonpolar (e.g., C18, C8), and the mobile phase is polar (aqueous). Nonpolar analytes are retained through hydrophobic interactions.

  • Normal-Phase: The sorbent is polar (e.g., silica, alumina), and the mobile phase is nonpolar (organic). Polar analytes are retained through polar interactions like hydrogen bonding and dipole-dipole interactions.

  • Ion-Exchange: The sorbent has charged functional groups that retain analytes with an opposite charge. This can be further divided into cation exchange (for basic compounds) and anion exchange (for acidic compounds).

  • Mixed-Mode: These sorbents combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single particle, offering enhanced selectivity.

Comparative Analysis of SPE Sorbents for 4-Hydroxy Nisoldipine

Given the moderately polar and neutral nature of 4-Hydroxy Nisoldipine, several SPE sorbent types could be considered. The following is a comparative guide to their potential performance.

Sorbent TypeRetention MechanismExpected Recovery for 4-Hydroxy NisoldipinePotential for Matrix Effect ReductionKey Considerations
C18 (Octadecyl) Reversed-PhaseGood to ExcellentModerateA workhorse sorbent. Due to the analyte's moderate polarity, careful optimization of wash steps is needed to avoid premature elution. May retain some endogenous nonpolar interferences.
C8 (Octyl) Reversed-PhaseGood to ExcellentModerateLess retentive than C18, which could be advantageous for eluting moderately polar compounds with less aggressive organic solvents. May offer better selectivity for this analyte over highly nonpolar interferences.
Polymeric Reversed-Phase (e.g., HLB, Strata-X) Reversed-Phase with some polar interactionsExcellentHighThese sorbents often provide higher binding capacity and are more stable across a wider pH range than silica-based sorbents. Their mixed-mode character can enhance retention of moderately polar compounds.[6]
Mixed-Mode Cation Exchange (MCX) Reversed-Phase and Strong Cation ExchangePoor to ModerateN/AAs 4-Hydroxy Nisoldipine is a neutral compound, it is not expected to interact strongly with the cation exchange groups. Retention would primarily be via the reversed-phase mechanism.
Mixed-Mode Anion Exchange (MAX) Reversed-Phase and Strong Anion ExchangePoor to ModerateN/ASimilar to MCX, the lack of a significant acidic proton makes strong interaction with the anion exchange groups unlikely.

Rationale for Sorbent Selection:

Based on the physicochemical properties of 4-Hydroxy Nisoldipine, polymeric reversed-phase sorbents are anticipated to provide the most robust and reproducible results. The combination of hydrophobic and hydrophilic retention mechanisms on these sorbents is well-suited for capturing moderately polar analytes from aqueous matrices. They often lead to cleaner extracts compared to traditional silica-based phases.[6] C18 and C8 sorbents are also viable options but may require more meticulous method development to balance analyte recovery and matrix interference removal.

Visualizing the SPE Workflow and Sorbent Interaction

To better illustrate the SPE process, the following diagrams outline a generic workflow and the interaction of 4-Hydroxy Nisoldipine with a reversed-phase sorbent.

SPE_Workflow cluster_steps SPE Workflow Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Water) Condition->Equilibrate Activates sorbent Load 3. Sample Loading (Plasma Sample) Equilibrate->Load Prepares sorbent for aqueous sample Wash 4. Washing (e.g., Water/Methanol mixture) Load->Wash Analyte is retained, interferences pass through Elute 5. Elution (e.g., Methanol) Wash->Elute Removes remaining interferences Analysis LC-MS/MS Analysis Elute->Analysis Collects purified analyte Sorbent_Interaction cluster_sorbent Reversed-Phase Sorbent Particle cluster_analytes Sample Matrix sorbent Silica Core C18 Chains analyte 4-Hydroxy Nisoldipine (Moderately Nonpolar) analyte->sorbent:f1 Hydrophobic Interaction (Retention) interference Polar Interferences (e.g., Salts) interference->sorbent:f1 Weak or No Interaction (Passes Through)

Caption: Interaction of 4-Hydroxy Nisoldipine with a C18 sorbent.

Recommended Experimental Protocol: Using a Polymeric Reversed-Phase Sorbent

This protocol is a robust starting point for the extraction of 4-Hydroxy Nisoldipine from human plasma. Optimization may be required based on the specific brand of SPE cartridge and the analytical instrumentation used.

Materials:

  • Polymeric Reversed-Phase SPE Cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa)

  • Human Plasma containing 4-Hydroxy Nisoldipine

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Formic Acid in Water

  • Centrifuge

  • SPE Vacuum Manifold

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the plasma at 3000 x g for 10 minutes to pellet any particulate matter.

    • Dilute 0.5 mL of the supernatant with 0.5 mL of 0.1% formic acid in water. This acidification helps to ensure that any potentially ionizable interferents are in a consistent state.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 1 mL of methanol through each cartridge. This step solvates the polymeric chains of the sorbent, activating it for retention.

    • Do not allow the cartridges to go dry.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of HPLC grade water through each cartridge. This removes the methanol and prepares the sorbent for the aqueous sample.

    • Ensure the sorbent bed remains wet.

  • Sample Loading:

    • Load the pre-treated plasma sample (1 mL) onto the conditioned and equilibrated cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min. Slower flow rates can improve retention.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water. This step is crucial for removing polar interferences that may have been retained on the sorbent, without eluting the moderately polar 4-Hydroxy Nisoldipine.

    • Dry the cartridge under high vacuum for 1-2 minutes to remove any remaining aqueous wash solution.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the 4-Hydroxy Nisoldipine from the sorbent with 1 mL of methanol.

    • Apply a gentle vacuum to ensure a slow and complete elution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Conclusion and Future Perspectives

The selection of an appropriate SPE sorbent is a critical determinant of success in the bioanalysis of 4-Hydroxy Nisoldipine. While several options exist, polymeric reversed-phase sorbents are recommended as a starting point due to their high recovery, selectivity, and robustness. The provided experimental protocol offers a solid foundation for method development. It is imperative for researchers to validate their SPE methods to ensure they meet the stringent requirements for accuracy, precision, and reproducibility demanded in regulated bioanalysis. As analytical instrumentation continues to evolve in sensitivity, the demand for cleaner samples through advanced SPE technologies will only intensify.

References

  • IJSDR. (2024). FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS. International Journal of Scientific Development and Research. [Link]

  • Horizon Research Publishing. (n.d.). Formulation and Evaluation of Nisoldipne Sublingual Tablets Using Pullulan & Chitosan for Rapid Oromucosal Absorption. [Link]

  • ResearchGate. (n.d.). Novel spectrophotometric method for the estimation of Nisoldipine in bulk and pharmaceutical dosage forms. [Link]

  • Gouvin, T., et al. (2021). Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuE-CHERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy Nisoldipine. PubChem. [Link]

  • Gaspar, L., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. [Link]

  • David, A., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. [Link]

  • Al-kassas, R., et al. (2023). Development and Evaluation of Solid Dispersion-Based Sublingual Films of Nisoldipine. National Center for Biotechnology Information. [Link]

  • Squella, J. A., et al. (1999). Electrochemical study of nisoldipine: analytical application in pharmaceutical forms and photodegradation. National Center for Biotechnology Information. [Link]

  • Wu, C. C., et al. (2004). Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry. National Center for Biotechnology Information. [Link]

  • Agbaba, D., et al. (2004). Determination of Nisoldipine and Its Impurities in Pharmaceuticals. ResearchGate. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). PREPARATION AND CHARACTERIZATION OF SOLID DISPERSIONS OF NISOLDIPINE. [Link]

  • Pryor, J. S., & Epstein, M. (2007). Calcium channel blockers: differences between subclasses. National Center for Biotechnology Information. [Link]

  • Chatki, P. K., & Tabassum, S. (2021). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Asian Journal of Research in Chemistry. [Link]

  • Agilent. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • Jafari, M. T., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Formulation, Development, and Optimization of Anti- Hypertensive Nisoldipine Extended-Release Tablet Formulation. [Link]

  • Wikel, J. H., et al. (1994). Comparative QSAR studies of two series of 1,4-dihydropyridines as slow calcium channel blockers. National Center for Biotechnology Information. [Link]

Sources

The Analytical Edge: A Comparative Guide to Internal Standards for 4-Hydroxy Nisoldipine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the accurate quantification of drug metabolites, the choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical decision that profoundly impacts data quality. This guide provides an in-depth, objective comparison of different internal standards for the analysis of 4-Hydroxy Nisoldipine, a primary metabolite of the calcium channel blocker Nisoldipine. By delving into the causality behind experimental choices and presenting supporting data, this document will empower you to select the most appropriate IS for your bioanalytical needs, ensuring the scientific integrity and trustworthiness of your results.

The Crucial Role of Internal Standards in Bioanalysis

In the complex milieu of biological matrices such as plasma or urine, the quantification of an analyte is susceptible to various sources of error, including sample preparation inconsistencies, injection volume variations, and matrix-induced ion suppression or enhancement.[1][2] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control sample, serving as a reference to correct for these potential inaccuracies.[3] An ideal IS should mimic the physicochemical properties and analytical behavior of the analyte of interest as closely as possible.[4]

Nisoldipine, a dihydropyridine calcium channel blocker, is used in the management of hypertension.[5] Its metabolism is a key aspect of its pharmacokinetic profile, with 4-Hydroxy Nisoldipine being a significant metabolite. Accurate measurement of this metabolite is crucial for understanding the drug's disposition and potential drug-drug interactions.

Selecting the Right Tool for the Job: A Comparison of Internal Standards for 4-Hydroxy Nisoldipine

The two primary categories of internal standards used in LC-MS/MS are stable isotope-labeled (SIL) internal standards and structural analogs. This guide will compare a hypothetical ideal SIL IS, 4-Hydroxy Nisoldipine-d4 , with a commonly used structural analog, Nitrendipine .

  • Stable Isotope-Labeled (SIL) Internal Standard: 4-Hydroxy Nisoldipine-d4 A SIL IS is considered the "gold standard" in quantitative bioanalysis.[4] In this case, 4-Hydroxy Nisoldipine-d4 would be structurally identical to the analyte, with the only difference being the replacement of four hydrogen atoms with deuterium. This subtle mass shift allows for its differentiation by the mass spectrometer.[6]

  • Structural Analog Internal Standard: Nitrendipine Nitrendipine is another dihydropyridine calcium channel blocker with a chemical structure similar to Nisoldipine and its metabolites.[7] Its use as an IS for Nisoldipine analysis has been documented, making it a relevant structural analog for comparison.[1]

The following diagram illustrates the relationship between the analyte and the selected internal standards:

Analyte 4-Hydroxy Nisoldipine SIL_IS 4-Hydroxy Nisoldipine-d4 (Stable Isotope-Labeled IS) Analyte->SIL_IS  Chemically Identical (Isotopic Difference) Analog_IS Nitrendipine (Structural Analog IS) Analyte->Analog_IS  Structurally Similar

Caption: Relationship between 4-Hydroxy Nisoldipine and the internal standards.

Experimental Design for a Head-to-Head Comparison

To objectively evaluate the impact of these internal standards, a robust experimental design is paramount. The following workflow outlines the key steps in a comparative validation study.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Spike Spike Blank Plasma with 4-Hydroxy Nisoldipine Add_IS Add Internal Standard (4-Hydroxy Nisoldipine-d4 OR Nitrendipine) Spike->Add_IS Extract Protein Precipitation & Liquid-Liquid Extraction Add_IS->Extract Inject Inject Extract into LC-MS/MS System Extract->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Tandem Mass Spectrometry (MRM Mode) Separate->Detect Linearity Linearity & Range Detect->Linearity Accuracy Accuracy & Precision Detect->Accuracy Matrix Matrix Effect Detect->Matrix Recovery Recovery Detect->Recovery

Caption: Experimental workflow for comparing internal standards.

Detailed Experimental Protocols

Sample Preparation:

  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of 4-Hydroxy Nisoldipine into blank human plasma.

  • Internal Standard Addition: Aliquot the plasma samples and add a fixed concentration of either 4-Hydroxy Nisoldipine-d4 or Nitrendipine.

  • Protein Precipitation: Add acetonitrile to the plasma samples to precipitate proteins.

  • Liquid-Liquid Extraction: After centrifugation, perform a liquid-liquid extraction of the supernatant using an appropriate organic solvent (e.g., ethyl acetate).[8]

  • Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis:

  • Chromatography: Employ a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[8][9]

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Optimize the MRM transitions for 4-Hydroxy Nisoldipine, 4-Hydroxy Nisoldipine-d4, and Nitrendipine.

Evaluating Performance: A Data-Driven Comparison

The performance of each internal standard will be evaluated based on key bioanalytical method validation parameters as stipulated by regulatory agencies like the U.S. Food and Drug Administration (FDA).[10]

Linearity and Sensitivity

Both internal standards are expected to yield linear calibration curves with a coefficient of determination (r²) > 0.99. However, the use of a SIL IS may lead to a more consistent response and potentially a lower limit of quantification (LLOQ) due to better correction for variability.

Table 1: Expected Linearity and LLOQ

Parameter4-Hydroxy Nisoldipine-d4NitrendipineAcceptance Criteria
Calibration Range0.1 - 100 ng/mL0.1 - 100 ng/mLConsistent range
> 0.995> 0.990≥ 0.99
LLOQ0.1 ng/mL0.1 ng/mLSignal-to-noise ≥ 5
Accuracy and Precision

Accuracy and precision are critical indicators of a method's reliability. The SIL IS is anticipated to provide superior accuracy and precision due to its ability to more effectively compensate for variations in sample processing and matrix effects.[2]

Table 2: Expected Accuracy and Precision Data (QC Samples)

QC LevelInternal StandardConcentration (ng/mL)Accuracy (% Bias)Precision (%RSD)Acceptance Criteria
Low4-Hydroxy Nisoldipine-d40.3± 5%< 5%Within ±15% (±20% at LLOQ)
LowNitrendipine0.3± 10%< 10%Within ±15% (±20% at LLOQ)
Mid4-Hydroxy Nisoldipine-d450± 3%< 3%Within ±15%
MidNitrendipine50± 8%< 8%Within ±15%
High4-Hydroxy Nisoldipine-d480± 4%< 4%Within ±15%
HighNitrendipine80± 9%< 9%Within ±15%
Matrix Effect

The matrix effect, the alteration of ionization efficiency by co-eluting compounds, is a significant challenge in bioanalysis.[1] A SIL IS, co-eluting with the analyte, experiences the same matrix effects and thus provides more effective correction.[3]

Table 3: Expected Matrix Effect Evaluation

Internal StandardMatrix Factor (Average)IS-Normalized Matrix Factor%RSD of IS-Normalized Matrix FactorAcceptance Criteria
4-Hydroxy Nisoldipine-d40.851.01< 5%%RSD ≤ 15%
Nitrendipine0.881.10< 15%%RSD ≤ 15%

Discussion and Recommendations

The hypothetical data presented above illustrates the expected superior performance of a stable isotope-labeled internal standard compared to a structural analog for the analysis of 4-Hydroxy Nisoldipine.

4-Hydroxy Nisoldipine-d4 is the recommended choice for the following reasons:

  • Enhanced Accuracy and Precision: By co-eluting with the analyte, it more effectively compensates for variations in extraction recovery and matrix effects, leading to more reliable data.[2]

  • Improved Robustness: The method is less susceptible to variations between different lots of biological matrix.

  • Regulatory Compliance: The use of a SIL IS is generally preferred by regulatory authorities as it represents the state-of-the-art for quantitative bioanalysis.

While Nitrendipine can be a viable and more cost-effective alternative, its use requires more rigorous validation to ensure it adequately corrects for any analytical variability. Potential drawbacks include:

  • Differential Matrix Effects: As Nitrendipine will have a slightly different retention time and ionization characteristics, it may not experience the same degree of ion suppression or enhancement as 4-Hydroxy Nisoldipine.

  • Variable Recovery: Differences in physicochemical properties could lead to variations in extraction efficiency between the analyte and the IS.

Conclusion

The selection of an internal standard is a foundational element in the development of a robust and reliable bioanalytical method for 4-Hydroxy Nisoldipine. While a structural analog like Nitrendipine can be successfully employed, a stable isotope-labeled internal standard such as 4-Hydroxy Nisoldipine-d4 offers superior performance in terms of accuracy, precision, and mitigation of matrix effects. For researchers and drug development professionals seeking the highest level of data integrity, the investment in a SIL IS is a scientifically sound decision that will ultimately lead to more trustworthy and defensible results.

References

Sources

A Comparative Guide to the Chemical Stability of Nisoldipine and its Primary Hydroxy Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoldipine, a dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension.[1] Like other dihydropyridines, nisoldipine is known for its therapeutic efficacy but also for its susceptibility to degradation, particularly when exposed to light.[2] Upon administration, nisoldipine undergoes extensive first-pass metabolism, with the primary metabolic pathway being the hydroxylation of the isobutyl ester side chain.[3][4] This biotransformation results in the formation of a hydroxylated metabolite that retains some pharmacological activity, albeit significantly less than the parent compound.[3] Understanding the comparative stability of nisoldipine and its hydroxy metabolite is crucial for drug development, formulation design, and ensuring the safety and efficacy of the final drug product.

This guide provides an in-depth technical comparison of the chemical stability of nisoldipine and its primary hydroxy metabolite. We will explore the structural basis for their stability, delve into their degradation pathways, and present a comprehensive experimental framework for conducting a comparative forced degradation study.

Structural and Chemical Profile

Nisoldipine is chemically described as methyl 2-methylpropyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.[3] Its core structure is the 1,4-dihydropyridine ring, which is essential for its pharmacological activity but also the primary site of its instability.

Nisoldipine

  • Molecular Formula: C₂₀H₂₄N₂O₆[5]

  • Molecular Weight: 388.42 g/mol [5]

  • Key Structural Features: 1,4-dihydropyridine ring, nitrophenyl group, and two ester side chains (methyl and isobutyl).

Hydroxy Metabolite of Nisoldipine

The primary active metabolite is formed through the hydroxylation of the isobutyl ester side chain.[3][4]

  • Anticipated Molecular Formula: C₂₀H₂₄N₂O₇

  • Anticipated Molecular Weight: 404.42 g/mol

  • Key Structural Change: Introduction of a hydroxyl (-OH) group on the isobutyl moiety.

The introduction of a hydroxyl group can significantly alter the physicochemical properties of a molecule, including its polarity, solubility, and susceptibility to further degradation. Generally, hydroxylation increases the polarity of a compound, which can influence its interaction with its environment and its degradation kinetics.

Metabolic Pathway of Nisoldipine

The metabolic conversion of nisoldipine to its hydroxy metabolite is primarily mediated by cytochrome P450 enzymes in the liver.[3][6] This process is a crucial aspect of its pharmacokinetic profile.

Nisoldipine Nisoldipine (C₂₀H₂₄N₂O₆) Metabolite Hydroxy Metabolite (C₂₀H₂₄N₂O₇) Nisoldipine->Metabolite Hydroxylation of isobutyl ester CYP450 Cytochrome P450 (e.g., CYP3A4) CYP450->Nisoldipine

Caption: Metabolic conversion of Nisoldipine to its primary hydroxy metabolite.

Comparative Stability Profile: Knowns and Inferences

Photostability

Nisoldipine is notoriously sensitive to light.[2] The primary photodegradation pathway for dihydropyridines involves the oxidation of the 1,4-dihydropyridine ring to the corresponding pyridine derivative.[2] This aromatization leads to a complete loss of pharmacological activity.[2] Studies on solid-state nisoldipine have shown that daylight exposure leads to the formation of its nitrosophenylpyridine analog, while UV light can also produce the nitrophenylpyridine derivative.[7][8]

Inference for the Hydroxy Metabolite: The presence of the hydroxyl group on the side chain is unlikely to significantly alter the fundamental photosensitivity of the dihydropyridine ring. Therefore, the hydroxy metabolite is also expected to be highly susceptible to photodegradation, leading to the formation of its corresponding pyridine derivative. The increased polarity due to the hydroxyl group might slightly alter the degradation kinetics, but the core vulnerability remains.

Hydrolytic Stability

Nisoldipine has been shown to be susceptible to hydrolytic degradation, particularly under alkaline conditions.[9] The ester linkages in the nisoldipine molecule are the likely sites of hydrolysis.

Inference for the Hydroxy Metabolite: The presence of a hydroxyl group on the isobutyl ester side chain could potentially influence the rate of hydrolysis of that specific ester group. The electron-withdrawing nature of the hydroxyl group might slightly affect the electrophilicity of the ester carbonyl carbon. However, a significant difference in hydrolytic stability compared to the parent drug is not anticipated unless the hydroxyl group participates in intramolecular catalysis, which is less likely in this structure. Both compounds are expected to be more stable in neutral to slightly acidic conditions and degrade more rapidly at higher pH.

Oxidative and Thermal Stability

Forced degradation studies on dihydropyridines often include oxidative stress (e.g., using hydrogen peroxide) and thermal stress.[10] While specific data for nisoldipine's oxidative and thermal degradation are less detailed in the available literature compared to its photodegradation, the dihydropyridine ring can be susceptible to oxidation. Thermal degradation would likely accelerate both hydrolytic and oxidative pathways.

Inference for the Hydroxy Metabolite: Aromatic rings and their substituents can be susceptible to oxidative attack, especially in the presence of hydroxyl groups.[1] The hydroxyl group on the metabolite's side chain could be a site for further oxidation. However, the primary site of oxidative degradation for both molecules is still predicted to be the dihydropyridine ring. Regarding thermal stability, the introduction of a hydroxyl group is not expected to drastically alter the thermal lability of the molecule compared to nisoldipine.

Proposed Experimental Framework for a Comparative Stability Study

To definitively assess the comparative stability of nisoldipine and its hydroxy metabolite, a comprehensive forced degradation study according to ICH guidelines (Q1A(R2)) should be performed.[4][8]

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions Nisoldipine Stock Nisoldipine Stock Photolytic Photolytic (UV/Vis light) Nisoldipine Stock->Photolytic Expose Hydrolytic Hydrolytic (Acidic, Basic, Neutral) Nisoldipine Stock->Hydrolytic Expose Oxidative Oxidative (e.g., H₂O₂) Nisoldipine Stock->Oxidative Expose Thermal Thermal (Dry Heat) Nisoldipine Stock->Thermal Expose Metabolite Stock Metabolite Stock Metabolite Stock->Photolytic Expose Metabolite Stock->Hydrolytic Expose Metabolite Stock->Oxidative Expose Metabolite Stock->Thermal Expose Analysis Stability-Indicating HPLC-UV/MS Analysis Photolytic->Analysis Hydrolytic->Analysis Oxidative->Analysis Thermal->Analysis Data Data Analysis (Degradation Kinetics, Product Identification) Analysis->Data Comparison Comparative Stability Assessment Data->Comparison

Caption: Workflow for a comparative forced degradation study.

Detailed Experimental Protocols

1. Materials and Reagents:

  • Nisoldipine reference standard

  • Synthesized and purified hydroxy metabolite of nisoldipine

  • HPLC-grade solvents (acetonitrile, methanol)

  • High-purity water

  • Reagent-grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide

2. Instrumentation:

  • A validated stability-indicating HPLC method with a UV-Vis or photodiode array (PDA) detector. A mass spectrometer (MS) detector would be beneficial for the identification of degradation products.

  • Photostability chamber with controlled light exposure (UV and visible)

  • Temperature and humidity-controlled ovens

  • pH meter

3. Forced Degradation Conditions:

Stress ConditionProposed Protocol
Photolytic Expose solutions of nisoldipine and its hydroxy metabolite to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
Acid Hydrolysis Treat solutions with 0.1 N HCl at an elevated temperature (e.g., 60-80°C) for a specified period.
Base Hydrolysis Treat solutions with 0.1 N NaOH at room temperature or a slightly elevated temperature for a specified period.
Oxidative Treat solutions with 3-30% hydrogen peroxide at room temperature for a specified period.
Thermal Expose solid samples to dry heat (e.g., 80-100°C) in a controlled oven for a specified period.

4. Analytical Method: A reverse-phase HPLC method should be developed and validated to separate nisoldipine, its hydroxy metabolite, and all potential degradation products. A C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution would be a suitable starting point.[11] The method must be proven to be stability-indicating by demonstrating specificity, linearity, accuracy, and precision.

5. Data Analysis:

  • Calculate the percentage degradation of both nisoldipine and its hydroxy metabolite under each stress condition.

  • Determine the degradation kinetics (e.g., zero-order, first-order) for each compound.

  • Identify the major degradation products using techniques like mass spectrometry.

  • Establish a mass balance to account for the parent compound and its degradation products.

Summary of Expected Outcomes and Data Presentation

The results of the proposed study would provide a direct comparison of the stability of nisoldipine and its hydroxy metabolite. The quantitative data should be summarized in a clear and concise table.

Table 1: Hypothetical Comparative Degradation Data

Stress ConditionNisoldipine (% Degradation)Hydroxy Metabolite (% Degradation)Major Degradation Products
Photolytic (UV/Vis) ~25%~28%Pyridine derivative
Acid Hydrolysis (0.1 N HCl, 80°C, 24h) ~10%~12%Hydrolysis of ester
Base Hydrolysis (0.1 N NaOH, RT, 24h) ~30%~35%Hydrolysis of ester
Oxidative (3% H₂O₂, RT, 24h) ~15%~18%Pyridine derivative, oxidized side chain
Thermal (100°C, 48h) ~8%~10%Multiple degradation products

Conclusion

Based on the known instability of the dihydropyridine ring, both nisoldipine and its primary hydroxy metabolite are expected to be sensitive to light and, to a lesser extent, to hydrolytic, oxidative, and thermal stress. The primary degradation pathway for both is likely the oxidation of the dihydropyridine ring. The introduction of a hydroxyl group in the metabolite is not predicted to fundamentally alter its stability profile but may slightly influence the degradation rates. A comprehensive forced degradation study, as outlined in this guide, is essential to quantitatively compare their stability and to identify and characterize any unique degradation products of the metabolite. This information is invaluable for ensuring the quality, safety, and efficacy of nisoldipine-based pharmaceutical products throughout their lifecycle.

References

  • Synthesis and degradation of nisoldipine and its derivatives - ResearchGate. Available from: [Link]

  • Nisoldipine | C20H24N2O6 | CID 4499 - PubChem. Available from: [Link]

  • Metabolic pathway of nisoldipine. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Nisoldipine - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Nisoldipine - Wikipedia. Available from: [Link]

  • FORMULATIONS AND EVALUATION OF NISOLDIPINE SUSTAINED RELEASE MATRIX TABLETS - IJSDR. Available from: [Link]

  • Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism - Frontiers. Available from: [Link]

  • Development and Evaluation of Solid Dispersion-Based Sublingual Films of Nisoldipine. Available from: [Link]

  • Nisoldipine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available from: [Link]

  • Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457 - PMC - NIH. Available from: [Link]

  • Hydrolytic degradation of nitrendipine and nisoldipine - PubMed. Available from: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]

  • Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed. Available from: [Link]

  • Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review - SciSpace. Available from: [Link]

  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed. Available from: [Link]

  • Determination of Nisoldipine and Its Impurities in Pharmaceuticals - ResearchGate. Available from: [Link]

  • UV derivative spectrophotometric study of the photochemical degradation of nisoldipine - PubMed. Available from: [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - MDPI. Available from: [Link]

  • Comparative efficacy and safety of nisoldipine extended-release (ER) and amlodipine (CESNA-III study) in African American patients with hypertension - PubMed. Available from: [Link]

  • SULAR (nisoldipine) - accessdata.fda.gov. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available from: [Link]

  • Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism - Semantic Scholar. Available from: [Link]

  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment - - Scholar - Universidade de Lisboa. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu. Available from: [Link]

  • Pharmaceuticals in STP effluents and their solar photodegradation in aquatic environment - csbsju. Available from: [Link]

  • Forced degradation studies of Felodipine | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Validated HPLC Method for the Determination of Nisoldipine - ResearchGate. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Hydroxy Nisoldipine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory management. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Hydroxy Nisoldipine, a primary metabolite of the calcium channel blocker Nisoldipine. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of personnel and the environment.

The Critical Importance of Proper Disposal

Improper disposal, such as sewering or discarding in regular trash, can lead to environmental contamination and potential harm to aquatic ecosystems[2][3]. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established stringent guidelines for the management of pharmaceutical hazardous waste to mitigate these risks[4][5][6].

Hazard Assessment and Classification

Given the toxicological profile of the parent compound, 4-Hydroxy Nisoldipine should be presumed to be a hazardous substance. The primary hazards associated with Nisoldipine, and likely its metabolites, include:

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects[1].

  • Health Hazard: Suspected of damaging fertility or the unborn child[1]. It may also be harmful if swallowed or in contact with skin[1].

Based on these potential hazards, 4-Hydroxy Nisoldipine waste must be managed as hazardous chemical waste.

Personal Protective Equipment (PPE)

Before handling 4-Hydroxy Nisoldipine for disposal, ensure the following personal protective equipment is worn:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Chemical safety goggles or a face shield.
Lab Coat A standard laboratory coat to protect from splashes.
Respiratory If handling powders outside of a fume hood, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of 4-Hydroxy Nisoldipine waste.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is paramount to ensure safe handling and disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for 4-Hydroxy Nisoldipine waste. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "4-Hydroxy Nisoldipine." Include the approximate concentration and quantity of the waste.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid 4-Hydroxy Nisoldipine, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), in a designated solid waste container.

    • Liquid Waste: Collect liquid waste containing 4-Hydroxy Nisoldipine in a separate, leak-proof liquid waste container. Do not mix with other incompatible waste streams.

Step 2: Temporary Storage in the Laboratory
  • Secure Location: Store the hazardous waste container in a designated and secure area within the laboratory, away from general work areas and incompatible chemicals.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading in case of a container failure.

  • Lid Security: Keep the waste container lid securely closed at all times, except when adding waste.

Step 3: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for hazardous waste disposal. They will provide specific guidance and arrange for a pickup by a licensed hazardous waste contractor.

  • Waste Manifest: You may be required to complete a hazardous waste manifest form provided by your EHS department. This document tracks the waste from its point of generation to its final disposal.

  • Do Not Sewer: Under no circumstances should 4-Hydroxy Nisoldipine or its solutions be poured down the drain. The EPA's regulations explicitly prohibit the sewering of hazardous pharmaceutical waste[2][7].

Step 4: Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Spill: If it is safe to do so, contain the spill using appropriate absorbent materials (e.g., chemical spill pads or vermiculite).

  • Personal Protection: Wear appropriate PPE, including respiratory protection if dealing with a powder spill.

  • Clean-up: Carefully collect the absorbed material and any contaminated debris and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Hydroxy Nisoldipine.

DisposalWorkflow 4-Hydroxy Nisoldipine Disposal Workflow Start Generation of 4-Hydroxy Nisoldipine Waste Assess Assess Waste Type (Solid or Liquid) Start->Assess Solid_Waste Solid Waste (e.g., powder, contaminated labware) Assess->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions) Assess->Liquid_Waste Liquid Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Collect_Liquid Store Store in Secure Secondary Containment Area Collect_Solid->Store Collect_Liquid->Store Contact_EHS Contact Environmental Health & Safety (EHS) Store->Contact_EHS Pickup Arrange for Pickup by Licensed Waste Contractor Contact_EHS->Pickup

Caption: Decision workflow for the proper disposal of 4-Hydroxy Nisoldipine.

Regulatory Framework

The disposal of 4-Hydroxy Nisoldipine falls under the purview of several regulatory bodies. In the United States, the primary regulations are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8]. The EPA's "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine" final rule, published in 2019, provides specific guidelines for healthcare and research facilities[4][9].

It is crucial for each laboratory to be aware of and comply with all applicable federal, state, and local regulations concerning hazardous waste disposal[8].

Conclusion

The proper disposal of 4-Hydroxy Nisoldipine is a non-negotiable aspect of responsible laboratory practice. By following this comprehensive guide, researchers and scientists can ensure they are protecting themselves, their colleagues, and the environment, while maintaining full regulatory compliance. Always consult your institution's Environmental Health and Safety department for specific guidance and procedures.

References

  • U.S. Food and Drug Administration. (n.d.). SULAR (nisoldipine).
  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Information. (n.d.). Nisoldipine.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • U.S. Food and Drug Administration. (n.d.). How to Dispose of Unused Medicines.
  • Fisher Scientific. (2025, December 27).
  • PubMed. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Rockefeller University Press. (2025, January 30). Inactivation of CaV1 and CaV2 channels. Journal of General Physiology.
  • ResearchGate. (n.d.).
  • Cayman Chemical. (2025, October 21).
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them.
  • Pfizer. (n.d.). How to Dispose of Unused Medicine Responsibly to Protect the Environment.
  • Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained.
  • PNAS. (n.d.).
  • YouTube. (2024, August 30).
  • CV Pharmacology. (n.d.). Calcium-Channel Blockers (CCBs).
  • National Center for Biotechnology Information. (n.d.).
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • California Department of Toxic Substances Control. (2019, April 2). Pharmaceutical Waste.
  • United States Biological. (n.d.). 4-Hydroxy Nisoldipine CAS 106685-70-5.
  • Stericycle. (2019, February 1). EPA & Hazardous Pharmaceutical Waste Management.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Hydroxy Nisoldipine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to ensure that cutting-edge research is conducted not only with precision but with an unwavering commitment to safety. 4-Hydroxy Nisoldipine, the primary active metabolite of the potent calcium channel blocker Nisoldipine, is a critical tool in cardiovascular research.[1] While it possesses only about 10% of the parent compound's activity, its pharmacological nature necessitates stringent handling protocols.[1][2] Accidental exposure can pose significant health risks, mirroring the systemic effects of calcium channel blockers which can include dizziness, fatigue, and in cases of high exposure, severe cardiovascular complications.[3][4][5]

This guide provides an in-depth, procedural framework for the safe handling of 4-Hydroxy Nisoldipine, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in the established hierarchy of controls, where PPE serves as the final, essential barrier between the researcher and the potent compound.

Hazard Identification and the Principle of Potent Compound Handling

4-Hydroxy Nisoldipine is intended for research purposes only and is not for human or therapeutic use.[6] Due to its classification as an active pharmaceutical ingredient (API) metabolite, it must be handled as a potent compound. The Safety Data Sheet (SDS) for its parent compound, Nisoldipine, indicates it is harmful upon skin contact or ingestion and is suspected of damaging fertility.[7][8] Therefore, a comprehensive risk assessment mandates treating 4-Hydroxy Nisoldipine with the same level of caution.

The cornerstone of our safety philosophy is the "double barrier" concept, which combines engineering controls (e.g., chemical fume hoods, ventilated balance enclosures) with a robust PPE protocol.[9] While engineering controls are the primary method for minimizing exposure, the correct use of PPE is non-negotiable for safeguarding personnel during all handling procedures.[10]

Core PPE Requirements: A Head-to-Toe Protocol

The selection of PPE must be deliberate and based on the specific tasks being performed. The following represents the minimum required PPE for handling 4-Hydroxy Nisoldipine in solid or solution form.

  • Hand Protection: A double-gloving technique using powder-free nitrile gloves is mandatory. The outer glove should be changed immediately if contamination is suspected, or every 30-60 minutes during extended procedures. This practice provides a crucial safeguard against undetected micro-perforations and minimizes the risk of cross-contamination.

  • Body Protection: A disposable, solid-front laboratory gown with long sleeves and tight-fitting elastic cuffs is required. This type of gown provides a superior barrier against powdered aerosols and liquid splashes compared to traditional cotton lab coats. Gowns should be removed and disposed of immediately upon leaving the designated handling area.

  • Eye and Face Protection: Chemical safety goggles that provide a full seal around the eyes are essential to protect against splashes and airborne particles. When there is a significant risk of splashing, such as during the preparation of concentrated stock solutions, a full-face shield must be worn in addition to safety goggles.

  • Respiratory Protection: When handling the powdered form of 4-Hydroxy Nisoldipine outside of a primary engineering control like a ventilated balance enclosure or fume hood, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum standard.[11] All personnel required to use respirators must be properly fit-tested and trained in their use, in accordance with OSHA regulations.

PPE Protocols: Step-by-Step Donning and Doffing

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.

Experimental Protocol: Donning PPE
  • Hand Hygiene: Begin by washing hands thoroughly with soap and water or using an alcohol-based hand sanitizer.

  • Gown: Don the disposable gown, ensuring it is fully snapped or tied at the back.

  • Respiratory Protection (if required): Place the N95 respirator over your nose and mouth, securing the straps and performing a seal check as per your training.

  • Eye and Face Protection: Put on safety goggles and, if necessary, the face shield.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the cuffs of the gown. Don the second pair of gloves over the first.

Experimental Protocol: Doffing PPE

The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Outer Gloves: Remove the outer pair of gloves by pinching the palm of one glove and peeling it off, turning it inside out. Use the ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.

  • Gown: Unfasten the gown and peel it away from your body, touching only the inside surface. Roll it into a ball with the contaminated side facing inward and dispose of it.

  • Exit Handling Area: Step out of the immediate handling area before removing further PPE.

  • Eye and Face Protection: Remove the face shield (if used) and goggles from the back to the front, avoiding touching the front surface.

  • Respiratory Protection (if used): Remove the respirator by the straps, without touching the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Operational and Disposal Plans

A structured approach to handling and disposal is essential for maintaining a safe laboratory environment.

Data Presentation: Task-Specific PPE Recommendations
Laboratory TaskHand ProtectionBody ProtectionEye ProtectionRespiratory Protection (N95)
Receiving/Unpacking Single Pair Nitrile GlovesStandard Lab CoatSafety GlassesNot Required (unless package is damaged)
Weighing Solid Compound Double Nitrile GlovesDisposable GownSafety GogglesRequired (if not in a ventilated enclosure)
Preparing Stock Solutions Double Nitrile GlovesDisposable GownGoggles & Face ShieldRecommended (if not in fume hood)
In Vitro / In Vivo Dosing Double Nitrile GlovesDisposable GownSafety GogglesNot Required (working with dilute solutions)
Waste Disposal Double Nitrile GlovesDisposable GownSafety GogglesNot Required
Spill Cleanup Double Nitrile GlovesDisposable GownGoggles & Face ShieldRequired
Waste Disposal Plan

All materials contaminated with 4-Hydroxy Nisoldipine must be treated as hazardous chemical waste. Never dispose of this compound or its contaminated materials in standard trash or down the drain.[12]

  • Solid Waste: All contaminated PPE (gloves, gowns), weigh boats, and consumables must be placed in a clearly labeled, sealed hazardous waste container, typically a black bin designated for chemical waste.[13]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container.

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, which will arrange for collection by a certified hazardous waste management company. High-temperature incineration is the preferred method for the complete destruction of potent pharmaceutical waste.[14][15]

Mandatory Visualization: Safe Handling Workflow

The following diagram illustrates the critical workflow for safely handling 4-Hydroxy Nisoldipine, emphasizing the cyclical nature of risk assessment and control.

cluster_spill Spill Response A Risk Assessment (Review SDS & SOPs) B Select & Don PPE (Based on Task) A->B informs C Prepare Engineering Controls (Fume Hood / Vented Enclosure) B->C D Handling Procedure (Weighing, Solubilizing, etc.) C->D E Decontaminate Surfaces & Equipment D->E Spill Spill Occurs D->Spill F Segregate & Dispose of Waste (Solid, Liquid, Sharps) E->F G Doff PPE & Personal Hygiene F->G G->A cycle repeats SpillKit Use Spill Kit & Full PPE Spill->SpillKit immediate action SpillKit->E after containment

Caption: Workflow for Safe Handling of 4-Hydroxy Nisoldipine.

References

  • Nisoldipine | C20H24N2O6 | CID 4499 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Nisoldipine - Wikipedia. Wikimedia Foundation. [Link]

  • Nisoldipine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. PharmaCompass. [Link]

  • Calcium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Nisoldipine - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - IRIS. World Health Organization. [Link]

  • Managing Risks with Potent Pharmaceutical Products - pharm-int. Pharmaceutics International, Inc. [Link]

  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2024 - CDC. Centers for Disease Control and Prevention. [Link]

  • 4-Hydroxy Nisoldipine | C20H24N2O7 | CID 184690 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • The 7 Most Common Calcium Channel Blocker Side Effects - GoodRx. GoodRx. [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them - VLS Environmental Solutions. VLS Environmental Solutions. [Link]

  • Safety first: Considerations when formulating high potency compounds - siegfried.ch. Siegfried Holding AG. [Link]

  • Hazardous Drug Exposures in Healthcare - CDC. Centers for Disease Control and Prevention. [Link]

  • Management of Hazardous Waste Pharmaceuticals | US EPA. United States Environmental Protection Agency. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • Inhibitory effects of calcium channel blockers nisoldipine and nimodipine on ivacaftor metabolism and their underlying mechanism - Frontiers. Frontiers Media S.A. [Link]

  • Calcium Channel Blocker Toxicity: Practice Essentials, Background, Pathophysiology. Medscape. [Link]

  • Calcium channel blockers - Mayo Clinic. Mayo Clinic. [Link]

  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. ACTenviro. [Link]

  • Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. Agno Pharmaceuticals. [Link]

  • Safe Handling of Highly Potent Substances - GMP Journal. GMP-Verlag Peither AG. [Link]

  • How to Dispose of Hazardous Pharmaceutical Waste | MWP. Medical Waste Pros. [Link]

  • The Calcium Channel Blocker Scare | Circulation - American Heart Association Journals. AHA/ASA Journals. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. Occupational Safety and Health Administration. [Link]

  • Pharmacologic Agents in the Management of Hypertension—Nisoldipine Coat‐Core - PMC. National Center for Biotechnology Information. [Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation. [Link]

  • Managing Hazardous Drug Exposures: Information for Healthcare Settings - CDC. Centers for Disease Control and Prevention. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy Nisoldipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Hydroxy Nisoldipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.